6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(15)8-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJLUFYKVIPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141960 | |
| Record name | 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-54-4 | |
| Record name | 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
Introduction: The Rising Prominence of Azaspiro[3.5]nonanes in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify scaffolds that offer improved pharmacological profiles. Azaspirocycles, characterized by their rigid, three-dimensional structures, have emerged as a compelling class of building blocks.[1][2] These scaffolds offer a departure from the "flatland" of traditional aromatic compounds, providing distinct vectors for substitution that can lead to enhanced target affinity and selectivity.[2] Furthermore, the incorporation of spirocyclic systems can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.[3]
This guide focuses on a specific member of this class, 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, a versatile intermediate for the synthesis of more complex bioactive molecules. The azaspiro[3.5]nonane core, in particular, has garnered significant attention for its role in the development of potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders.[4][5][6] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and applications, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 71239726 | |
| Molecular Formula | C₁₃H₂₃NO₃ | [7] |
| Molecular Weight | 241.33 g/mol | [8] |
| CAS Number | 1419101-54-4 | [9] |
| Appearance | Expected to be a white to off-white crystalline powder or a colorless oil. A structurally similar compound, 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid, is a white to off-white crystalline powder.[10] | Inferred from related compounds |
| Melting Point | Not experimentally determined. The related 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid has a melting point of 140-145 °C.[10] | Inferred from related compounds |
| Boiling Point | Not determined. | |
| Solubility | Expected to be sparingly soluble in water and moderately soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[10] | Inferred from related compounds |
| pKa | Not experimentally determined. The basicity of the nitrogen atom is significantly reduced due to the electron-withdrawing nature of the Boc protecting group. | |
| logP (XLogP3-AA) | 1.6 | [11] |
Synthesis and Purification
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic workflow is outlined below, based on established methodologies for the construction of azaspirocyclic systems.[12][13]
Caption: A generalized synthetic workflow for this compound.
Proposed Synthetic Protocol:
-
Step 1: Synthesis of a Suitable Piperidine Precursor: The synthesis would likely commence with a commercially available, appropriately functionalized piperidine derivative, such as 1-Boc-4-piperidone.
-
Step 2: Formation of the Cyclobutane Ring: A key step involves the construction of the four-membered ring. This can be achieved through various methods, such as a [2+2] cycloaddition reaction. For instance, the enamine of 1-Boc-4-piperidone could react with an appropriate ketene precursor.
-
Step 3: Reduction of the Spirocyclic Ketone: The resulting 6-Boc-2-oxo-6-azaspiro[3.5]nonane would then be reduced to the corresponding alcohol. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride in a protic solvent like methanol or ethanol, to afford this compound.
-
Step 4: Purification: The final product would be purified by column chromatography on silica gel to yield the pure compound.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of this compound.
Caption: Workflow for the comprehensive physicochemical characterization of the target compound.
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
-
Methodology:
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Solubility Determination
Solubility in aqueous and organic media is a critical parameter for drug candidates, influencing their absorption and formulation.
-
Methodology (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, methanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
-
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.
-
Methodology (Potentiometric Titration):
-
A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Methodology (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (or a suitable buffer) in a sealed container.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the protons of the piperidine and cyclobutane rings, and the proton of the hydroxyl group.
-
¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals would be observed for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the spirocyclic framework.[14][15][16]
-
-
Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present. Key expected vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches for the aliphatic rings (around 2850-3000 cm⁻¹), and a strong C=O stretch for the carbamate of the Boc group (around 1680-1700 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The expected molecular ion peak ([M+H]⁺) would be at m/z 242.1751.[7]
-
Applications in Drug Discovery
The this compound scaffold is a valuable building block for the synthesis of novel drug candidates. The presence of the Boc-protected nitrogen and the hydroxyl group allows for orthogonal functionalization, enabling the exploration of structure-activity relationships.
As previously mentioned, a significant application of the azaspiro[3.5]nonane core is in the development of GPR119 agonists.[4][5] GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Caption: Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and the potential for orthogonal functionalization make it an attractive scaffold for the development of novel therapeutics. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective utilization in drug discovery programs. The established protocols for its characterization provide a robust framework for researchers to assess its quality and behavior, ultimately facilitating the design and synthesis of new and improved drug candidates targeting a range of diseases, most notably metabolic disorders.
References
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem. Available from: [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available from: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/terrett_si_final.pdf]([Link] Macmillan Group/files/terrett_si_final.pdf)
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011. PubChem. Available from: [Link]
-
7-Azaspiro(3.5)nonane | C8H15N | CID 20277171. PubChem. Available from: [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]
-
13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0300263). NP-MRD. Available from: [Link]
-
tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate. Appretech Scientific Limited. Available from: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. Available from: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]
-
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane | C12H20N2O3 | CID 56962202. PubChem. Available from: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. HitGen. Available from: [Link]
-
13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in. ResearchGate. Available from: [Link]
-
Nonane | C9H20 | CID 8141. PubChem. Available from: [Link]
-
7-BOC-7-AZASPIRO[3.5]NONANE-2-METHANOL. INDOFINE Chemical Company. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. PubChemLite - this compound (C13H23NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound - CAS:1419101-54-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound | 1419101-54-4 [chemicalbook.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-d… [cymitquimica.com]
- 12. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. researchgate.net [researchgate.net]
Structure elucidation of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
An In-Depth Technical Guide to the Structure Elucidation of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
Abstract
The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Ambiguity in molecular architecture can invalidate biological data and misdirect synthetic efforts. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a representative heterocyclic compound featuring a spirocyclic core, a hydroxyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group. We will progress logically from fundamental molecular formula determination to the intricate connectivity mapping afforded by two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each analytical choice is explained, providing a framework for researchers to approach the characterization of similarly complex small molecules with confidence and rigor.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The first step in any structure elucidation is to establish the molecular formula. For this compound, the formula is C₁₃H₂₃NO₃ . This is typically confirmed by high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.
From the molecular formula, we calculate the Degree of Unsaturation (DoU) , an essential value that reveals the total number of rings and/or multiple bonds within the structure.
-
Formula : DoU = C - (H/2) + (N/2) + 1
-
Calculation : DoU = 13 - (23/2) + (1/2) + 1 = 13 - 11.5 + 0.5 + 1 = 3
A DoU of 3 immediately provides critical structural constraints. In this case, it corresponds to:
-
One double bond : Accounted for by the carbonyl (C=O) of the Boc protecting group.
-
Two rings : Accounted for by the spirocyclic [3.5]nonane framework (a cyclobutane ring and a piperidine ring sharing a single carbon atom).
This initial calculation aligns perfectly with the proposed azaspirocyclic structure and serves as a self-validating check for the subsequent spectroscopic data.
Mass Spectrometry (MS): Molecular Weight and Key Fragmentation
Mass spectrometry serves the dual purpose of confirming the molecular weight and revealing characteristic fragmentation patterns that act as structural fingerprints. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the molecule as a protonated adduct.
-
Molecular Weight : 241.1678 g/mol
-
Expected Ion (ESI+) : [M+H]⁺ at m/z 242.1751
The fragmentation of the Boc group is highly diagnostic. Under MS conditions, it predictably cleaves, providing definitive evidence of its presence.[1]
Table 1: Predicted ESI-MS Fragmentation of this compound
| m/z (Predicted) | Fragment Ion | Structural Information Confirmed |
| 242.1751 | [M+H]⁺ | Confirms molecular formula C₁₃H₂₃NO₃ |
| 186.1125 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group |
| 142.1226 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) |
| 57.0704 | [C₄H₉]⁺ | tert-butyl cation, a hallmark of the Boc group |
The observation of these specific losses, particularly the neutral loss of 100 Da and the presence of the m/z 57 fragment, provides unequivocal evidence for the N-Boc protecting group.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a "snapshot" of the covalent bonds.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. |
| 2850-2960 (sharp) | C-H stretch | sp³ Alkanes | Indicates the saturated hydrocarbon framework. |
| ~1690 (strong, sharp) | C=O stretch | Carbamate (Boc) | A definitive peak confirming the Boc protecting group.[2] |
| ~1170 (strong) | C-N stretch | Amine | Consistent with the piperidine ring structure. |
| ~1050 (medium) | C-O stretch | Secondary Alcohol | Supports the presence of the C-OH bond. |
The combination of a broad hydroxyl peak with a very strong carbonyl peak around 1690 cm⁻¹ is a powerful confirmation of the proposed functional groups. The absence of N-H stretching bands (~3300 cm⁻¹) further confirms that the nitrogen atom is tertiary, as expected for an N-Boc protected amine.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton. We utilize a suite of 1D and 2D experiments to map every proton and carbon and, crucially, their connectivity.
¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR identifies all unique proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Assignments (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.85 | m | 1H | H2 | Proton on the carbon bearing the hydroxyl group (CH-OH), deshielded by oxygen. |
| ~3.40 | m | 4H | H5, H7 | Protons on carbons adjacent to the nitrogen (N-CH₂), deshielded by the electronegative nitrogen. |
| ~2.10 | m | 2H | H1 | Protons on the cyclobutane ring adjacent to the CH-OH group. |
| ~1.95 | m | 2H | H3 | Protons on the cyclobutane ring adjacent to the spiro-carbon. |
| ~1.70 | m | 4H | H8, H9 | Protons on the piperidine ring. |
| ~2.50 | br s | 1H | 2-OH | Hydroxyl proton; signal is broad and will exchange with D₂O. |
| 1.45 | s | 9H | Boc -CH₃ | Nine equivalent protons of the tert-butyl group, a highly characteristic singlet. |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
¹³C NMR reveals all unique carbon environments.
Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| 154.8 | Quaternary | C=O (Boc) | Carbamate carbonyl carbon, highly deshielded.[4] |
| 79.5 | Quaternary | C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| 68.2 | CH | C2 | Carbon bearing the hydroxyl group, deshielded by oxygen. |
| 57.0 | Quaternary | C4 (Spiro) | The key spirocyclic carbon atom. |
| 46.5 | CH₂ | C5, C7 | Carbons adjacent to the nitrogen atom. |
| 35.1 | CH₂ | C1, C3 | Carbons of the cyclobutane ring. |
| 30.5 | CH₂ | C8, C9 | Carbons of the piperidine ring. |
| 28.5 | CH₃ | C(CH₃)₃ (Boc) | Three equivalent methyl carbons of the Boc group. |
2D NMR: Assembling the Pieces
While 1D NMR suggests the presence of the required pieces, 2D NMR provides the instructions for their assembly. It is the definitive tool for establishing atomic connectivity.[5][6][7]
Workflow for 2D NMR-Based Structure Elucidation
Caption: A logical workflow for structure elucidation using NMR spectroscopy.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). It allows for the unambiguous assignment of the signals in Tables 3 and 4. For example, it will show a cross-peak connecting the proton signal at ~3.85 ppm to the carbon signal at ~68.2 ppm, definitively assigning the C2-H2 pair.
-
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton coupling networks, typically through 2 or 3 bonds.[8] It is used to trace the connectivity within the individual rings.
-
Key Insight: A correlation will be seen from H2 (~3.85 ppm) to the protons at H1 (~2.10 ppm). A separate spin system will show correlations between the piperidine protons H5 , H9 , H8 , and H7 . This confirms the proton framework of each ring system independently.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons over 2 to 3 bonds, which is essential for connecting spin systems and identifying the positions of quaternary carbons.[9]
Key HMBC Correlations for Final Structure Confirmation
Caption: Key HMBC correlations confirming the spirocyclic core and substituent placement.
-
Confirming the Spiro-center (C4): Protons on C3, C1, C5, and C7 will all show a 2- or 3-bond correlation to the quaternary spiro-carbon (C4, ~57.0 ppm). This is the definitive evidence that connects the cyclobutane and piperidine rings at a single point.
-
Placing the Boc Group: Protons on the methylene groups adjacent to the nitrogen (H5 and H7, ~3.40 ppm) will show a correlation to the Boc carbonyl carbon (C=O, ~154.8 ppm). This unambiguously places the Boc group on the nitrogen atom of the piperidine ring.
-
Confirming the Boc Structure: The 9 protons of the methyl groups (~1.45 ppm) will show strong correlations to both the quaternary carbon (~79.5 ppm) and the carbonyl carbon (~154.8 ppm) of the Boc group.
By systematically analyzing these correlations, the complete and unambiguous structure of this compound is confidently elucidated.
Standard Experimental Protocols
For reproducibility and scientific integrity, standardized protocols are essential.
Sample Preparation
-
NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Mass Spectrometry (ESI-MS): Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Dilute to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion.
-
FT-IR Spectroscopy: Place a small amount of the neat oil or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition Parameters
-
NMR: All spectra should be acquired on a 500 MHz (or higher) spectrometer at a constant temperature (e.g., 298 K).
-
¹H NMR: 32 scans, 16 ppm spectral width, 3-second relaxation delay.
-
¹³C NMR: 1024 scans, 240 ppm spectral width, 2-second relaxation delay.
-
COSY: Gradient-selected (gCOSY), 256 increments in F1, 8 scans per increment.
-
HSQC: Gradient-selected, phase-sensitive, 256 increments in F1, 16 scans per increment, optimized for a ¹JCH of 145 Hz.
-
HMBC: Gradient-selected, 256 increments in F1, 32 scans per increment, optimized for a long-range coupling of 8 Hz.
-
-
MS: ESI in positive ion mode. Capillary voltage: 3.5 kV. Source temperature: 120 °C. Desolvation temperature: 350 °C. Scan range: m/z 50-500.
-
FT-IR: ATR mode. 16 scans co-added. Resolution: 4 cm⁻¹. Spectral range: 4000-600 cm⁻¹.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of multiple analytical techniques. While mass spectrometry and FT-IR spectroscopy provide rapid confirmation of the molecular formula and key functional groups, it is the comprehensive application of 1D and 2D NMR spectroscopy that delivers the definitive, unambiguous atomic connectivity map. The logical progression from ¹H and ¹³C analysis to the connectivity information from COSY, HSQC, and particularly HMBC, provides a self-validating workflow that leaves no ambiguity. This guide demonstrates an expert-level, field-proven approach that is directly applicable to the structural characterization challenges faced daily by researchers in the chemical and pharmaceutical sciences.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Protective Groups. [Link]
-
Ju, Y., et al. (2011). Synthesis and characterization of fully bio-based amphiphilic diblock copolymers from hydroxypropyl methyl cellulose and amino-terminated polylactide. Carbohydrate Polymers. (Referenced for characteristic FT-IR peaks of N-Boc groups). [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. princeton.edu [princeton.edu]
The Ascendant Scaffold: A Technical Guide to 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane in Modern Drug Discovery
For Immediate Release
An in-depth exploration of the synthesis, properties, and applications of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, a novel scaffold poised to accelerate the development of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.
Part 1: The Strategic Imperative for Three-Dimensional Scaffolds
The landscape of medicinal chemistry is perpetually evolving, with a continuous demand for novel molecular scaffolds that can unlock challenging biological targets and overcome the limitations of existing therapeutics. Flat, aromatic structures, while historically significant, often suffer from metabolic instability and off-target effects. This has propelled the exploration of three-dimensional (3D) scaffolds, which offer improved physicochemical properties and more precise spatial orientation of functional groups.
Among these, spirocyclic systems have emerged as particularly promising. The fusion of two rings through a single carbon atom creates a rigid, well-defined 3D geometry. The 6-azaspiro[3.5]nonane core, a bioisostere of the ubiquitous piperidine ring, has garnered significant attention for its ability to enhance aqueous solubility and metabolic stability in drug candidates.[1] This guide focuses on a key functionalized derivative, this compound, a versatile building block for the synthesis of innovative therapeutics.
Part 2: Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the core azaspirocyclic ketone, followed by a stereoselective reduction of the carbonyl group. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to modulate the reactivity of the nitrogen atom during synthesis and to facilitate subsequent derivatization.
Synthesis of the Precursor: 6-Boc-2-oxo-6-azaspiro[3.5]nonane
While several synthetic routes to azaspiro[3.5]nonanes have been reported, a common strategy involves the construction of the spirocyclic core via cycloaddition reactions. The precursor ketone, 6-Boc-2-oxo-6-azaspiro[3.5]nonane, is commercially available, simplifying its accessibility for research and development.[2][3]
Experimental Protocol: Stereoselective Reduction of 6-Boc-2-oxo-6-azaspiro[3.5]nonane
-
Objective: To synthesize this compound via the reduction of the corresponding ketone.
-
Reagents and Materials:
-
6-Boc-2-oxo-6-azaspiro[3.5]nonane
-
Sodium borohydride (NaBH₄) or other suitable reducing agent (e.g., L-selectride for stereocontrol)
-
Methanol (MeOH) or other appropriate solvent
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
-
-
Procedure:
-
Dissolve 6-Boc-2-oxo-6-azaspiro[3.5]nonane in methanol at 0 °C under a nitrogen atmosphere.
-
Add sodium borohydride portion-wise to the stirred solution. The use of milder reducing agents like NaBH₄ often leads to a mixture of diastereomers, while bulkier reagents such as L-selectride can favor the formation of one diastereomer.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound. The separation of diastereomers may be possible at this stage.
-
Characterization
The structural confirmation and purity of this compound are established using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), multiplets for the spirocyclic ring protons, and a signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH), the chemical shift of which will be dependent on the diastereomer. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the spiro carbon, and the carbon attached to the hydroxyl group (around 60-70 ppm), along with other signals for the ring carbons. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound (C₁₃H₂₃NO₃, MW: 241.33 g/mol ). |
| Infrared (IR) | The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, and a strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the Boc protecting group. |
Note: Specific spectral data can be obtained from commercial suppliers or through analytical services.[4]
Part 3: Applications in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of the hydroxyl group provides a handle for further functionalization, while the Boc-protected amine can be deprotected to allow for the introduction of various substituents.
As a Piperidine Bioisostere
The 6-azaspiro[3.5]nonane core is increasingly being utilized as a bioisostere for the piperidine moiety, a common structural motif in many approved drugs.[5][6] This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced aqueous solubility, without compromising biological activity.[1]
Caption: Bioisosteric replacement of piperidine with 6-azaspiro[3.5]nonane.
In the Development of GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane, a closely related isomer, have been successfully developed as potent agonists of G protein-coupled receptor 119 (GPR119).[7] This receptor is a promising target for the treatment of type 2 diabetes and obesity. The rigid spirocyclic scaffold allows for the precise positioning of pharmacophoric groups to achieve high-affinity binding to the receptor. The 6-azaspiro[3.5]nonane core offers a similar structural framework for the design of novel GPR119 agonists.
In the Design of Covalent Inhibitors
The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into covalent inhibitors of KRAS G12C, a key oncogenic driver in various cancers.[8] The spirocyclic moiety serves as a rigid core to present a reactive group that forms a covalent bond with the target protein. This highlights the potential of the 6-azaspiro[3.5]nonane scaffold in the design of targeted covalent inhibitors for other disease-relevant proteins.
Caption: Derivatization pathways and potential applications of the scaffold.
Part 4: Future Directions and Conclusion
The this compound scaffold represents a significant advancement in the field of medicinal chemistry. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an attractive starting point for the development of a new generation of drugs with improved efficacy and safety profiles. Future research will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure forms of this scaffold, further expanding its utility in drug discovery. The exploration of this and other novel spirocyclic systems will undoubtedly continue to push the boundaries of what is possible in the design of innovative medicines.
References
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]
-
SlidePlayer. (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (n.d.). Novel Class of Piperidine Bioisosteres. Retrieved from [Link]
-
Organic Syntheses. (2014). Enantioselective Synthesis of α− and β−Boc-‐protected 6-‐ Hydroxy-‐pyranones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Royal Society of Chemistry. (n.d.). Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]
-
PubChem. (n.d.). 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. Retrieved from [Link]
-
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
-
PubMed. (n.d.). Emerging trends in the characterization of oligonucleotide diastereomers. Retrieved from [Link]
-
PubMed. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 3. 1359704-84-9|tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate|BLD Pharm [bldpharm.com]
- 4. This compound(1419101-54-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Azaspiro[3.5]nonanes: A Technical Guide for Medicinal Chemists
Abstract
In the contemporary landscape of drug discovery, the imperative to venture beyond the confines of two-dimensional chemical space has led to a surge in the exploration of three-dimensional scaffolds. Among these, the azaspiro[3.5]nonane core has emerged as a privileged structure, offering a unique blend of conformational rigidity, synthetic tractability, and favorable physicochemical properties. This in-depth technical guide provides a comprehensive overview of azaspiro[3.5]nonane derivatives in medicinal chemistry, catering to researchers, scientists, and drug development professionals. We will navigate through the fundamental attributes of this scaffold, delve into versatile synthetic strategies, and explore its diverse applications in targeting a range of challenging biological entities. This guide is designed to be a practical resource, replete with detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on the untapped potential of this remarkable scaffold.
Introduction: Embracing the Third Dimension with Azaspiro[3.5]nonanes
The "escape from flatland" is a prevailing theme in modern medicinal chemistry, advocating for the integration of sp³-rich, three-dimensional scaffolds to enhance the druglikeness of small molecules.[1] Planar, aromatic systems, while historically significant, often suffer from metabolic instability and promiscuous binding. Spirocyclic systems, characterized by two rings sharing a single atom, offer a compelling solution by introducing a defined three-dimensional geometry. The azaspiro[3.5]nonane scaffold, featuring a cyclobutane ring fused to a piperidine ring through a spiro-carbon, has garnered considerable attention for its ability to confer significant improvements in aqueous solubility, metabolic stability, and target engagement.
The inherent rigidity of the azaspiro[3.5]nonane core restricts the conformational freedom of appended functionalities, leading to a more precise presentation of pharmacophoric elements to the biological target. This pre-organization can result in enhanced binding affinity and selectivity. Furthermore, the azaspiro[3.5]nonane moiety is increasingly recognized as a valuable bioisostere for the ubiquitous piperidine ring, offering a novel and patentable chemical space with potentially superior pharmacokinetic profiles.[2][3]
Below is a diagram illustrating the general workflow for the integration of azaspiro[3.5]nonane scaffolds in a drug discovery program.
Caption: A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds.
Synthetic Strategies: Constructing the Azaspiro[3.5]nonane Core
The synthetic accessibility of the azaspiro[3.5]nonane scaffold is a critical factor in its widespread adoption. Several versatile strategies have been developed for the construction of the core and its subsequent functionalization.
Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of compound libraries based on the azaspiro[3.5]nonane core.[1][4] This methodology is particularly well-suited for the synthesis of 7-azaspiro[3.5]nonan-1-one derivatives, which have shown promise as G protein-coupled receptor (GPCR) modulators.[5]
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library [1][4]
-
Step 1: Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes. Add a solution of Fmoc-4-amino-1-Boc-piperidine (2.0 eq) and DIEA (4.0 eq) in anhydrous DCM. Agitate at room temperature for 4 hours. Wash the resin sequentially with DCM, DMF, and MeOH. Cap any remaining active sites with a solution of DCM/MeOH/DIEA.
-
Step 2: Fmoc-Deprotection and Acylation: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF. Pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF and add to the resin. Agitate for 12 hours.
-
Step 3: Dieckmann Condensation and Decarboxylation: Swell the resin in anhydrous THF. Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate at 60°C for 8 hours to effect the Dieckmann condensation. For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.
-
Step 4: Diversification (Optional): The piperidine nitrogen can be deprotected (e.g., removal of Boc group with TFA) and subsequently acylated or alkylated with a variety of building blocks to introduce diversity.
-
Step 5: Cleavage and Purification: Cleave the final compounds from the resin using a cleavage cocktail (e.g., TFA/DCM). Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC.
Synthesis of Functionalized 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives
The synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which are valuable as piperidine bioisosteres, has been reported on a multigram scale.[3]
Experimental Protocol: Synthesis of (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol [3]
-
Step 1: Reduction of the Ester: To a solution of 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate in anhydrous THF at 0°C, add a solution of LiAlH4 in THF dropwise. Stir the reaction mixture at room temperature for 36 hours.
-
Step 2: Quenching and Work-up: Cool the reaction mixture to 10°C and carefully quench by the dropwise addition of 40% aqueous sodium hydroxide solution and water. Filter the inorganic solids and concentrate the filtrate under reduced pressure.
-
Step 3: N-Methylation: The resulting alcohol can be further functionalized. For N-methylation, the Boc-protected intermediate can be deprotected and subsequently reacted with a methylating agent.
Characterization Data for (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol: [3]
-
¹H NMR (500 MHz, CDCl₃): δ 3.71–3.59 (m, 2H), 3.56 (dd, J = 7.1, 1.0 Hz, 1H), 3.11 (s, 1H), 2.92–2.80 (m, 2H), 2.37 (dt, J = 11.5, 8.4 Hz, 1H), 2.29 (s, 3H), 2.02–1.86 (m, 3H), 1.82 (dq, J = 11.1, 8.2 Hz, 1H), 1.77–1.64 (m, 1H).
-
MS (APEI) m/z: [M] calculated for C₈H₁₅NO: 141.21; found: 141.0.
Medicinal Chemistry Applications of Azaspiro[3.5]nonane Derivatives
The unique structural and physicochemical properties of azaspiro[3.5]nonane derivatives have led to their exploration in a variety of therapeutic areas.
G Protein-Coupled Receptor (GPCR) Modulation: GPR119 Agonists
GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes.[5] Activation of GPR119 stimulates glucose-dependent insulin secretion. A series of novel 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[5]
The general structure-activity relationship (SAR) for these agonists is summarized in the table below. The optimization of the piperidine N-capping group (R²) and the aryl group (R³) was crucial for achieving high potency.
| Compound | R² (Piperidine N-cap) | R³ (Aryl Group) | hGPR119 EC₅₀ (nM) |
| 54a | Pyrimidin-2-yl | 4-Methoxyphenyl | 18 |
| 54g | Pyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 3.5 |
| 54h | Pyrimidin-2-yl | 4-Cyanophenyl | 8.1 |
| 54k | 4-Methylpyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 2.1 |
| 54l | 5-Chloropyridin-2-yl | 4-(Methylsulfonyl)phenyl | 4.4 |
SAR Insights:
-
A pyrimidin-2-yl group as the R² substituent was found to be optimal for potency.
-
Electron-withdrawing groups on the R³ aryl ring, particularly a methylsulfonyl group at the 4-position, significantly enhanced agonist activity.
-
Compound 54g emerged as a highly potent GPR119 agonist with a desirable pharmacokinetic profile.[5]
Below is a simplified diagram of the GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Caption: Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Antiviral Activity: SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors
The SARS-CoV-2 3CLpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Structure-guided design has led to the discovery of potent spirocyclic inhibitors of SARS-CoV-2 3CLpro, including derivatives of 6-azaspiro[3.5]nonane.
The extended length of the azaspiro[3.5]nonane scaffold compared to smaller spirocycles allows for deeper engagement with the S₄ subsite of the enzyme, leading to a more stable binding conformation.
| Compound | R (at 6-position) | SARS-CoV-2 3CLpro IC₅₀ (µM) |
| 7c | Boc | 0.25 |
| 8c | Benzyl | 0.18 |
| 9c | 4-Fluorobenzyl | 0.12 |
| 10c | 4-(Methylsulfonyl)benzyl | 0.08 |
| 11c | 3-Phenoxybenzyl | 0.15 |
SAR Insights:
-
The 6-azaspiro[3.5]nonane core provides a rigid scaffold for optimal presentation of the pharmacophoric groups.
-
A variety of substituents on the benzyl group at the 6-position were well-tolerated.
-
The 4-(methylsulfonyl)benzyl derivative (10c ) exhibited the highest potency, suggesting that interactions in the S₄ subsite can be fine-tuned to maximize inhibitory activity.
Central Nervous System (CNS) Applications
The ability of the azaspiro[3.5]nonane scaffold to improve physicochemical properties such as aqueous solubility makes it an attractive candidate for the development of CNS-active agents, which must cross the blood-brain barrier. While this area is less explored than others, preliminary studies have shown promise for azaspiro[3.5]nonane derivatives as anticonvulsants.
Conformational Analysis and its Impact on Biological Activity
The conformational rigidity of the azaspiro[3.5]nonane scaffold is a key determinant of its utility in medicinal chemistry. The spirocyclic fusion locks the cyclobutane and piperidine rings in a relatively fixed orientation, which in turn dictates the spatial arrangement of substituents. This pre-organization reduces the entropic penalty upon binding to a biological target, which can contribute to higher binding affinity.
Computational studies and NMR analysis can be employed to understand the preferred conformations of azaspiro[3.5]nonane derivatives and how these conformations influence their interaction with target proteins. For instance, in the case of the SARS-CoV-2 3CLpro inhibitors, the extended conformation of the 6-azaspiro[3.5]nonane derivatives allows for optimal hydrophobic interactions within the S₄ subsite, leading to potent inhibition.
Conclusion and Future Perspectives
The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its unique three-dimensional architecture, coupled with its favorable physicochemical properties and synthetic accessibility, has enabled the development of novel therapeutic agents targeting a diverse range of biological targets. The successful examples of GPR119 agonists and SARS-CoV-2 3CLpro inhibitors highlight the power of this scaffold in generating potent and selective molecules.
Future opportunities in this field are abundant. The exploration of different isomers of the azaspiro[3.5]nonane core, as well as the development of novel synthetic methodologies for their stereoselective synthesis, will undoubtedly expand the accessible chemical space. Furthermore, the application of this scaffold to other challenging therapeutic areas, particularly in CNS disorders, holds significant promise. As our understanding of the interplay between three-dimensional molecular shape and biological function continues to grow, the azaspiro[3.5]nonane scaffold is poised to play an increasingly important role in the discovery of the next generation of medicines.
References
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
Sources
The Spirocycle Surge: A Technical Guide to Harnessing Three-Dimensionality in Modern Drug Discovery
Abstract
The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the planar landscapes of traditional aromatic scaffolds towards the topographical complexity of three-dimensional structures. This guide provides an in-depth technical exploration of spirocyclic compounds, a class of molecules defined by two rings sharing a single atom, which have emerged as powerful tools in this "escape from flatland." We will dissect the causal relationships between the unique structural attributes of spirocycles and their profound impact on pharmacological profiles. This whitepaper will furnish researchers, scientists, and drug development professionals with field-proven insights into the strategic application of spirocyclic scaffolds, detailing synthetic methodologies, data-driven property modulation, and computational design workflows, all substantiated by real-world case studies.
The Rationale for Three-Dimensionality: Why Spirocycles?
For decades, drug discovery heavily relied on sp²-rich, aromatic ring systems. While successful, this approach often led to molecules with liabilities such as poor solubility, metabolic instability, and off-target effects. The introduction of sp³-rich scaffolds, particularly spirocycles, addresses these challenges by introducing conformational rigidity and spatial complexity.[1][2]
The core advantage of a spirocyclic scaffold lies in its ability to project substituents into three-dimensional space from a rigid, well-defined core.[1] This contrasts sharply with flexible aliphatic linkers or planar aromatic rings. The spiro atom, a quaternary carbon, acts as a pivot, locking the two rings in a perpendicular orientation. This structural constraint is not merely an aesthetic feature; it is a critical determinant of biological activity and physicochemical properties. By reducing the number of rotatable bonds, we minimize the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[3]
Caption: Comparison of 2D vs. 3D Scaffolds.
Modulating Physicochemical Properties: A Data-Driven Approach
The introduction of a spirocyclic motif is a validated strategy for enhancing a molecule's "drug-likeness." Shifting from planar structures to sp³-rich spirocycles generally correlates with improved physicochemical properties.[4]
Solubility and Lipophilicity
A common challenge in drug discovery is mitigating the high lipophilicity of lead compounds, which can lead to poor solubility and increased toxicity. Spirocycles, by disrupting planarity and introducing more saturated carbons, can significantly decrease lipophilicity (LogP/LogD) and improve aqueous solubility. A study on oxa-spirocycles demonstrated that the incorporation of an oxygen atom into the spirocyclic unit can improve water solubility by up to 40 times.[5][6]
A quantitative comparison of spiro[3.3]heptane derivatives with their non-spirocyclic and less-strained counterparts highlights these effects.
| Compound Class | Example Structure | Experimental LogP | Experimental pKa | Reference |
| Cyclohexane | Cyclohexanecarboxylic acid | 1.23 | 4.90 | [7] |
| Spiro[3.3]heptane | Spiro[3.3]heptane-2-carboxylic acid | 1.55 | 4.67 | [7] |
| CF3-Cyclohexane | 4-(trifluoromethyl)cyclohexane-1-carboxylic acid | 2.54 | 4.69 | [7] |
| CF3-Spiro[3.3]heptane | 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | 2.89 | 4.47 | [7] |
This table demonstrates how the rigid spiro[3.3]heptane core influences lipophilicity and acidity compared to a more flexible cyclohexane ring. The introduction of the trifluoromethyl group further modulates these properties.
Metabolic Stability
The rigid framework of spirocycles can shield metabolically labile sites from enzymatic degradation. By locking the conformation of a molecule, it is possible to orient vulnerable groups away from metabolic enzymes, thereby increasing the compound's half-life. For instance, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for diverse azaspirocycles led to improved metabolic stability.[4]
Key Synthetic Strategies and Protocols
The perceived synthetic complexity of spirocycles has historically been a barrier to their widespread adoption.[8] However, advances in synthetic methodology have made these scaffolds increasingly accessible.
[3+2] Cycloaddition for Spirooxindoles
The [3+2] cycloaddition is a powerful, atom-economical method for constructing five-membered rings. It is particularly effective for synthesizing spirooxindoles, a privileged scaffold in anticancer drug discovery.[9][10] The reaction typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid (like proline or sarcosine), which then reacts with a dipolarophile.[11][12]
-
Reactant Preparation: To a solution of the α,β-unsaturated carbonyl compound (dipolarophile, 1.0 mmol) in absolute ethanol (10 mL), add the substituted isatin (1.0 mmol) and L-proline (1.0 mmol).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The spirooxindole product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure spirooxindole derivative. Further purification, if necessary, can be achieved by recrystallization from ethanol or column chromatography on silica gel.[9]
Iodocyclization for Oxa-Spirocycles
Iodocyclization is a robust method for constructing oxygen-containing rings, and it has been effectively applied to the synthesis of oxa-spirocycles.[5][13] This intramolecular reaction proceeds via the activation of an alkene by an iodine source, followed by nucleophilic attack from a tethered alcohol.
-
Reactant Preparation: Dissolve the alkenyl alcohol precursor (1.0 equiv) in acetonitrile (CH₃CN).
-
Reaction: Add sodium bicarbonate (NaHCO₃, 3.0 equiv) followed by iodine (I₂, 3.0 equiv) to the solution at room temperature.
-
Monitoring: Stir the reaction mixture for 1 hour, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired oxa-spirocycle.[13]
Double Alkylation for Spiro[3.3]heptanes
Spiro[3.3]heptanes are valuable as saturated bioisosteres of benzene and can be synthesized on a large scale. A key strategy involves the double alkylation of an active methylene compound with a suitable bis-electrophile.[14][15]
-
Reactant Preparation: In a suitable reaction vessel under an inert atmosphere (N₂), suspend sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Addition: Add diethyl malonate dropwise to the suspension at 0°C. Stir the mixture until the evolution of hydrogen gas ceases.
-
Cyclization: Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in DMF dropwise to the reaction mixture.
-
Reaction: Heat the mixture and stir until TLC or LC-MS analysis indicates the complete consumption of the starting materials.
-
Work-up and Purification: Cool the reaction mixture, quench carefully with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude diester by vacuum distillation to yield the pure 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.[14]
In Silico and Computational Workflows
The rational design of spirocyclic drug candidates is greatly enhanced by computational tools. These methods allow for the in silico evaluation of binding affinity, ADME properties, and synthetic feasibility before committing to resource-intensive chemical synthesis.
Caption: In Silico Workflow for Spirocyclic Drug Design.
A typical workflow begins with structure-based drug design (SBDD). If an X-ray crystal structure of the target protein is available, a planar fragment of a known ligand can be replaced with a virtual spirocyclic scaffold. A virtual library of derivatives is then generated by decorating the spirocyclic core with various substituents. These virtual compounds are then docked into the protein's active site to predict their binding mode and affinity. Tools like WaterMap can be used to understand the energetic contributions of water molecules in the binding site, guiding the design of analogs that favorably displace them.[16] Subsequently, in silico ADME models are used to predict properties like solubility, permeability, and potential for P-glycoprotein efflux, allowing for the early deselection of compounds with predicted poor pharmacokinetic profiles.[17][18][19]
Case Studies: Spirocycles in Action
The true measure of a scaffold's utility is its successful application in drug discovery programs.
BACE1 Inhibitors for Alzheimer's Disease
The development of β-secretase (BACE1) inhibitors for Alzheimer's disease has been challenging, partly due to the difficulty of achieving brain penetration and selectivity. A medicinal chemistry campaign identified a novel class of spirocyclic sulfamide inhibitors. The rigid spiro-core was crucial for orienting the key pharmacophoric elements into the BACE1 active site. Structure-based design and in silico tools were used to optimize these inhibitors, leading to compound 14g , which demonstrated a dose-dependent reduction of central Aβ levels in mice.[16] This case highlights how a spirocyclic core can be used to solve complex multiparameter optimization problems in CNS drug discovery.[20][21]
PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers. In the optimization of the approved drug Olaparib, replacing the flexible piperazine ring with a rigid diazaspiro[3.3]heptane scaffold led to a derivative with significantly increased selectivity for PARP-1 over other PARP family members.[4] Although this modification resulted in a slight decrease in potency, the improved selectivity translated to reduced DNA damage and lower cytotoxicity, a critical attribute for chronic cancer therapy. This exemplifies the use of spirocycles to fine-tune selectivity by locking a molecule into a specific conformation favored by the primary target.[22][23]
Kinase Inhibitors
The development of selective kinase inhibitors is a major focus in oncology. A novel series of RAF inhibitors incorporating a spiro structure was discovered. The most potent compound from this series showed excellent in vitro activity against b/c RAF enzymes and in RAS mutant cancer cell lines with minimal paradoxical RAF signaling activation, a common liability of many RAF inhibitors.[24][25][26]
Conclusion and Future Outlook
Spirocyclic compounds are no longer a synthetic novelty but a validated and essential component of the modern medicinal chemist's toolkit. Their inherent three-dimensionality provides a robust platform to address the multifaceted challenges of drug discovery, from improving fundamental physicochemical properties to enhancing potency and selectivity. The continued development of novel synthetic methodologies and the increasing sophistication of computational prediction tools will further accelerate the integration of these powerful scaffolds into the next generation of therapeutics. As we continue to explore uncharted chemical space, the rigid, defined, and complex architectures of spirocycles will undoubtedly be at the forefront of innovation, leading to safer and more effective medicines across a wide range of therapeutic areas.[3][8][27][28][29][30]
References
-
Bakulina, O., Chupakhin, E., Dar'in, D., Kazantsev, A., & Moshnenko, N. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available from: [Link]
-
Bazi, A., Dolati, H., Nazari, P., & Rafighdoost, L. (2022). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Pharmaceutical and Biomedical Research. Available from: [Link]
-
Carreira, E. M., et al. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. Available from: [Link]
-
Dias, L. C., Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
-
Feskov, I. O., et al. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. Available from: [Link]
-
Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294-11302. Available from: [Link]
-
Islam, M. S., et al. (2021). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. ScienceDirect. Available from: [Link]
-
Lainé, C., et al. (2025). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available from: [Link]
-
Mallo, A., et al. (2012). Review of synthesis, biological assay and QSAR studies of β-secretase inhibitors. PubMed. Available from: [Link]
-
Ma, X., et al. (2022). Double [3+2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. Request PDF. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Request PDF. Available from: [Link]
-
Njar, V. C. O., et al. (2022). Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer. PubMed. Available from: [Link]
-
Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British journal of pharmacology, 173(18), 2739–2751. Available from: [Link]
-
Stamford, A. W., et al. (2012). Spirocyclic sulfamides as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's disease: utilization of structure based drug design, WaterMap, and CNS penetration studies to identify centrally efficacious inhibitors. PubMed. Available from: [Link]
-
Stepanov, A. A., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available from: [Link]
-
Tice, C. M., & Zheng, Y. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available from: [Link]
-
Tolmachova, N. A., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Request PDF. Available from: [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF. Available from: [Link]
-
Various Authors. (2020). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Publishing. Available from: [Link]
-
Verma, S., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27476-27488. Available from: [Link]
-
Yempala, T., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI. Available from: [Link]
-
Zefeng, X., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 13(1), 118-125. Available from: [Link]
-
Zha, J., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available from: [Link]
-
de la Torre, M. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Request PDF. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. Available from: [Link]
-
Gennemark, P., et al. (2016). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. CPT: Pharmacometrics & Systems Pharmacology, 5(10), 534-543. Available from: [Link]
-
Gennemark, P., et al. (2016). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. ResearchGate. Available from: [Link]
-
Carreira, E. M., et al. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. Available from: [Link]
-
Zhang, Y., et al. (2021). Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. Request PDF. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available from: [Link]
-
Tice, C. M., & Zheng, Y. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]
-
Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. PubMed Central. Available from: [Link]
-
Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. GUP. Available from: [Link]
-
Zefeng, X., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Publications. Available from: [Link]
-
Dias, L. C., Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available from: [Link]
-
Salehi, B., et al. (2022). In Silico ADME Methods Used in the Evaluation of Natural Products. PMC - NIH. Available from: [Link]
-
Honório, K. M., et al. (2012). Development of predictive in silico models for ADME properties. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Literature precedents to oxa-spirocycles. ResearchGate. Available from: [Link]
-
Honório, K. M., et al. (2012). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Request PDF. Available from: [Link]
-
Freeman-Cook, K. D., et al. (2012). Discovery and optimization of a novel spiropyrrolidine inhibitor of β-secretase (BACE1) through fragment-based drug design. PubMed. Available from: [Link]
-
da Silva, G. N., et al. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. Available from: [Link]
-
Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. PubMed. Available from: [Link]
-
Alfa Cytology. (n.d.). Peptide Lead Optimization. Available from: [Link]
-
Ahmad, I., et al. (2022). Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]
-
de la Torre, M. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Spirocyclic sulfamides as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's disease: utilization of structure based drug design, WaterMap, and CNS penetration studies to identify centrally efficacious inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Review of synthesis, biological assay and QSAR studies of β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Peptide Lead Optimization - Alfa Cytology [alfa-parp.com]
- 24. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scielo.br [scielo.br]
- 27. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 30. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane: A Technical Guide for Advanced Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures into the realm of three-dimensional (3D) molecular architectures. Azaspirocyclic scaffolds have emerged as a particularly promising class of building blocks in this endeavor. Their inherent rigidity and defined spatial arrangement of atoms offer a unique opportunity to enhance molecular recognition at biological targets, thereby improving potency and selectivity. Furthermore, the introduction of sp³-hybridized centers is often correlated with enhanced metabolic stability and improved physicochemical properties, key attributes for successful drug candidates.[1][2]
This technical guide focuses on a specific and highly valuable building block: 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane . We will delve into its synthesis, characterization, and strategic application, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this scaffold in their discovery programs.
Physicochemical Properties and Strategic Advantages
The this compound scaffold possesses a unique combination of structural features that render it a valuable tool in drug design. The spirocyclic core imparts a rigid, 3D conformation, while the Boc-protected nitrogen and the secondary hydroxyl group provide orthogonal handles for synthetic diversification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₃ | [3] |
| Molecular Weight | 241.33 g/mol | [3] |
| CAS Number | 1419101-54-4 | [3] |
| Appearance | White to off-white solid | Commercially available |
| Key Features | Spirocyclic core, Boc-protected amine, Secondary alcohol |
The strategic advantages of employing this building block include:
-
Enhanced 3D-Character: The spirocyclic nature of the scaffold moves away from linear or planar structures, allowing for a more sophisticated exploration of the chemical space and potentially leading to novel intellectual property.
-
Improved Physicochemical Properties: The introduction of sp³ centers generally leads to increased aqueous solubility and a more favorable logP, which can positively impact a compound's pharmacokinetic profile.
-
Metabolic Stability: The quaternary spirocenter and the cyclic nature of the scaffold can block common sites of metabolism, leading to increased in vivo stability.
-
Vectorial Control: The defined geometry of the scaffold allows for precise placement of substituents in 3D space, enabling fine-tuning of interactions with biological targets.
-
Synthetic Versatility: The Boc-protected nitrogen allows for deprotection and subsequent functionalization, while the hydroxyl group can be used for further elaboration or as a key pharmacophoric feature.
Synthesis of this compound: A Validated Protocol
The most common and practical synthetic route to this compound involves the reduction of its corresponding ketone precursor, 6-Boc-2-oxo-6-azaspiro[3.5]nonane . This ketone is commercially available from various suppliers.[4] The reduction of the ketone to the secondary alcohol is a standard transformation, typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 6-Boc-2-oxo-6-azaspiro[3.5]nonane
This protocol is a representative procedure based on established methods for the reduction of N-Boc protected cyclic ketones.[5]
Reaction Scheme:
Caption: A schematic of the reduction of 6-Boc-2-oxo-6-azaspiro[3.5]nonane.
Materials:
-
6-Boc-2-oxo-6-azaspiro[3.5]nonane (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-Boc-2-oxo-6-azaspiro[3.5]nonane in methanol at 0 °C (ice bath), add sodium borohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.
Characterization Data (Predicted and Representative)
The following characterization data is based on closely related structures and common spectroscopic principles.[6][7]
| Data Type | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.0-3.8 (m, 1H, CH-OH), ~3.6-3.2 (m, 4H, CH₂-N-CH₂), ~1.8-1.5 (m, 8H, spirocyclic CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~68 (CH-OH), ~45-50 (spiro C and CH₂-N), ~30-35 (spirocyclic CH₂), 28.5 (C(CH₃)₃) |
| Mass Spec (ESI+) | m/z: 242.17 [M+H]⁺, 264.15 [M+Na]⁺ |
Application in Drug Discovery: A Case Study in GPR119 Agonists
A significant application of the azaspiro[3.5]nonane scaffold is in the development of agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[8] Agonism of GPR119 leads to the release of incretin hormones, which in turn stimulate glucose-dependent insulin secretion.
The this compound building block is particularly well-suited for the synthesis of GPR119 agonists. The hydroxyl group can act as a key hydrogen bond donor, interacting with the receptor's binding site, while the spirocyclic core provides a rigid framework to orient other pharmacophoric groups.
Illustrative Synthetic Workflow
The following workflow illustrates how this compound can be incorporated into a hypothetical GPR119 agonist.
Caption: A generalized synthetic workflow for a GPR119 agonist.
Causality Behind Experimental Choices:
-
Mitsunobu Reaction: This reaction is chosen for its mild conditions and reliability in forming ether linkages between alcohols and phenols, a common structural motif in GPR119 agonists. The stereochemistry of the hydroxyl group can be inverted or retained depending on the specific conditions and nucleophile used.
-
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is a standard and efficient method for removing the Boc protecting group without affecting other functionalities in the molecule.
-
Amide Coupling/Reductive Amination: These are robust and versatile reactions for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of side chains to explore the structure-activity relationship (SAR) of the GPR119 agonists.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
The this compound building block represents a powerful tool for medicinal chemists seeking to design and synthesize novel drug candidates with improved properties. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an attractive scaffold for a wide range of therapeutic targets. The successful application of related azaspiro[3.5]nonane cores in the development of GPR119 agonists highlights the potential of this building block to address challenging diseases. By providing a robust synthetic protocol and a clear strategic application, this guide aims to empower researchers to unlock the full potential of this valuable chemical entity.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Baran, P. S., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. The Scripps Research Institute. Retrieved from [Link]
- Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
-
MestReNova. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US11897851B2 - Heterocyclic GLP-1 agonists.
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: Butyrophenone and Acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo). Retrieved from [Link]-367H-dicarboxylate)
Sources
- 1. US11897851B2 - Heterocyclic GLP-1 agonists - Google Patents [patents.google.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. This compound | 1419101-54-4 [chemicalbook.com]
- 4. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Harnessing Three-Dimensionality: A Technical Guide to the Discovery and Significance of Novel Spiro-Heterocycles
Abstract
Spiro-heterocycles, organic compounds defined by two rings sharing a single common atom, have emerged from the periphery of synthetic chemistry to become a focal point in modern drug discovery.[1][2] Their inherent three-dimensional architecture offers a distinct advantage over traditional planar aromatic systems, enabling more precise and potent interactions with complex biological targets.[1][3] This guide provides an in-depth exploration of the discovery and significance of novel spiro-heterocycles for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind their synthesis, explore key methodologies with detailed protocols, and illuminate their diverse pharmacological applications, underscoring their transformative potential in medicinal chemistry.
The Spirocyclic Advantage: Moving Beyond Flatland in Drug Design
For decades, medicinal chemistry has been largely dominated by the synthesis and modification of flat, aromatic ring systems. While successful, this approach often encounters limitations in achieving high target selectivity and favorable pharmacokinetic profiles. Spiro-heterocycles offer a compelling solution by introducing a rigid, three-dimensional scaffold.[1][3] This structural feature is not merely a novelty; it is a strategic tool that allows for:
-
Precise Spatial Vectoring: The spiro junction acts as a conformational anchor, projecting substituents into distinct regions of three-dimensional space. This allows for a more refined interaction with the complex topographies of protein binding pockets, enhancing potency and selectivity.[1][4]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can significantly alter a molecule's properties. It can lead to increased metabolic stability, improved solubility, and a more favorable lipophilicity profile, all critical parameters in drug development.[5]
-
Access to Novel Chemical Space: Spiro-heterocycles represent a vast and underexplored area of chemical space. Their unique architectures provide opportunities to design molecules with novel mechanisms of action and to overcome challenges associated with existing drug classes.
Spirocyclic frameworks are prevalent in numerous natural products, which have evolved to interact with biological systems, further validating their significance as "privileged scaffolds" in medicinal chemistry.[1][6][7]
Key Synthetic Strategies for the Construction of Spiro-Heterocycles
The construction of the sterically demanding quaternary carbon at the spiro-center has historically posed a synthetic challenge.[1] However, recent years have witnessed the development of powerful and elegant synthetic methodologies.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the starting material atoms.[8] This strategy is particularly well-suited for the rapid generation of molecular libraries of spiro-heterocycles.[9]
Example: Three-Component Synthesis of Spiro-oxindoles
A prominent example is the 1,3-dipolar cycloaddition reaction of azomethine ylides with dipolarophiles. For instance, the reaction of an isatin derivative (a source of the oxindole core), an amino acid, and a suitable dipolarophile can generate complex spiro-pyrrolidinyl-oxindoles in a single step.
Experimental Protocol: Acetic Acid-Promoted Three-Component Synthesis of Spiro-pyrrolidines [10]
-
Reactant Preparation: To a solution of 3-alkylidene-2-oxindole (1.0 mmol) and an aldehyde (1.2 mmol) in acetic acid (5 mL), add pyrrolidine (1.5 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
The causality behind this experimental choice lies in the in situ generation of an azomethine ylide from the condensation of the aldehyde and pyrrolidine, which then undergoes a highly regioselective and diastereoselective [3+2] cycloaddition with the exocyclic double bond of the oxindole.[10]
N-Heterocyclic Carbene (NHC) Organocatalysis
NHC organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spiro-heterocycles.[6][11] NHCs can act as versatile catalysts, enabling various modes of activation.
Example: Enantioselective Synthesis of Spirooxindole γ-Butyrolactams
An NHC-catalyzed annulation of enals with 3-hydroxy oxindoles can produce spiro γ-butyrolactones with high enantioselectivity.[6]
Diagram: NHC-Catalyzed Annulation for Spiro-lactone Synthesis
Caption: NHC-catalyzed synthesis of spiro γ-butyrolactones.
This protocol is self-validating as the chiral NHC catalyst directly controls the stereochemical outcome of the reaction, leading to a highly enantioenriched product. The reaction proceeds through the formation of a chiral Breslow intermediate from the NHC and the enal, which then reacts with the oxindole.[6]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has become a valuable technique in organic synthesis for its ability to accelerate reaction rates and improve yields.[12][13] This is particularly beneficial for the construction of complex molecular architectures like spiro-heterocycles.
Advantages of MAOS in Spiro-heterocycle Synthesis:
-
Rapid Reaction Times: Often reducing reaction times from hours to minutes.
-
Improved Yields: Minimizing side product formation.
-
Enhanced Reaction Control: Uniform heating provides better control over reaction parameters.
MAOS has been successfully applied to a variety of reactions for synthesizing spiro-heterocycles, including multicomponent reactions and cycloadditions.[12][13]
Significance and Applications in Drug Discovery
The unique structural and conformational properties of spiro-heterocycles have led to their investigation in a wide array of therapeutic areas.[14]
| Spiro-Heterocycle Class | Therapeutic Area | Mechanism of Action (Example) | References |
| Spiro-oxindoles | Oncology | Inhibition of p53-MDM2 interaction | [4] |
| Infectious Diseases | Antimalarial, Antitubercular | [6][15] | |
| Spiro-pyrrolidines | Neurology | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition (Alzheimer's Disease) | [4][10] |
| Steroidal Spiro-heterocycles | Oncology | Hedgehog (HH) signaling pathway inhibition | [5] |
| Endocrinology | Anti-aldosterone activity | [16] | |
| Spiro-β-lactams | Infectious Diseases | Antibacterial | [6] |
Case Study: Spiro-oxindoles as Anticancer Agents
The spiro-oxindole scaffold is a cornerstone in the development of novel anticancer agents.[14] A key target in oncology is the p53-MDM2 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of this interaction can reactivate p53, leading to apoptosis in cancer cells. The rigid three-dimensional structure of spiro-oxindoles allows for the precise placement of functional groups that mimic the key interactions of p53 with MDM2, making them potent and selective inhibitors.[4]
Diagram: Logical Relationship of Spiro-oxindole Action
Caption: Inhibition of p53-MDM2 interaction by spiro-oxindoles.
Future Perspectives and Conclusion
The field of spiro-heterocycle synthesis is poised for continued growth, with ongoing efforts to develop even more efficient and stereoselective methodologies.[17] The fusion of organocatalysis with transition metal catalysis, for example, offers exciting possibilities for the construction of highly complex spirocyclic systems.[17]
References
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PubMed. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. Available at: [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PubMed. Available at: [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles: Full Paper PDF & Summary. Bohrium. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (NIH). Available at: [Link]
-
Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Enantioselective Synthesis of Spiro Heterocycles. ResearchGate. Available at: [Link]
-
Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. Available at: [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]
-
New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii. Available at: [Link]
-
A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate. Available at: [Link]
-
The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. viromii.com [viromii.com]
- 10. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Theoretical Framework for the Conformational Analysis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane scaffold is an increasingly important structural motif in medicinal chemistry, with derivatives showing promise as therapeutic agents.[1][2] Understanding the three-dimensional conformational landscape of this molecule is paramount for rational drug design, as conformation dictates molecular recognition and biological activity. This guide provides a comprehensive theoretical framework and a detailed computational protocol for elucidating the conformational preferences of this compound. We will dissect the key structural elements influencing its geometry—the piperidine ring, the spiro-fused cyclobutane, the N-Boc protecting group, and the C2-hydroxyl group—and outline a robust, multi-level computational strategy to identify and rank its stable conformers. This document is intended to serve as a practical guide for researchers employing computational chemistry to accelerate the discovery and optimization of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the Azaspiro[3.5]nonane Core
Azaspirocyclic scaffolds have gained considerable attention in drug discovery due to their ability to confer desirable physicochemical properties, such as improved aqueous solubility, metabolic stability, and three-dimensionality (sp³ character), which can lead to enhanced target selectivity and better pharmacokinetic profiles.[3] The 7-azaspiro[3.5]nonane framework, in particular, has been successfully incorporated into potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[1][2]
The conformational behavior of the parent scaffold and its derivatives is a critical determinant of their biological function. The specific arrangement of substituents in three-dimensional space, governed by a complex interplay of steric and electronic effects, defines the pharmacophore presented to the biological target. For this compound, four key structural features dictate its conformational landscape:
-
The Piperidine Ring: A six-membered heterocycle that typically adopts low-energy chair conformations.
-
The N-Boc Group: A bulky carbamate protecting group that introduces restricted rotation and steric hindrance.
-
The Spirocyclic Junction: The fusion of the cyclobutane and piperidine rings imposes significant geometric constraints.
-
The C2-Hydroxyl Group: A functional group capable of acting as a hydrogen bond donor, potentially forming key intramolecular interactions.
A thorough theoretical investigation is essential to unravel the preferred spatial arrangement of this molecule, providing invaluable insights for structure-activity relationship (SAR) studies.
Deconstructing Conformational Complexity
The overall conformation of this compound is a composite of several simultaneous equilibria. Understanding each component is key to predicting the global minimum energy structure.
Piperidine Ring Inversion
Similar to cyclohexane, the piperidine ring is expected to exist predominantly in a chair conformation to minimize angle and torsional strain.[4] It can undergo ring inversion between two chair forms, though one is typically favored due to the energetic cost of placing substituents in axial positions. The spiro-fusion means the entire cyclobutane ring acts as a substituent, and its preference for an equatorial versus axial position on the piperidine chair is a primary conformational question.
N-Boc Group Rotational Isomerism
The amide bond of the tert-butoxycarbonyl (Boc) group has partial double-bond character, which restricts free rotation around the N-C(O) bond.[2] This gives rise to two distinct rotational isomers (rotamers), often termed syn and anti, which can have significantly different energies and present different steric profiles. The interplay between this rotation and the piperidine ring inversion is a crucial aspect of the molecule's conformational space.
Cyclobutane Ring Puckering
Planar cyclobutane suffers from significant torsional strain due to eclipsing hydrogen atoms. To alleviate this, the ring adopts a puckered conformation .[5] This puckering, while subtle, influences the orientation of the hydroxyl group and the overall shape of the spirocyclic system.
The Role of the C2-Hydroxyl Group and Intramolecular Hydrogen Bonding
The presence of a hydroxyl group (a hydrogen bond donor) and the piperidine nitrogen (a hydrogen bond acceptor) in proximity suggests the potential for a stabilizing intramolecular hydrogen bond (IMHB) . Computational studies on other amino alcohols have shown that such O-H···N interactions can be a dominant factor in determining conformational preference, often locking the molecule into a specific geometry.[1][3][6][7][8] The formation of this bond would heavily favor a conformation where the distance and angle between the hydroxyl proton and the nitrogen lone pair are optimal.
The key conformational questions are visualized in the relationship diagram below.
Caption: Interrelated conformational equilibria in this compound.
A Validated Protocol for Theoretical Conformational Analysis
To navigate the complex potential energy surface of this molecule, a multi-level computational approach is required. This ensures a thorough search of the conformational space at a reasonable computational cost, followed by high-accuracy refinement of the most promising candidates.
The workflow for this protocol is outlined below.
Caption: Recommended computational workflow for conformational analysis.
Step-by-Step Methodology
1. Initial 3D Structure Generation:
-
Action: Build the this compound molecule using a molecular editor (e.g., Avogadro, GaussView).
-
Rationale: This creates the starting point for the conformational search. It is not necessary for this initial structure to be the global minimum.
2. Force Field Conformational Search:
-
Action: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., OPLS3e, MMFF94s). This involves rotating all acyclic single bonds and sampling ring conformations.
-
Rationale: DFT calculations are too computationally expensive to explore the entire conformational space. A force field search is a highly efficient method to generate thousands of potential conformers, ensuring broad coverage of the potential energy surface.[9]
3. Energy Filtering & RMSD Clustering:
-
Action: Filter the resulting conformers from the MM search, typically keeping all structures within an energy window of 10-20 kJ/mol of the MM global minimum. Cluster the remaining structures based on heavy-atom Root-Mean-Square Deviation (RMSD) to identify unique conformations.
-
Rationale: This step removes high-energy and duplicate structures, creating a manageable and diverse set of candidate conformers for the more accurate but computationally intensive DFT calculations.[9]
4. DFT Geometry Optimization:
-
Action: Optimize the geometry of each unique conformer from the previous step using Density Functional Theory (DFT).
-
Rationale & Causality: This is the core refinement step. The choice of functional and basis set is critical for accuracy.
-
Functional: A functional from the M06 family, such as M06-2X , is highly recommended. These functionals are well-parameterized to handle non-covalent interactions, which is essential for accurately describing the potential intramolecular hydrogen bond and other dispersion forces.[4]
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning correlation-consistent basis set like aug-cc-pVDZ should be used. The inclusion of diffuse functions ("+" or "aug-") is non-negotiable, as they are required to correctly model the spatially extended electron density involved in hydrogen bonding and other weak interactions.[10][11]
-
-
Validation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies).
5. Solvation Energy Correction:
-
Action: Calculate the single-point energy of each gas-phase optimized geometry in the presence of a solvent using an implicit (continuum) solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) .
-
Rationale: Biological processes occur in solution (typically water). An implicit solvent model provides a computationally efficient way to account for the stabilizing effect of the solvent's dielectric medium on polar functional groups.[12][13] While explicit solvent models are more accurate, they are often too computationally demanding for routine conformational analysis.[14][15]
6. Final Analysis:
-
Action:
-
Calculate the relative free energies (ΔG) of each conformer in solution.
-
Determine the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution.
-
Analyze the geometry of the lowest-energy conformers, paying close attention to piperidine ring puckering parameters, key dihedral angles, and the O-H···N hydrogen bond distance and angle.
-
Use techniques like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) plots to further characterize the intramolecular hydrogen bond.[1][3]
-
Predicted Conformational Landscape and Data Presentation
Based on established principles, we can anticipate the key findings from the proposed theoretical study.
-
Dominant Conformer: The global minimum energy conformer is highly likely to feature the piperidine ring in a chair conformation with the bulky spiro-fused cyclobutane ring in an equatorial position to minimize 1,3-diaxial interactions.
-
Hydrogen Bonding: This dominant conformer is expected to be further stabilized by a strong intramolecular O-H···N hydrogen bond . This interaction will likely lock the rotation of the C2-C3 bond and influence the puckering of the cyclobutane ring.
-
Boc Group Orientation: The orientation of the Boc group will be a balance between minimizing steric clash with the spiro system and accommodating the piperidine chair.
The quantitative results of this analysis should be summarized for clarity.
Table 1: Recommended Computational Protocol Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Geometry Optimization | M06-2X / 6-31+G(d,p) | Excellent for non-covalent interactions and general organic molecules.[4] |
| Basis Set Diffuse Func. | Required (+ or aug-) | Essential for accurately modeling hydrogen bonds and weak interactions.[10][11] |
| Solvation Model | Implicit (SMD or PCM) | Balances accuracy and computational cost for solution-phase energies.[12][13] |
| Solvent | Water (or relevant biological medium) | To simulate physiologically relevant conditions. |
| Validation | Frequency Calculation | Confirms that optimized structures are true energy minima. |
Table 2: Hypothetical Relative Free Energies and Populations of Key Conformers
| Conformer ID | Piperidine Chair | Spiro Ring Position | H-Bond Status | ΔG (kcal/mol) | Population (%) |
|---|---|---|---|---|---|
| CONF-1 | Chair | Equatorial | Yes | 0.00 | 95.8 |
| CONF-2 | Chair | Equatorial | No | 2.50 | 1.5 |
| CONF-3 | Chair | Axial | Yes | 3.10 | 0.7 |
| CONF-4 | Twist-Boat | - | Yes | 4.50 | 0.1 |
Note: This table presents hypothetical data to illustrate the expected outcome. Actual values must be derived from the proposed computational protocol.
Conclusion and Outlook
This guide has outlined a robust and scientifically grounded theoretical framework for the conformational analysis of this compound. By systematically deconstructing the sources of conformational complexity and applying a validated, multi-level computational protocol, researchers can confidently identify the low-energy structures of this important medicinal chemistry scaffold. The insights gained from such studies are critical for understanding structure-activity relationships, designing more potent and selective ligands, and ultimately accelerating the drug development process. The predicted dominant conformation, a chair-equatorial structure stabilized by an intramolecular hydrogen bond, provides a strong starting hypothesis for future experimental and computational work on this promising class of molecules.
References
-
Johnson, E. R., Otero-de-la-Roza, A., Dale, S. G., & DiLabio, G. A. (2013). Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory. The Journal of Chemical Physics. [Link]
-
Yu, Y., et al. (2024). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv preprint arXiv:2403.14129. [Link]
-
Yu, Y., et al. (2024). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. [Link]
-
Gallicchio, E., & Levy, R. M. (2011). Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein. Biophysical Journal. [Link]
-
Johnson, E. R., Otero-de-la-Roza, A., Dale, S. G., & DiLabio, G. A. (2013). Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory. The Journal of Chemical Physics. [Link]
-
Rojas-Salguero, R., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. [Link]
-
Frontiers in Chemistry. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers Media S.A.. [Link]
-
Shen, B., & Varghese, J. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]
-
Anandakrishnan, R., et al. (2016). An explicit-solvent conformation search method using open software. PeerJ. [Link]
-
Jhaa, G. (2024). How to include solvent in the DFT calculations. YouTube. [Link]
-
Taylor & Francis. (n.d.). Solvent models – Knowledge and References. Taylor & Francis Online. [Link]
-
Legon, A. C. (2020). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2025). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | Request PDF. ResearchGate. [Link]
-
Bohrium. (n.d.). Basis set customization for modeling noncovalent interactions. Bohrium. [Link]
-
Reddit. (2023). Which Basis Set and Functional to use when? r/comp_chem. [Link]
-
ResearchGate. (2025). Basis set customization for modeling noncovalent interactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
-
Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (n.d.). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. ResearchGate. [Link]
-
MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]
-
Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. [Link]
-
ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]
-
Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane. PubChem. [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. ResearchGate. [Link]
-
MDPI. (n.d.). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. MDPI. [Link]
-
National Center for Biotechnology Information. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Conformationally Controlled sp3‐Hydrocarbon‐Based α‐Helix Mimetics. PubMed Central. [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [2403.14129] Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 14. peerj.com [peerj.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
For: Researchers, scientists, and drug development professionals.
Abstract
The azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character which can enhance pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the synthesis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, a valuable building block for drug discovery. The synthesis involves the chemical reduction of the corresponding ketone, 6-Boc-2-oxo-6-azaspiro[3.5]nonane. This guide explains the rationale behind the chosen methodology, offers a step-by-step procedure, and includes troubleshooting advice, all grounded in established chemical principles.
Introduction and Significance
Azaspirocyclic compounds, particularly those incorporating piperidine and cyclobutane rings, are of significant interest in the development of novel therapeutics. The rigid, non-planar structure of the azaspiro[3.5]nonane core allows for precise spatial orientation of substituents, which can lead to improved target affinity and selectivity. The title compound, this compound, features a versatile hydroxyl group for further functionalization and a Boc-protected nitrogen, rendering it an ideal intermediate for library synthesis and lead optimization in drug discovery programs. The synthesis of this alcohol is achieved through the reduction of a prochiral ketone, a fundamental transformation in organic synthesis.[1][2]
Synthetic Strategy Overview
The conversion of 6-Boc-2-oxo-6-azaspiro[3.5]nonane to this compound is a ketone reduction. The primary challenge in this synthesis is the control of stereoselectivity at the newly formed chiral center. A variety of reducing agents can be employed for this transformation, ranging from simple metal hydrides to more complex catalytic systems.[1]
The protocol detailed below utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which is well-suited for this substrate due to its compatibility with the Boc-protecting group and its general efficacy in reducing ketones to alcohols.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol describes the reduction of 6-Boc-2-oxo-6-azaspiro[3.5]nonane using sodium borohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Boc-2-oxo-6-azaspiro[3.5]nonane | >95% | Commercially available | CAS: 1359704-84-9[3] |
| Sodium Borohydride (NaBH₄) | Reagent Grade | Sigma-Aldrich, etc. | Handle with care, moisture sensitive. |
| Methanol (MeOH) | Anhydrous | Standard vendor | Used as the reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard vendor | For extraction. |
| Deionized Water (H₂O) | N/A | In-house | For quenching and washing. |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard vendor | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Standard vendor | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard vendor | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Boc-2-oxo-6-azaspiro[3.5]nonane (1.0 g, 4.18 mmol).
-
Add anhydrous methanol (20 mL) to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (0.32 g, 8.36 mmol, 2.0 eq) to the cooled solution in small portions over 15 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the starting material spot on TLC), cool the flask again to 0 °C.
-
Slowly quench the reaction by adding deionized water (20 mL) dropwise to decompose the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate (50 mL) to the aqueous residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a colorless oil or white solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid.
-
Expected Yield and Characterization
-
Expected Yield: 85-95%
-
Appearance: White solid
-
Molecular Formula: C₁₃H₂₃NO₃
-
Molecular Weight: 241.33 g/mol
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mechanistic Rationale and Scientific Insights
The reduction of the ketone to an alcohol using sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Figure 2: Simplified mechanism of ketone reduction by sodium borohydride.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is chosen for its mild nature. It selectively reduces ketones and aldehydes without affecting the ester functionality of the Boc protecting group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the Boc group.[1]
-
Solvent: Methanol is an excellent solvent for both the substrate and the borohydride reagent. It also serves as the proton source to protonate the intermediate alkoxide to form the final alcohol product.
-
Temperature: The initial cooling to 0 °C is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent. The reaction is then allowed to proceed at room temperature for a convenient and efficient transformation.
-
Stereoselectivity: The reduction of the prochiral ketone can lead to two diastereomers (cis and trans, relative to the piperidine ring). The stereochemical outcome is dependent on the facial selectivity of the hydride attack. For many cyclic ketones, reduction with simple hydrides like NaBH₄ often leads to the thermodynamically more stable alcohol, which in this case would likely be the equatorial alcohol.[4] However, the precise diastereomeric ratio for this specific substrate would need to be determined experimentally, for example, by NMR analysis of the crude product. For applications requiring a single stereoisomer, chiral reducing agents or enzymatic methods could be explored.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive NaBH₄ (degraded by moisture).- Insufficient reaction time. | - Use a fresh bottle of NaBH₄.- Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low Yield | - Product loss during workup (emulsion formation).- Inefficient extraction. | - Add brine to the aqueous layer to break emulsions.- Perform additional extractions with ethyl acetate. |
| Impure Product after Column | - Co-elution of impurities.- Overloading the column. | - Adjust the solvent system for better separation.- Use a larger column or less crude material. |
| Boc-group deprotection | - Acidic conditions during workup. | - Ensure the workup is performed under neutral or slightly basic conditions. Avoid strong acids. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. This key intermediate can be readily prepared from its commercially available ketone precursor. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents, making it accessible for a wide range of researchers in the field of medicinal chemistry and drug discovery.
References
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. J. Org. Chem., 80, 8134-8141. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]
-
National Institutes of Health. (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Available at: [Link]
-
ChemRxiv. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Available at: [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 4. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Leveraging the 3D Spirocyclic Scaffold of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane in Fragment-Based Drug Discovery Campaigns
Introduction: The Imperative for Three-Dimensionality in Fragment Libraries
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, distinguished from high-throughput screening (HTS) by its efficient exploration of chemical space with smaller, less complex molecules.[1][2] Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds, largely due to their synthetic tractability.[3] However, the biological targets of interest are rarely flat; they possess intricate, three-dimensional binding pockets. Consequently, there is a growing consensus that incorporating fragments with greater three-dimensional (3D) character can unlock novel interactions and provide superior starting points for lead optimization.[]
Spirocyclic scaffolds are exemplary in this regard, offering rigid, non-planar structures that project functional groups into vectors inaccessible to their flatland counterparts.[5][6][7] This application note details the strategic use of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane , a prime example of a 3D fragment, in a comprehensive FBDD workflow. Its unique architecture provides an excellent opportunity to engage with complex protein topographies and serves as a versatile starting point for medicinal chemistry elaboration.
Molecular Profile: this compound
This fragment is an ideal candidate for FBDD, aligning well with the widely accepted "Rule of Three," which guides the selection of fragments with favorable physicochemical properties for screening.[8][9]
-
Spirocyclic Core: The azaspiro[3.5]nonane core confers significant conformational rigidity and 3D topology, increasing the likelihood of forming specific, high-quality interactions within a binding site.[5]
-
Hydroxy (-OH) Group: This functional group acts as a potent hydrogen bond donor and acceptor, providing a well-defined interaction point to anchor the fragment to its target protein.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group renders the secondary amine non-ionizable and unreactive under typical screening conditions. Critically, its facile removal post-screening provides a clear and synthetically tractable vector for fragment elaboration ("growing").[10]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 241.33 g/mol [11] | < 300 Da | Yes |
| cLogP | ~1.6 (predicted)[12] | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (from -OH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (from -OH, 2x -O- in Boc) | ≤ 3 | Yes |
| Rotatable Bonds | 1 (in Boc group) | ≤ 3 | Yes |
| Table 1. Physicochemical properties of this compound compared against the "Rule of Three" guidelines.[8][9] |
Pre-Screening Quality Control
The integrity of any screening campaign hinges on the quality of the library components. Before initiating screening, the purity, identity, solubility, and stability of the fragment must be rigorously verified.
Protocol 2.1: Fragment Stock Solution Preparation and QC
-
Source Material: Procure this compound from a reputable chemical supplier.[13]
-
Identity & Purity Confirmation:
-
Verify the identity and purity (>95%) of the solid material using LC-MS and ¹H NMR spectroscopy.[14]
-
Compare the resulting spectra with reference data to ensure the correct structure and absence of significant impurities.
-
-
Stock Solution Preparation:
-
Accurately weigh the fragment and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Causality: DMSO is the standard solvent for compound libraries due to its high solubilizing power and compatibility with most screening assays. However, its concentration must be carefully matched across all experiments to avoid artifacts.[15]
-
-
Solubility Assessment:
-
Perform a kinetic solubility test by diluting the DMSO stock into the final aqueous screening buffer (e.g., PBS or HEPES buffer, pH 7.4) to the highest intended screening concentration.
-
Incubate for 1-2 hours and inspect for precipitation visually and by measuring light scattering. The fragment should remain fully soluble.
-
Rationale: Undissolved fragment can cause false positives through aggregation or non-specific binding, making this a critical QC step.
-
Primary Screening and Hit Identification Workflow
A robust FBDD campaign employs at least two orthogonal biophysical techniques for primary screening and hit validation.[16] This strategy minimizes technology-specific artifacts and increases confidence in the identified hits. We present protocols for Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most sensitive and widely used methods for detecting weak fragment binding.[1]
Diagram 1. A comprehensive workflow for an FBDD campaign, from initial fragment QC to hit-to-lead optimization.
Protocol 3.1: Primary Hit Finding using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technology ideal for detecting the low-affinity interactions characteristic of fragments.[17][18] It provides real-time kinetic and affinity data.
-
Target Immobilization:
-
Immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low to medium density to minimize mass transport effects.
-
Create a reference channel, either left blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index changes.[19]
-
-
Assay Development:
-
Optimize running buffer conditions (e.g., pH, salt concentration) to ensure protein stability and minimize non-specific binding.
-
Include a low percentage of DMSO (e.g., 1-5%) in the running buffer, precisely matching the DMSO concentration in the fragment samples. This is critical to minimize solvent mismatch artifacts.[15]
-
-
Screening Execution:
-
Prepare a plate of fragment samples by diluting the 100 mM DMSO stock of this compound (and other library fragments) into the running buffer to a final concentration, typically in the 100 µM to 1 mM range.
-
Inject the fragment solutions over the target and reference channels at a constant flow rate.
-
Monitor the binding response in real-time (sensorgram). A positive hit is characterized by a higher response in the target channel compared to the reference channel.
-
-
Data Analysis:
-
For each fragment, determine the steady-state binding response (Req).
-
Rank fragments based on their binding efficiency (BE), calculated as BE = (Req / MW). This normalizes the binding signal to the molecular weight of the fragment.
-
Select fragments exceeding a predefined response threshold for follow-up validation.
-
Protocol 3.2: Orthogonal Hit Confirmation using NMR Spectroscopy
Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are a gold standard for hit validation.[20][21] They confirm direct binding to the target in solution and can provide information on the binding site location.[22]
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling. This is essential for the ¹H-¹⁵N HSQC experiment.
-
The protein must be stable and soluble at the high concentrations required for NMR (typically 50-100 µM).
-
-
Reference Spectrum Acquisition:
-
Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) containing the same final DMSO concentration as the fragment samples.
-
Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.
-
-
Fragment Screening:
-
Add this compound (from the preliminary SPR hit list) to the protein sample to a final concentration typically 10- to 100-fold in excess of the protein concentration.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
Chemical Shift Perturbations (CSPs): A true binding event will cause changes (shifts) in the positions of specific peaks. These CSPs indicate that the fragment is interacting with and altering the chemical environment of the corresponding amino acid residues.
-
Hit Confirmation: Significant and consistent CSPs confirm that the fragment binds to the target in solution, validating the initial SPR hit. If the protein's backbone has been assigned, these CSPs can map the binding site.[9]
-
Hit Validation and Structural Characterization
Once a hit is confirmed by two orthogonal methods, the next steps are to quantify its binding affinity and, most importantly, to understand its precise binding mode.
Protocol 4.1: Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is a solution-based technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kᴅ), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: Prepare the purified protein (in the ITC cell) and the fragment (in the injection syringe) in the exact same buffer, including matched DMSO concentrations, to minimize heats of dilution.
-
Titration: Inject sequential aliquots of the fragment solution into the protein solution while measuring the heat change after each injection.
-
Data Analysis: Fit the resulting binding isotherm to a suitable model to determine Kᴅ, ΔH, and n. A confirmed hit will show a measurable and saturable binding curve.
Protocol 4.2: Determining the Binding Mode by X-ray Crystallography
X-ray crystallography is the definitive method for visualizing the atomic-level details of a fragment-protein interaction.[8][23] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[24]
-
Crystallization:
-
Co-crystallization: Set up crystallization trials with the target protein in the presence of a saturating concentration of this compound.
-
Soaking: Alternatively, grow crystals of the apo-protein first and then soak them in a solution containing the fragment.
-
-
Data Collection and Structure Solution:
-
Collect X-ray diffraction data from a high-quality crystal.
-
Solve the crystal structure and analyze the resulting electron density map.
-
A successfully determined structure will clearly show the fragment bound in a specific pocket of the protein, revealing key interactions (e.g., hydrogen bonds from the -OH group) and identifying vectors for chemical elaboration.[23]
-
Fragment Elaboration Strategies: From Hit to Lead
With a validated hit and a high-resolution crystal structure in hand, the goal shifts to optimizing the fragment's affinity and drug-like properties.[25][26] The structure of this compound offers two primary, orthogonal vectors for this "fragment growing" strategy.[27]
Diagram 2. Fragment growing strategies for this compound, highlighting the two key synthetic vectors.
Protocol 5.1: Synthetic Elaboration via the Amine Handle
The secondary amine, unmasked by Boc deprotection, is an ideal handle for synthetic elaboration to probe nearby sub-pockets identified in the crystal structure.
-
Boc Deprotection: Treat this compound with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleanly remove the Boc group, yielding the free secondary amine (2-hydroxy-6-azaspiro[3.5]nonane).
-
Fragment Growth:
-
Amide Coupling: Couple the resulting amine with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a focused library of amides.
-
Reductive Amination: React the amine with a library of aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate a library of substituted amines.
-
-
SAR by Catalog: The choice of building blocks (carboxylic acids, aldehydes) should be guided by the crystal structure to introduce groups that can form favorable interactions with the protein, thereby increasing binding affinity.[26]
The hydroxyl group serves as a secondary vector, which can be used for ether formation or other modifications to explore different regions of the binding pocket.
Conclusion
This compound represents an exemplary scaffold for modern FBDD campaigns. Its inherent three-dimensionality provides access to novel chemical space, while its well-defined functional handles offer clear, logical paths for hit-to-lead optimization. By employing a rigorous workflow of orthogonal biophysical screening, diligent hit validation, and structure-guided design, researchers can effectively leverage this and similar 3D fragments to tackle challenging biological targets and accelerate the discovery of new therapeutics.
References
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Institutes of Health (NIH). [Link]
-
A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. (2023). Journal of Medicinal Chemistry. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Sci-Hub. [Link]
-
Fragment-to-Lead. (n.d.). Creative Biostructure. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). ResearchGate. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Scientific Reports. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). ResearchGate. [Link]
-
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2020). PubMed. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. [Link]
-
NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2018). Springer Link. [Link]
-
SPR-based fragment screening: advantages and applications. (2009). PubMed. [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (2019). PubMed. [Link]
-
Fragment screening by SPR and advanced application to GPCRs. (2013). ResearchGate. [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. (2014). ResearchGate. [Link]
-
The use of spirocyclic scaffolds in drug discovery. (2014). CORE. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]
-
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). National Institutes of Health (NIH). [Link]
-
Fragment-Based Drug Discovery Approaches. (n.d.). X-Chem. [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. (2024). Taylor & Francis. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
-
Fragment-Based Drug Discovery. (2015). Cambridge Healthtech Institute. [Link]
-
Fragment Based Drug Discovery: An Organic Synthesis Perspective. (n.d.). Astex Pharmaceuticals. [Link]
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. One moment, please... [astx.com]
- 11. This compound - CAS:1419101-54-4 - Sunway Pharm Ltd [3wpharm.com]
- 12. PubChemLite - this compound (C13H23NO3) [pubchemlite.lcsb.uni.lu]
- 13. This compound | 1419101-54-4 [chemicalbook.com]
- 14. This compound(1419101-54-4) 1H NMR [m.chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 25. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Note & Protocols: The Strategic Use of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane in the Design of Novel GPR119 Agonists
Audience: Researchers, scientists, and drug development professionals in metabolic diseases.
Senior Application Scientist's Foreword: The pursuit of novel oral antidiabetic agents with improved safety and efficacy profiles is a cornerstone of metabolic disease research. G protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target due to its unique dual mechanism of action that mitigates the risk of hypoglycemia.[1][2] However, the development of potent, selective, and pharmacokinetically sound GPR119 agonists has been challenging.[3][4] This guide moves beyond a simple recitation of facts to provide a strategic framework for leveraging the 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane scaffold, a functionalized and conformationally restricted building block, in the rational design and subsequent characterization of next-generation GPR119 agonists. The protocols herein are designed not just as steps to be followed, but as self-validating systems to generate robust and interpretable data.
The Therapeutic Rationale for Targeting GPR119
GPR119 is a Class A, rhodopsin-like G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][5][6] Its activation presents a powerful, two-pronged approach to improving glucose homeostasis:
-
Direct Pancreatic Action: In pancreatic β-cells, agonist binding to GPR119 stimulates the Gαs subunit, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[6][7] This rise in cAMP potentiates glucose-stimulated insulin secretion (GSIS), meaning insulin is released in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia often associated with other insulin secretagogues.[1][8]
-
Indirect Incretin Effect: In the gastrointestinal tract, GPR119 activation in L-cells triggers the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][9] These incretins then act on the pancreas to further enhance GSIS, inhibit glucagon secretion, slow gastric emptying, and promote satiety, contributing to both glycemic control and potential weight management benefits.[1][7]
This dual mechanism makes GPR119 an attractive target for treating type 2 diabetes and potentially obesity.[10]
GPR119 Signaling Pathway
The canonical signaling cascade initiated by a GPR119 agonist is illustrated below. Understanding this pathway is critical for designing relevant cellular assays.
Caption: GPR119 agonist binding initiates a Gs-cAMP signaling cascade.
The Azaspiro[3.5]nonane Scaffold: A Privileged Core for GPR119 Agonists
The general pharmacophore for many synthetic GPR119 agonists consists of an aromatic head, a central core, and a lipophilic tail.[11] The central core is critical for orienting the other motifs within the receptor's binding pocket. Spirocyclic scaffolds, such as azaspiro[3.5]nonane, are particularly advantageous because their inherent three-dimensional structure and conformational rigidity can reduce the entropic penalty of binding, often leading to higher potency and improved selectivity.
While direct literature on this compound in published GPR119 agonists is nascent, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully employed to create novel and potent GPR119 agonists.[3] This validates the utility of the core azaspiro[3.5]nonane skeleton.
The this compound building block offers two key strategic advantages for medicinal chemists:
-
Protected Nitrogen: The tert-Butyloxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, late-stage functionalization. It can be readily removed under acidic conditions to reveal a secondary amine, which can then be acylated, alkylated, or used in reductive amination to append the "head" or "tail" motifs of the pharmacophore.
-
Reactive Hydroxyl Group: The hydroxyl group at the 2-position serves as a versatile synthetic handle. It can be converted to a ketone (6-Boc-2-oxo-6-azaspiro[3.5]nonane is a commercially available related compound[12]), used in etherification reactions, or serve as an attachment point for various side chains, enabling exploration of the structure-activity relationship (SAR).
Drug Discovery Workflow & Key Characterization Protocols
The development of a novel agonist follows a logical progression from initial design to in vivo proof-of-concept.
Caption: A typical drug discovery workflow for GPR119 agonists.
Protocol 1: Primary In Vitro Screening — cAMP Accumulation Assay
Principle: This assay quantifies the agonist-induced activation of the Gs signaling pathway by measuring the accumulation of the second messenger, cAMP. It is the primary method for determining the potency (EC₅₀) of new compounds. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended for its high throughput and robust performance.[5][13]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Buffer: HBSS or Krebs-Ringer Bicarbonate Buffer.
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]
-
Test Compounds (dissolved in DMSO).
-
Positive Control: Forskolin (a direct activator of adenylyl cyclase) or a known GPR119 agonist.[5][13]
-
Vehicle Control: DMSO.[5]
-
HTRF cAMP detection kit (e.g., from Cisbio, Revvity).[5][14]
-
384-well low-volume white plates.
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells according to standard protocols until they reach 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). The final DMSO concentration in the assay should be kept constant and low (typically <0.5%) to avoid solvent effects.[15] Also prepare solutions for the positive and vehicle controls.
-
Cell Plating: Harvest cells and resuspend them in assay buffer. Dispense the cell suspension into the wells of a 384-well plate (e.g., 5,000 cells/well).
-
Stimulation: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[13] Causality Note: This incubation period is optimized to allow for sufficient cAMP accumulation without inducing significant receptor desensitization.[13]
-
Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[5]
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[5]
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
Data Analysis:
-
Calculate the ratio of the fluorescence signals (665nm/620nm).
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the test compound concentration.
-
Calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) using a suitable nonlinear regression model (e.g., four-parameter logistic fit).[5]
Protocol 2: Secondary In Vitro Functional Assay — GLP-1 Secretion
Principle: This assay confirms that agonist potency translates into a key physiological function: stimulating GLP-1 release from enteroendocrine cells. Murine STC-1 or GLUTag cell lines are commonly used models as they endogenously express GPR119 and secrete GLP-1.[6][13][16]
Materials:
-
STC-1 or GLUTag cells.
-
Cell culture medium.
-
Secretion Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with glucose and BSA.
-
DPP-IV inhibitor (e.g., Sitagliptin): To prevent the rapid degradation of active GLP-1.
-
Test Compounds, Positive Control (e.g., Forskolin), and Vehicle Control.
-
Active GLP-1 ELISA or HTRF kit.
-
24- or 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed STC-1 or GLUTag cells into a plate and culture until they form a confluent monolayer.
-
Cell Washing: On the day of the assay, gently wash the cells twice with secretion buffer.
-
Pre-incubation: Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline and starve the cells.[5]
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh secretion buffer containing the various concentrations of test compounds, controls, and a DPP-IV inhibitor.
-
Incubation: Incubate the plate for 2 hours at 37°C.[13] Causality Note: This longer incubation time compared to the cAMP assay allows for the entire process of vesicle fusion and hormone release to occur.
-
Supernatant Collection: After incubation, carefully collect the supernatants from each well. It is advisable to centrifuge the supernatants to pellet any detached cells.[16]
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer’s instructions precisely.[13]
Data Analysis:
-
Generate a dose-response curve by plotting the measured GLP-1 concentration against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value for GLP-1 secretion. Compare the maximal efficacy (Emax) to that of known controls.
Protocol 3: In Vivo Efficacy — Oral Glucose Tolerance Test (oGTT) in Mice
Principle: The oGTT is a fundamental in vivo model to assess a compound's ability to improve glucose disposal. An effective GPR119 agonist is expected to lower the glucose excursion following an oral glucose challenge.[5][17]
Materials:
-
Male C57Bl/6 mice (or a relevant diabetic model like db/db mice).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 20% dextrose in sterile water).[17]
-
Handheld glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimation and Fasting: Acclimate animals to handling and gavage. Fast mice overnight (approx. 16-18 hours) with free access to water.[17]
-
Baseline Measurement (t=0): Weigh the mice. Obtain a baseline blood glucose reading by taking a small drop of blood from the tail tip.[17]
-
Compound Administration: Administer the test compound or vehicle via oral gavage at a pre-determined dose (e.g., 3, 10, 30 mg/kg).
-
Waiting Period: Wait for a specified period for the compound to be absorbed (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a glucose solution via oral gavage (typically 2 g/kg body weight).[17] Record this as the new t=0 for the glucose excursion curve.
-
Timed Blood Glucose Measurements: Measure blood glucose from the tail tip at specific time points after the glucose challenge, for example, at 15, 30, 60, and 120 minutes.[5][17]
-
Recovery: Return animals to their home cages with access to food and water.
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the total Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Determine the efficacy of the test compound by calculating the percentage reduction in the glucose AUC compared to the vehicle-treated group.[5]
Data Summary and Interpretation
To facilitate compound comparison and selection, quantitative data should be systematically tabulated.
| Compound ID | Scaffold | cAMP EC₅₀ (nM) [HEK-hGPR119] | GLP-1 EC₅₀ (nM) [STC-1 Cells] | oGTT Glucose AUC Reduction (%) [@ 10 mg/kg] |
| Control | Reference Agonist | 50 | 120 | 45% |
| AZS-001 | Azaspiro[3.5]nonane | 25 | 85 | 52% |
| AZS-002 | Azaspiro[3.5]nonane | 150 | 400 | 25% |
| AZS-003 | Azaspiro[3.5]nonane | >1000 | >1000 | Not Active |
| Table 1: Example data table for summarizing the characterization of novel GPR119 agonists derived from an azaspiro[3.5]nonane scaffold. Data are hypothetical. |
Interpretation:
-
A potent compound like AZS-001 shows low nanomolar EC₅₀ values in both cellular assays and translates this activity into significant glucose lowering in vivo. This would be a strong candidate for lead optimization.
-
A compound like AZS-002 shows weaker activity across the board, suggesting a less optimal fit or orientation in the binding pocket.
-
An inactive compound like AZS-003 serves as a negative control and helps validate the SAR.
References
-
Jones, B., et al. (2009). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. [Link]
-
Patsnap Synapse. (2024). What are GPR119 agonists and how do they work?[Link]
-
Lauffer, L. M., et al. (2008). Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells. British Journal of Pharmacology. [Link]
-
Cornish, J., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. [Link]
-
Various Authors. (2023). Therapeutic application of GPR119 ligands in metabolic disorders. ResearchGate. [Link]
-
Various Authors. (n.d.). Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. [Link]
-
Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. [Link]
-
Semple, G. (2012). GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight. Pharmaceutical Patent Analyst. [Link]
-
Kimura, I., et al. (2020). Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism. Nature Communications. [Link]
-
Wang, Y. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol. [Link]
-
Various Authors. (n.d.). Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
-
Indigo Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). [Link]
-
Various Authors. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... ResearchGate. [Link]
-
Yang, J., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. [Link]
-
De Ligt, R., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs. [Link]
-
Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications. [Link]
-
McClure, K. F., et al. (2015). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Pharmacological and Toxicological Methods. [Link]
-
Axxam. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field. [Link]
-
Mouse Metabolic Phenotyping Centers. (2023). Oral Glucose Tolerance Test. [Link]
-
NHS. (n.d.). The Oral Glucose Tolerance Test (OGTT). [Link]
-
Manchester University NHS Foundation Trust. (n.d.). Oral Glucose Tolerance Test. [Link]
-
The Royal Australian College of General Practitioners. (n.d.). Oral glucose tolerance testing. [Link]
-
ResearchGate. (2015). What is the most reliable GLP-1 assay?[Link]
Sources
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 12. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. axxam.com [axxam.com]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
Application Notes and Protocols for the Boc-Deprotection of 6-Azaspiro[3.5]nonane Derivatives
Introduction: The 6-Azaspiro[3.5]nonane Scaffold and the Boc-Protection Challenge
The 6-azaspiro[3.5]nonane framework is a valuable saturated heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics, offering distinct exit vectors for substituents compared to more conventional cyclic amines like piperidine. The incorporation of this spirocyclic system can significantly influence a molecule's conformational properties, metabolic stability, and target-binding affinity.
Due to the reactive nature of the secondary amine, protection is often a crucial step in the multi-step synthesis of complex molecules containing the 6-azaspiro[3.5]nonane core. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose. Its stability under a broad range of reaction conditions, coupled with its generally facile removal, makes it a popular choice.
However, the deprotection of the Boc group from the sterically hindered nitrogen atom within the 6-azaspiro[3.5]nonane system presents unique challenges. The quaternary spirocyclic carbon adjacent to the nitrogen can impede the approach of reagents, potentially leading to sluggish or incomplete reactions under standard conditions. Furthermore, the presence of other sensitive functional groups in the molecule may preclude the use of harsh acidic reagents typically used for Boc removal.
This application note provides a comprehensive guide to various methods for the Boc-deprotection of 6-azaspiro[3.5]nonane derivatives. It offers detailed protocols for both standard and alternative methods, along with expert insights into the rationale behind experimental choices to help researchers navigate the challenges associated with this specific scaffold.
Understanding the Mechanism: How Boc Deprotection Works
The most common method for Boc deprotection relies on acid catalysis. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
dot digraph "Acid-Catalyzed Boc Deprotection" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Boc_Amine [label="Boc-Protected Amine"]; Protonated_Boc [label="Protonated Carbamate"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="Free Amine"]; tBu_Cation [label="tert-Butyl Cation"]; CO2 [label="Carbon Dioxide"]; Isobutylene [label="Isobutylene"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; H_plus2 [label="-H+", shape=plaintext, fontcolor="#34A853"];
Boc_Amine -> Protonated_Boc [label="+ H+"]; Protonated_Boc -> Carbamic_Acid [label="Fragmentation"]; Protonated_Boc -> tBu_Cation [label="Fragmentation"]; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2 [label="Decarboxylation"]; tBu_Cation -> Isobutylene [label="- H+"]; } केंद Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Alternative methods, such as those employing trimethylsilyl iodide (TMSI), proceed through a different mechanism, offering a milder, neutral alternative for acid-sensitive substrates.
Comparative Overview of Boc-Deprotection Methods
The choice of deprotection method is critical and depends on the stability of the substrate and the presence of other functional groups. Below is a comparative table of common methods applicable to 6-azaspiro[3.5]nonane derivatives.
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Strong Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Fast, efficient, and widely used.[1][2] | Harsh conditions, not suitable for acid-sensitive groups. TFA can be difficult to remove completely.[3] |
| Hydrochloric Acid (HCl) in Dioxane/Methanol | Cost-effective, product often precipitates as the HCl salt.[4][5][6] | Dioxane is a suspected carcinogen. Can be less selective.[3] | |
| Milder Acidic | p-Toluenesulfonic Acid (p-TSA) in Acetonitrile/Toluene | Solid reagent, easier to handle, considered "greener". | May require heating and longer reaction times. |
| Neutral | Trimethylsilyl Iodide (TMSI) in DCM/Acetonitrile | Mild, neutral conditions, suitable for acid-labile substrates.[4] | Reagent is moisture-sensitive and can be expensive. Often generated in situ.[5] |
| Thermal | Heating in a high-boiling solvent (e.g., Dioxane, Water) | Avoids the use of acidic or basic reagents.[7] | Requires high temperatures, not suitable for thermally sensitive compounds. Reaction times can be long.[8] |
Detailed Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method, often the first choice for Boc deprotection. However, due to its harshness, it is best suited for substrates lacking other acid-sensitive functional groups.
Materials:
-
Boc-protected 6-azaspiro[3.5]nonane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 6-azaspiro[3.5]nonane derivative (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutylene). Ensure adequate ventilation.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the cessation of gas evolution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Scientist's Notes:
-
For the sterically hindered 6-azaspiro[3.5]nonane, a longer reaction time or a slight increase in temperature (e.g., 30-40 °C) may be necessary for complete deprotection.
-
If the product is a TFA salt, it may appear as an oil. Trituration with cold diethyl ether can sometimes induce precipitation.[3]
-
The use of scavengers like triethylsilane or anisole can be beneficial if the substrate contains functional groups susceptible to alkylation by the tert-butyl cation.
dot digraph "TFA_Deprotection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Dissolve Boc-amine in DCM"]; Cool [label="Cool to 0 °C"]; Add_TFA [label="Add TFA"]; Stir [label="Stir at RT (1-4h)"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Work-up"]; TFA_Salt [label="Isolate TFA Salt"]; Neutralize [label="Neutralize (NaHCO₃)"]; Extract [label="Extract & Dry"]; Free_Amine [label="Isolate Free Amine"];
Start -> Cool; Cool -> Add_TFA; Add_TFA -> Stir; Stir -> Monitor; Monitor -> Workup [label="Complete"]; Workup -> TFA_Salt; Workup -> Neutralize; Neutralize -> Extract; Extract -> Free_Amine; } केंद Figure 2: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often results in the precipitation of the product as a crystalline hydrochloride salt, which can simplify purification.
Materials:
-
Boc-protected 6-azaspiro[3.5]nonane derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
Suspend the Boc-protected 6-azaspiro[3.5]nonane derivative (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-6 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
Scientist's Notes:
-
The steric hindrance of the 6-azaspiro[3.5]nonane may necessitate longer reaction times compared to less hindered amines.
-
Anhydrous conditions are recommended to prevent potential side reactions.[9]
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., NaOH, NaHCO₃), followed by extraction with an organic solvent.
Protocol 3: Trimethylsilyl Iodide (TMSI) - A Neutral Approach
For substrates containing acid-sensitive functional groups, TMSI offers a mild and effective alternative for Boc deprotection under neutral conditions.
Materials:
-
Boc-protected 6-azaspiro[3.5]nonane derivative
-
Trimethylsilyl iodide (TMSI) or Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) for in situ generation
-
Acetonitrile or Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium thiosulfate solution
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 6-azaspiro[3.5]nonane derivative (1.0 eq) in anhydrous acetonitrile or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TMSI (1.2-1.5 eq) dropwise to the stirred solution at room temperature. (If generating in situ, add NaI followed by TMSCl).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Scientist's Notes:
-
TMSI is highly reactive towards moisture; therefore, strict anhydrous conditions are crucial for the success of this reaction.
-
The reaction is generally slower than strong acid methods, and for the hindered 6-azaspiro[3.5]nonane system, extended reaction times or gentle heating may be required.
-
This method is particularly advantageous when dealing with substrates containing esters or other acid-labile groups that would be cleaved by TFA or HCl.[4]
dot digraph "TMSI_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Boc_Amine [label="Boc-Protected Amine"]; TMSI_Complex [label="Silyl Carbamate Intermediate"]; Amine_TMS [label="Silylated Amine"]; Free_Amine [label="Free Amine"]; tBuI [label="tert-Butyl Iodide"]; CO2 [label="Carbon Dioxide"]; TMSI [label="TMSI", shape=plaintext]; Methanol [label="Methanol (Quench)", shape=plaintext];
Boc_Amine -> TMSI_Complex [label="+ TMSI"]; TMSI_Complex -> Amine_TMS [label="Decarboxylation"]; TMSI_Complex -> tBuI [label="Fragmentation"]; TMSI_Complex -> CO2 [label="Decarboxylation"]; Amine_TMS -> Free_Amine [label="Methanolysis"]; } केंद Figure 3: Proposed mechanism for TMSI-mediated Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: For sterically hindered substrates like 6-azaspiro[3.5]nonane derivatives, incomplete deprotection is a common issue. To address this, consider increasing the reaction time, elevating the temperature, or using a higher concentration of the deprotecting agent.
-
Side Reactions: The tert-butyl cation generated during acidic deprotection can lead to side reactions, particularly with electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers can mitigate this issue.
-
Product Isolation: The physical properties of the deprotected amine salt can vary. While HCl salts are often crystalline, TFA salts can be oils. Experiment with different work-up and purification techniques, such as trituration, crystallization, or chromatography, to obtain the desired product in high purity.
Conclusion
The successful Boc-deprotection of 6-azaspiro[3.5]nonane derivatives requires a careful consideration of the substrate's steric hindrance and the presence of other functional groups. While standard strong acid methods like TFA and HCl are often effective, milder alternatives such as TMSI provide valuable options for sensitive molecules. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently deprotect this important spirocyclic scaffold and advance their synthetic endeavors in drug discovery and development.
References
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Reagent Guides. [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ElectronicsAndBooks. (n.d.). A mild and selective method for N-Boc deprotection. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Reagent Guides. [Link]
-
Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?. [Link]
-
PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. [Link]
-
The Journal of Organic Chemistry. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane as a Piperidine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile anchor for directing substituents towards biological targets. However, the piperidine moiety is not without its liabilities, including susceptibility to metabolic degradation, which can impact a drug's pharmacokinetic profile.
This has led to a continuous search for piperidine bioisosteres—structurally distinct moieties that can mimic the key steric and electronic features of the piperidine ring while offering improved properties. Among the emerging classes of bioisosteres, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and rigid nature, which can lead to enhanced target affinity and selectivity.
This guide focuses on 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane , a promising piperidine bioisostere that combines the structural rigidity of a spirocycle with versatile functional handles for further chemical modification. We will delve into its rationale as a piperidine mimic, provide detailed protocols for its synthesis and functionalization, and discuss its potential applications in drug discovery programs.
The 6-Azaspiro[3.5]nonane Scaffold: A 3D Alternative to Piperidine
The core of the target molecule, the 6-azaspiro[3.5]nonane ring system, offers a unique three-dimensional arrangement of atoms that can effectively mimic the spatial orientation of substituents on a piperidine ring. The spirocyclic nature of this scaffold introduces a higher degree of rigidity compared to the more flexible piperidine ring, which can be advantageous in pre-organizing a molecule for optimal binding to its biological target.
Conformational Considerations
The piperidine ring typically adopts a chair conformation, with substituents occupying either axial or equatorial positions. The conformational preference of substituents can significantly influence a molecule's biological activity.[2] The 6-azaspiro[3.5]nonane system, with its fused cyclobutane and piperidine rings, also possesses distinct conformational preferences that can be leveraged in drug design. While detailed experimental and computational studies on the conformational analysis of the 6-azaspiro[3.5]nonane ring system are still emerging, initial assessments suggest that the spiro-fusion significantly influences the puckering of the piperidine ring, leading to well-defined exit vectors for substituents. This can result in a more predictable and stable presentation of pharmacophoric elements to a target protein.
Physicochemical Properties: A Comparative Overview
The introduction of the spirocyclic scaffold can favorably modulate the physicochemical properties of a molecule compared to its piperidine-containing counterpart.
| Property | Piperidine | 6-Azaspiro[3.5]nonane | Rationale for Improvement |
| Lipophilicity (cLogP) | Variable | Generally lower | The increased sp3 character and reduced molecular surface area of the spirocycle can lead to decreased lipophilicity, which is often desirable for improving solubility and reducing off-target effects. |
| Aqueous Solubility | Generally good | Potentially improved | Lower lipophilicity and the presence of the hydroxyl group contribute to enhanced aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation | Potentially improved | The quaternary spirocenter and the rigid nature of the scaffold can block or hinder access of metabolic enzymes, leading to increased metabolic stability. |
| Three-Dimensionality | Moderate | High | The spirocyclic structure inherently possesses greater three-dimensionality, which can lead to improved target engagement and selectivity. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and manipulation of this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules and laboratory conditions.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 6-Boc-2-oxo-6-azaspiro[3.5]nonane (Hypothetical Route)
A plausible synthetic route, adapted from methodologies for similar azaspirocycles, could involve the reaction of a suitably protected piperidine derivative with a cyclobutanone precursor.
Step 2: Reduction of 6-Boc-2-oxo-6-azaspiro[3.5]nonane to this compound
This step involves the stereoselective or non-stereoselective reduction of the ketone to the corresponding secondary alcohol.
Materials:
-
6-Boc-2-oxo-6-azaspiro[3.5]nonane
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-Boc-2-oxo-6-azaspiro[3.5]nonane (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Functionalization of the Hydroxyl Group via Mitsunobu Reaction
The hydroxyl group of this compound provides a convenient handle for introducing a wide range of functional groups with inversion of stereochemistry. The Mitsunobu reaction is a powerful tool for this transformation.[3][4]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., a carboxylic acid, phenol, or phthalimide)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq), the desired nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise at 0 °C.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the desired functionalized product.
Protocol 3: Boc Deprotection under Acidic Conditions
Removal of the tert-butyloxycarbonyl (Boc) protecting group is a common final step to unmask the piperidine nitrogen, which can then act as a basic center or be further functionalized.
Materials:
-
6-Boc-functionalized-6-azaspiro[3.5]nonane derivative
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M)
-
Dichloromethane (DCM) (for TFA deprotection)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure with TFA:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting trifluoroacetate salt can often be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Procedure with HCl in Dioxane:
-
Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a 4 M solution of HCl in dioxane (10-20 eq).
-
Stir the mixture at room temperature for 1-4 hours.
-
The deprotected amine hydrochloride salt often precipitates from the reaction mixture. The solid can be collected by filtration and washed with diethyl ether.[8]
Visualization of Key Workflows
Caption: General synthetic workflow to obtain the target compound.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Asymmetric synthesis of chiral 6-azaspiro[3.5]nonane scaffolds
Application Notes & Protocols
Topic: Asymmetric Synthesis of Chiral 6-Azaspiro[3.5]nonane Scaffolds For: Researchers, scientists, and drug development professionals.
Abstract
The 6-azaspiro[3.5]nonane framework represents a pivotal scaffold in modern medicinal chemistry. Its inherent three-dimensionality, resulting from the spirocyclic fusion of a cyclobutane and a piperidine ring, offers a distinct advantage over traditional flat aromatic structures, enabling exploration of novel chemical space.[1][2] This spatial arrangement can lead to enhanced target affinity, improved selectivity, and more favorable physicochemical properties such as increased fraction of sp3-hybridized carbons (Fsp3), which is often correlated with higher clinical success rates.[2][3] This guide provides a detailed overview of robust strategies for the asymmetric synthesis of these valuable chiral building blocks, focusing on catalytic methods that deliver high enantioselectivity. We present key retrosynthetic analyses, in-depth discussions of organocatalytic and transition-metal-catalyzed approaches, a detailed experimental protocol for a representative organocatalytic cascade reaction, and troubleshooting insights to support researchers in this field.
The Strategic Value of 6-Azaspiro[3.5]nonane in Drug Discovery
The demand for structurally novel and complex molecules has driven the adoption of spirocyclic systems in drug discovery programs.[4][5] Azaspirocycles, in particular, are prized for their ability to rigidly orient substituents in three-dimensional space, facilitating precise interactions with biological targets.[3] The 6-azaspiro[3.5]nonane scaffold provides a unique combination of a strained cyclobutane ring and a flexible piperidine ring, offering distinct exit vectors for further functionalization. This structural rigidity and complexity can lead to significant improvements in a compound's pharmacological profile, including potency, metabolic stability, and cell permeability.[1][2]
Core Retrosynthetic Strategies
The asymmetric construction of the 6-azaspiro[3.5]nonane core can be approached through several strategic disconnections. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final scaffold. The primary challenge lies in controlling the stereochemistry at the C5 spirocenter.
Caption: Key retrosynthetic disconnections for the 6-azaspiro[3.5]nonane scaffold.
-
Strategy A: Intramolecular Piperidine Ring Formation: This approach involves the cyclization of a suitably functionalized cyclobutane derivative. The chirality can be introduced in the cyclobutane starting material or during the cyclization step.
-
Strategy B: Cyclobutane Ring Formation: This strategy often employs a [2+2] cycloaddition or a cyclopropanation followed by ring expansion onto a piperidine precursor, such as a methylenepiperidine derivative.[6] Asymmetric induction is typically achieved through a chiral catalyst.
-
Strategy C: Cascade Cyclization: This is a highly efficient approach where an acyclic precursor undergoes a series of intramolecular reactions (e.g., Michael-aldol or Diels-Alder) in a single pot, often catalyzed by a chiral organocatalyst, to construct the bicyclic system with high stereocontrol.[7][8]
Key Asymmetric Methodologies
The enantioselective synthesis of spirocycles has advanced significantly with the development of powerful catalytic systems.[4][9][10] Both organocatalysis and transition-metal catalysis offer effective solutions for constructing the chiral 6-azaspiro[3.5]nonane core.
Asymmetric Organocatalysis: The Power of Cascade Reactions
Organocatalysis, utilizing small chiral organic molecules, has revolutionized asymmetric synthesis.[9][11] For the 6-azaspiro[3.5]nonane scaffold, chiral secondary amines like proline and its derivatives (e.g., diphenylprolinol silyl ethers) are particularly effective.[12][13] These catalysts operate through enamine or iminium ion intermediates, orchestrating complex cascade reactions that can form multiple bonds and stereocenters in a single, highly controlled operation.[8]
A plausible and efficient strategy involves a domino Michael/Michael reaction between an α,β-unsaturated aldehyde and a nitrogen-tethered bis-acceptor. The chiral amine catalyst controls the facial selectivity of the initial attack and guides the subsequent intramolecular cyclization, thereby setting the absolute configuration of the spirocenter.
Caption: General workflow for an organocatalytic synthesis of the target scaffold.
Transition-Metal Catalysis: Directed Cyclization Strategies
Transition-metal catalysis offers complementary approaches, often involving C-H activation, cycloisomerization, or cyclopropanation reactions.[14][15][16] For instance, rhodium-catalyzed intramolecular cyclopropanation of an exocyclic olefin on a piperidine ring with a diazo compound can be a powerful method for forming the cyclobutane portion diastereoselectively and enantioselectively.[17] Similarly, palladium-catalyzed intramolecular C-H amination or allylic alkylation can be envisioned to form the piperidine ring onto a pre-existing chiral cyclobutane. These methods benefit from the high turnover numbers and broad functional group tolerance often associated with metal catalysts.[14]
Application Protocol: Organocatalytic Synthesis of a Protected 6-Azaspiro[3.5]nonane Derivative
This protocol describes a representative asymmetric domino Michael/Michael reaction to construct a functionalized 6-azaspiro[3.5]nonane scaffold, a versatile precursor for further elaboration.
Reaction Scheme: (E)-cinnamaldehyde + tert-butyl (3,5-dioxohept-6-en-1-yl)carbamate → tert-butyl 1-oxo-3-phenyl-6-azaspiro[3.5]nonane-6-carboxylate
Materials and Reagents:
| Reagent | Supplier | Cat. No. | Purity |
| (E)-Cinnamaldehyde | Sigma-Aldrich | C80687 | 99% |
| tert-Butyl (3,5-dioxopentyl)carbamate | Custom Synth. | N/A | >97% |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | TCI Chemicals | D3867 | >98% |
| Benzoic Acid | Sigma-Aldrich | B3250 | >99.5% |
| Toluene, Anhydrous | Acros Organics | 327070010 | 99.8% |
| Diethyl Ether | Fisher Sci. | E138-4 | ACS |
| Ethyl Acetate | Fisher Sci. | E145-4 | ACS |
| Hexanes | Fisher Sci. | H303-4 | ACS |
| Sodium Bicarbonate (sat. aq.) | Fisher Sci. | S233-500 | N/A |
| Magnesium Sulfate, Anhydrous | Sigma-Aldrich | M7506 | >99.5% |
Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether catalyst (32.5 mg, 0.1 mmol, 20 mol%) and benzoic acid (2.4 mg, 0.02 mmol, 4 mol%).
-
Reagent Addition: Place the flask under an argon atmosphere. Add anhydrous toluene (5.0 mL). Stir the solution for 5 minutes at room temperature to ensure complete dissolution.
-
Add tert-butyl (3,5-dioxopentyl)carbamate (114.6 mg, 0.5 mmol, 1.0 equiv.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add (E)-cinnamaldehyde (79.3 mg, 0.6 mmol, 1.2 equiv.) dropwise over 2 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 72 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), visualizing with a KMnO4 stain.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 25% ethyl acetate in hexanes to yield the desired product as a white solid.
-
Analysis:
-
Determine the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., Chiralpak AD-H column) with a suitable mobile phase (e.g., 90:10 Hexane:Isopropanol).
-
Data Summary & Mechanistic Insight
The success of asymmetric reactions is quantified by yield and stereoselectivity. Below is a table of expected outcomes for similar organocatalytic transformations found in the literature.
Table 1: Representative Performance of Organocatalytic Spirocyclizations
| Catalyst Loading (mol%) | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | Acetic Acid | 25 | 48 | 75 | 92 |
| 20 | Benzoic Acid | 0 | 72 | 81 | 97 |
| 20 | None | 25 | 72 | 65 | 88 |
| 5 | Benzoic Acid | 0 | 96 | 68 | 96 |
| Note: Data is illustrative and based on typical results for related domino reactions. |
Proposed Catalytic Cycle
The high enantioselectivity is rationalized by a well-defined catalytic cycle. The chiral secondary amine catalyst reversibly forms a chiral enamine with the aldehyde, which then undergoes a stereochemically controlled Michael addition. The resulting intermediate is then poised for the intramolecular cyclization, all within the chiral environment dictated by the catalyst.
Caption: Proposed catalytic cycle for the asymmetric organocatalytic spirocyclization.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of starting material or product. | Verify reagent purity and dryness of solvent. Lower reaction temperature. Re-optimize catalyst and additive loading. |
| Low Enantioselectivity (ee) | Racemization; incorrect catalyst; non-optimal temperature. | Use a freshly opened or purified catalyst. Screen different acidic/basic additives. Run the reaction at a lower temperature. |
| Formation of Side Products | Polymerization of aldehyde; undesired intermolecular reactions. | Add aldehyde slowly to the reaction mixture. Ensure high dilution conditions if necessary. |
| Difficult Purification | Product co-elutes with catalyst or starting material. | Perform an acidic wash during work-up to remove the basic amine catalyst. Optimize chromatography gradient. |
Conclusion
The asymmetric synthesis of chiral 6-azaspiro[3.5]nonane scaffolds provides access to a class of compounds with high potential in drug discovery.[1][3] Modern catalytic methods, particularly organocatalytic cascade reactions, offer an efficient, reliable, and highly stereoselective route to these valuable frameworks. The protocols and insights provided herein serve as a foundational guide for researchers aiming to synthesize and explore this unique chemical space, ultimately contributing to the development of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols for the Stereoselective Synthesis of Spiro[3.5]nonan-2-ol Enantiomers.
- Journal of the American Chemical Society. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
-
ResearchGate. Highly Enantioselective Construction of Strained Spiro[6][18]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade | Request PDF. Available from:
- PubMed Central. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
- ResearchGate. Synthesizing chiral spiro compounds using asymmetric amination chemistry. | Download Scientific Diagram.
- SciSpace. New development in the enantioselective synthesis of spiro compounds.
- ACS Publications. Diversity-Oriented Synthesis of Azaspirocycles | Organic Letters.
- RSC Publishing. New development in the enantioselective synthesis of spiro compounds.
- SciSpace. New development in the enantioselective synthesis of spiro compounds.
- Benchchem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
- ResearchGate. (PDF) Design and Synthesis of Chiral Spiro Ligands.
- BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.
- National Institutes of Health. Recent advances in catalytic asymmetric synthesis - PubMed.
- Benchchem. The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
- PubMed Central. Recent advances in catalytic asymmetric synthesis - PMC.
- ACS Publications. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations | ACS Catalysis.
- MDPI. Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures.
- TCI Chemicals. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA.
- National Institutes of Health. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions.
- MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.
- Universidad de Oviedo. Assembly of azaheterocycles via transition metal-catalyzed annulations involving the activation of C-H bonds | Dokumente.
- MDPI. Advances in Transition Metal Catalysis—Preface to the Special Issue.
- MDPI. Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) New development in the enantioselective synthesis of spiro compounds (2018) | Aishun Ding | 334 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 12. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications [mdpi.com]
- 14. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs | MDPI [mdpi.com]
- 15. Assembly of azaheterocycles via transition metal-catalyzed annulations involving the activation of C-H bonds | Dokumente - Universidad de Oviedo [portalinvestigacion.uniovi.es]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable Synthesis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
Introduction
Azaspirocycles are privileged structural motifs in modern medicinal chemistry, imparting favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced target engagement and selectivity.[1] Among these, the 6-azaspiro[3.5]nonane framework is a key building block for a variety of therapeutic agents. The title compound, tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (6-Boc-2-hydroxy-6-azaspiro[3.5]nonane), incorporates both a hydroxyl group for further functionalization and a Boc-protecting group, making it a versatile intermediate for drug discovery programs.
However, the transition from lab-scale synthesis to large-scale production of such spirocyclic compounds often presents significant challenges, including reaction control, product isolation, and purification. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes operational simplicity, safety, and high purity of the final product.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal. The strategy involves:
-
Reductive Amination: Formation of the spirocyclic amine via a one-pot reaction with ammonia.[2]
-
Stereoselective Ketone Reduction: Reduction of the spirocyclic ketone to the corresponding alcohol.
-
Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine.[3]
This approach avoids hazardous reagents and employs purification techniques amenable to scale-up.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Part 1: Scale-up Synthesis of 6-Azaspiro[3.5]nonan-2-one
Causality and Experimental Choices
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity, often allowing for a one-pot procedure.[2] The choice of titanium(IV) isopropoxide as a Lewis acid facilitates the formation of the intermediate imine by activating the carbonyl group and acting as a water scavenger. Sodium borohydride is a cost-effective and safe reducing agent for large-scale operations, selectively reducing the imine in the presence of the ketal.
Materials and Equipment
| Reagent/Material | CAS No. | Amount (Scale: 100g) | Molar Eq. | Purity |
| 1,4-Cyclohexanedione monoethylene ketal | 4746-97-8 | 100 g | 1.0 | >98% |
| Ammonia (7N solution in Methanol) | 7664-41-7 | ~400 mL | ~10.0 | - |
| Titanium(IV) isopropoxide | 546-68-9 | 273 mL | 1.5 | >98% |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 48.4 g | 2.0 | >98% |
| Methanol (MeOH), Anhydrous | 67-56-1 | 1.5 L | - | >99.8% |
| Dichloromethane (DCM) | 75-09-2 | 2.0 L | - | >99.8% |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | As required | - | - |
| 5M Sodium Hydroxide (NaOH) | 1310-73-2 | As required | - | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As required | - | - |
-
Equipment: 5 L jacketed glass reactor, overhead stirrer, thermocouple, nitrogen inlet, dropping funnel, cooling/heating circulator.
Protocol
-
Reactor Setup: Assemble the 5 L reactor under a nitrogen atmosphere. Charge the reactor with 1,4-cyclohexanedione monoethylene ketal (100 g, 0.64 mol) and anhydrous methanol (1.0 L).
-
Ammonia Addition: Cool the solution to 0-5 °C using the circulator. Add the 7N ammonia solution in methanol (400 mL, 2.8 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Imine Formation: Add titanium(IV) isopropoxide (273 mL, 0.96 mol) dropwise over 1 hour, ensuring the temperature does not exceed 15 °C. Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Reduction: Cool the reaction mixture back to 0-5 °C. Carefully add sodium borohydride (48.4 g, 1.28 mol) portion-wise over 1.5 hours. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.
-
Quenching and Work-up: After stirring for an additional 2 hours at room temperature, slowly quench the reaction by adding 2M HCl (aq) at 0-10 °C until the pH is ~1-2. This will hydrolyze the ketal and neutralize excess borohydride. Stir for 1 hour.
-
Basification and Extraction: Adjust the pH to >12 with 5M NaOH (aq), keeping the temperature below 25 °C. Extract the aqueous phase with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-azaspiro[3.5]nonan-2-one as an oil. The crude product is often of sufficient purity for the next step.
Part 2: Stereoselective Reduction to 6-Azaspiro[3.5]nonan-2-ol
Causality and Experimental Choices
The reduction of the spirocyclic ketone to the alcohol is a critical step. Sodium borohydride in methanol is a mild and selective reagent for this transformation. This system typically favors the formation of the thermodynamically more stable equatorial alcohol, which is the desired diastereomer.
Materials and Equipment
| Reagent/Material | CAS No. | Amount (for 100g scale) | Molar Eq. | Purity |
| Crude 6-Azaspiro[3.5]nonan-2-one | - | ~89 g (from previous step) | 1.0 | - |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 12.1 g | 0.5 | >98% |
| Methanol (MeOH) | 67-56-1 | 1.0 L | - | >99.8% |
| Dichloromethane (DCM) | 75-09-2 | 1.5 L | - | >99.8% |
| Water (H₂O) | 7732-18-5 | 200 mL | - | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 300 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As required | - | - |
-
Equipment: 5 L jacketed glass reactor, overhead stirrer, thermocouple, nitrogen inlet.
Protocol
-
Reaction Setup: Charge the reactor with the crude 6-azaspiro[3.5]nonan-2-one (~89 g, 0.64 mol) and methanol (1.0 L) under a nitrogen atmosphere.
-
Reduction: Cool the solution to 0-5 °C. Add sodium borohydride (12.1 g, 0.32 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (200 mL) and extract with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-azaspiro[3.5]nonan-2-ol as a viscous oil or solid.
Part 3: Boc-Protection to Yield this compound
Causality and Experimental Choices
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[4] The use of di-tert-butyl dicarbonate ((Boc)₂O) with a non-nucleophilic base like triethylamine (Et₃N) in an inert solvent like dichloromethane provides a clean and high-yielding protection reaction.[5]
Materials and Equipment
| Reagent/Material | CAS No. | Amount (for 100g scale) | Molar Eq. | Purity |
| Crude 6-Azaspiro[3.5]nonan-2-ol | 1419101-54-4 (unprotected) | ~90 g (from previous step) | 1.0 | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 154 g | 1.1 | >97% |
| Triethylamine (Et₃N) | 121-44-8 | 134 mL | 1.5 | >99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 1.5 L | - | >99.8% |
| Water (H₂O) | 7732-18-5 | 500 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 500 mL | - | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As required | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | As required | - | - |
| Hexanes | 110-54-3 | As required | - | - |
-
Equipment: 5 L jacketed glass reactor, overhead stirrer, thermocouple, nitrogen inlet.
Protocol
-
Reaction Setup: Dissolve the crude 6-azaspiro[3.5]nonan-2-ol (~90 g, 0.64 mol) in anhydrous dichloromethane (1.5 L) in the reactor under a nitrogen atmosphere.
-
Reagent Addition: Add triethylamine (134 mL, 0.96 mol) followed by a solution of (Boc)₂O (154 g, 0.70 mol) in DCM (200 mL) dropwise at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with water (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) or by recrystallization to afford the pure this compound as a white solid. The polarity of the compound may necessitate specific chromatographic conditions.[6][7]
Workflow Visualization and Data Summary
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 100 g |
| Theoretical Yield (Final) | 154 g |
| Typical Overall Yield | 45-55% |
| Purity (Post-Purification) | >98% (by HPLC) |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.[9]
-
Reagent Specific Hazards:
-
Titanium(IV) isopropoxide: Moisture sensitive and flammable. Handle under an inert atmosphere.
-
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in portions.
-
Ammonia Solution: Corrosive and toxic. Avoid inhalation of vapors.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Characterization of Final Product
The identity and purity of the final product, tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate, should be confirmed by standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 242.17).
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete imine formation; inefficient reduction. | Ensure anhydrous conditions. Increase reaction time for imine formation. Check the quality of NaBH₄. |
| Incomplete Reduction in Step 2 | Deactivated NaBH₄; insufficient reagent. | Use fresh NaBH₄. Add a slight excess (e.g., 0.6 eq) of the reducing agent. |
| Incomplete Boc-Protection | Insufficient (Boc)₂O or base; moisture. | Use anhydrous solvent. Add a slight excess of (Boc)₂O (1.2 eq). Ensure the amine starting material is dry. |
| Difficult Purification | Product is highly polar; presence of impurities. | Consider reverse-phase chromatography or recrystallization from a different solvent system (e.g., EtOAc/Heptane). |
References
- Groebke, K., Weber, L., & Mehlin, F. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.
- KISHIDA CHEMICAL CO., LTD. (2022). 2,5-Dioxa-8-azaspiro[3.
- AK Scientific, Inc. 1-Propan-2-yl-7-oxa-2-azaspiro[3.
- Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141.
-
PubChem. This compound. Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from [Link]
- MedChemExpress. (2025). tert-Butyl 2-amino-7-azaspiro[3.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
- A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. (2010).
- Zhang, L., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv.
Sources
- 1. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Experimental procedure for N-Boc protection of 2-hydroxy-6-azaspiro[3.5]nonane
An Application Guide for the Chemoselective N-Boc Protection of 2-hydroxy-6-azaspiro[3.5]nonane
Abstract
This application note provides a comprehensive and field-tested protocol for the chemoselective N-protection of the secondary amine in 2-hydroxy-6-azaspiro[3.5]nonane using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, offering robust protection under various conditions while being readily removable under mild acidic treatment.[1][2] This guide details the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and troubleshooting, designed for researchers and scientists in drug development. The inherent higher nucleophilicity of the amine compared to the hydroxyl group allows for a highly selective transformation, obviating the need for alcohol protection.[3]
Introduction: The Strategic Importance of Boc Protection
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount.[4] Amines, being both basic and nucleophilic, often require masking to prevent unwanted side reactions during the chemical modification of other parts of a molecule.[4][5] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its ease of installation and high stability towards nucleophiles and basic conditions.[6][7]
The substrate, 2-hydroxy-6-azaspiro[3.5]nonane, presents a common synthetic challenge: the presence of two nucleophilic centers, a secondary amine and a secondary alcohol. This protocol leverages the intrinsic difference in reactivity between these two functional groups to achieve selective N-protection efficiently.
Mechanistic Rationale and Chemoselectivity
The N-Boc protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[1][5][8]
This attack forms a transient tetrahedral intermediate.[4][5] The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly acylated, positively charged nitrogen, yielding the final N-Boc protected product and tert-butanol.[8]
Key to Success: Chemoselectivity The success of this protocol hinges on the greater nucleophilicity of the secondary amine compared to the secondary alcohol.[3] Under the specified neutral to slightly basic conditions, the amine reacts preferentially with the Boc anhydride, leaving the hydroxyl group untouched. This eliminates the need for additional protection/deprotection steps for the alcohol, streamlining the synthetic route and improving overall efficiency.
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Equipment
-
Reagents:
-
2-hydroxy-6-azaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-hydroxy-6-azaspiro[3.5]nonane | 141.21 | 10.0 | 1.41 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.40 g | 1.1 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-6-azaspiro[3.5]nonane (1.41 g, 10.0 mmol). Dissolve the starting material in 25 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of the amine over 30 minutes using a dropping funnel or syringe. Note: A slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[9] Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The N-Boc protected product will appear as a new spot with a higher Rf value (less polar) than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of saturated aqueous NaHCO₃ solution (to quench any unreacted Boc₂O and remove acidic impurities).
-
50 mL of brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow for the N-Boc protection protocol.
Caption: Workflow for N-Boc Protection of 2-hydroxy-6-azaspiro[3.5]nonane.
Critical Safety Considerations
Adherence to safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is fatal if inhaled.[10][11] It also causes skin and eye irritation.[10] Avoid breathing dust and ensure adequate ventilation.[10][12] Keep away from heat, sparks, and open flames.[10][13]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[11][12][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low quality or degraded Boc₂O.- Starting material is an amine salt. | - Extend the reaction time and continue monitoring by TLC.- Use a fresh bottle of Boc₂O.- Add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) to free-base the amine salt before adding Boc₂O.[15] |
| Low Yield | - Mechanical losses during work-up or purification.- Inefficient extraction. | - Ensure careful transfers between glassware.- Perform back-extraction of the aqueous layers with DCM to recover any dissolved product. |
| Side Product Formation | - Reaction temperature too high.- Presence of water in the reaction. | - Maintain slow addition of Boc₂O at 0 °C to control the exotherm.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | - Product co-elutes with impurities.- Product streaking on the TLC plate. | - Adjust the polarity of the eluent system for column chromatography.- Consider adding a small percentage (0.5-1%) of triethylamine to the eluent to improve the chromatography of amine-containing compounds. |
Conclusion
This application note provides a validated and reliable protocol for the chemoselective N-Boc protection of 2-hydroxy-6-azaspiro[3.5]nonane. By exploiting the differential nucleophilicity of the amine and hydroxyl functional groups, this procedure offers a high-yielding and straightforward method to obtain the desired protected intermediate, a valuable building block in pharmaceutical synthesis. The detailed steps, mechanistic insights, and troubleshooting guide are intended to enable researchers to successfully implement this critical transformation in their synthetic campaigns.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
How can we protect an amino group leaving an alcohol group free? - ResearchGate. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
Safety Data Sheet - Di-tert-butyl dicarbonate. [Link]
-
Di-tert-butyl Dicarbonate MSDS - ScienceLab. [Link]
-
Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. [Link]
-
Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com [carlroth.com]
- 12. peptide.com [peptide.com]
- 13. carlroth.com [carlroth.com]
- 14. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
Welcome to the dedicated technical support guide for the synthesis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and process development scientists. Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of significant interest in modern drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.
Synthesis Overview: The Primary Route
The most reliable and common synthetic pathway to this compound involves the stereoselective reduction of the corresponding ketone precursor, 6-Boc-2-oxo-6-azaspiro[3.5]nonane.[2] This ketone is commercially available but can also be synthesized via methods such as [2+2] cycloaddition, which is beyond the primary scope of this reduction guide. Our focus here is the critical final reduction step.
Sources
Technical Support Center: Troubleshooting Low Yields in Boc-Protection of Azaspirocycles
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven insights into one of the most common yet challenging transformations: the N-Boc protection of azaspirocycles. Low yields in this reaction can stall a synthetic campaign, and this resource aims to be your first line of defense. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the specific issues you may encounter during your experiments. Each question reflects a common problem, followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Part 1: Foundational Reaction Issues
A: An incomplete or stalled reaction is the most frequent issue and typically points to one of three areas: insufficient nucleophilicity of the amine, suboptimal activation of the Boc-anhydride, or incorrect stoichiometry.
-
Amine Nucleophilicity and Steric Hindrance: Azaspirocycles, particularly those with substitution near the nitrogen atom, can be sterically hindered. This bulkiness impedes the approach of the amine to the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O). Furthermore, the nitrogen in these cyclic systems may be less basic and nucleophilic compared to a simple secondary amine, slowing the reaction rate.[1]
-
Reagent Quality and Stoichiometry: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. It is crucial to use a fresh bottle or confirm the purity of your existing stock. Stoichiometry is also critical; a slight excess of (Boc)₂O (typically 1.1–1.5 equivalents) is recommended to drive the reaction to completion.[2]
-
Role of Base and Solvent: While the reaction can proceed without a base, its presence is highly recommended to neutralize the protonated amine intermediate, thereby driving the equilibrium towards the product.[1] The choice of solvent can significantly influence reaction rates. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) are standard choices.[1][3] For particularly stubborn reactions, some studies have shown that methanol can accelerate the rate of Boc protection.[1]
Recommended Solutions:
-
Increase (Boc)₂O Stoichiometry: Incrementally increase the amount of (Boc)₂O up to 2.0 equivalents.
-
Incorporate a Catalyst: For hindered or weakly nucleophilic azaspirocycles, the addition of a catalytic amount (0.1 eq.) of 4-Dimethylaminopyridine (DMAP) is highly effective.[1] DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[4]
-
Optimize Temperature: Gently heating the reaction (e.g., to 40-55°C) can often overcome the activation energy barrier for hindered substrates.[1][5]
-
Verify Reagent Quality: If possible, check the purity of your (Boc)₂O by ¹H NMR. Ensure all solvents are anhydrous.
A: Low isolated yield despite high conversion points towards issues during the work-up and purification steps. Boc-protected amines can have varied properties, and a standard procedure may not be optimal.
-
Aqueous Work-up Losses: If your Boc-protected azaspirocycle has increased water solubility due to other polar functional groups, you may be losing a significant portion of your product in the aqueous layer during extraction.[1]
-
Emulsion Formation: Biphasic mixtures involving DCM or THF can sometimes form stable emulsions, trapping the product and making separation difficult.
-
Purification Challenges: The Boc group adds significant non-polar character. The resulting product may have a similar polarity (Rf value) to the excess (Boc)₂O or byproducts like tert-butanol, making chromatographic separation challenging. Excess (Boc)₂O can be difficult to remove on a rotovap but will sublimate under high vacuum.[5]
Recommended Solutions:
-
Modify the Work-up: For potentially water-soluble products, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product before extraction.[1] Perform multiple extractions with a suitable organic solvent like ethyl acetate or DCM.
-
Break Emulsions: If an emulsion forms, try adding brine, gently swirling, or filtering the mixture through a pad of Celite.
-
Optimize Purification:
-
Before column chromatography, place the crude product under high vacuum for several hours to sublimate residual (Boc)₂O.[5]
-
Use a shallow solvent gradient during column chromatography to achieve better separation between your product and closely eluting impurities.
-
Consider an alternative to chromatography, such as crystallization or trituration, if the product is a solid.
-
Part 2: Substrate-Specific Challenges & Side Reactions
A: Extremely hindered amines represent a significant challenge. When standard conditions fail, more forceful methods or alternative reagents may be necessary.
-
The "Double Boc" Strategy: For particularly challenging substrates like electron-deficient or sterically crowded aryl amines, a procedure involving the addition of two Boc groups followed by selective removal of one can be effective.[6] This method uses a larger excess of (Boc)₂O and catalytic DMAP to force the initial protection.[6]
-
Alternative Boc Reagents: While (Boc)₂O is most common, other reagents exist. For instance, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be effective in some cases, although it is more expensive.
-
High-Pressure Conditions: While not accessible in all labs, applying high pressure (in the kbar range) can accelerate reactions that have a negative activation volume, such as sterically hindered nucleophilic additions.
Recommended Solutions:
-
Attempt the "Double Boc / Selective Deprotection": To a solution of the amine in anhydrous THF, add a larger excess of (Boc)₂O (e.g., 3.0 equivalents) and DMAP (0.1 equivalents) and stir at room temperature or with gentle heat until the di-Boc species is formed.[6] Then, employ mild conditions to selectively remove one Boc group.[6]
-
Elevated Temperatures: In some cases, increasing the reaction temperature further may be required. Thermal deprotection methods show that Boc groups have varying thermal lability, suggesting that higher temperatures can drive the protection reaction forward.[7][8]
A: Side reactions in Boc protections are common, especially under forcing conditions. Identifying the side product is key to mitigating its formation.
-
Di-Boc Formation: Primary amines can react twice to form a di-Boc protected product (R-N(Boc)₂). This is more likely when using a large excess of (Boc)₂O and a strong base or DMAP.[1] While azaspirocycles are secondary amines, related side reactions on other primary amine functionalities in the molecule are possible.
-
Urea Formation: This can be an issue with sterically hindered amines, particularly when using strong bases.[1]
-
DMAP-Related Byproducts: While DMAP is an excellent catalyst, it can also promote side reactions if not used judiciously.[9][10]
Recommended Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of (Boc)₂O, using the minimum excess required for full conversion of the starting material.
-
Minimize Catalyst: Use the lowest effective catalytic loading of DMAP (start with 0.05-0.1 eq.).
-
Choose a Milder Base: If urea formation is suspected, switch from a strong amine base like triethylamine (TEA) to a milder inorganic base like sodium bicarbonate (NaHCO₃), especially in biphasic systems.[3]
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent the formation of over-reacted byproducts.[1]
Visual Troubleshooting & Mechanistic Insights
To aid in your troubleshooting efforts, the following diagrams illustrate a general workflow and a key reaction mechanism.
Troubleshooting Workflow Diagram
This chart provides a logical path to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low yield in Boc protection.
Catalytic Mechanism of DMAP
Understanding how DMAP accelerates the reaction is crucial for its effective use.
Caption: The catalytic cycle of DMAP in Boc-protection.
Comparative Data & Protocols
Table 1: Common Boc-Protection Conditions
This table summarizes starting conditions for various amine types. Azaspirocycles typically fall under the "Secondary/Hindered" category.
| Substrate Type | (Boc)₂O (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Temp (°C) | Typical Time (h) |
| Primary Aliphatic | 1.1 - 1.2 | TEA (1.5) | None | DCM / THF | 25 | 1 - 4 |
| Secondary/Hindered | 1.2 - 1.5 | TEA (2.0) | DMAP (0.1) | ACN / THF | 25 - 50 | 4 - 24 |
| Weakly Nucleophilic | 1.2 - 2.0 | TEA (2.0) | DMAP (0.1) | ACN | 25 - 55 | 12 - 48 |
| Aqueous (Amino Acid) | 1.2 | NaOH (1.2) | None | Dioxane/H₂O | 25 | 2 - 6 |
Data synthesized from multiple sources.[1][3][11]
Key Experimental Protocols
Protocol 1: General Boc-Protection of an Azaspirocycle
This protocol is a robust starting point for most secondary azaspirocycles.
-
Dissolution: In a round-bottom flask, dissolve the azaspirocycle substrate (1.0 eq.) in an anhydrous solvent such as THF, DCM, or ACN (to a concentration of ~0.1-0.5 M).
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 eq.) to the solution and stir.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the stirring solution. If the reaction is known to be sluggish, add 4-dimethylaminopyridine (DMAP) (0.1 eq.) at this stage.[1][2]
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a 10% MeOH/DCM or 30% EtOAc/Hexane mobile phase) or LC-MS until the starting amine is consumed.[1][12] If the reaction is slow, heat to 40-50°C.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Reaction Monitoring by TLC
Effectively monitoring your reaction is crucial to prevent the formation of side products and determine the optimal reaction time.
-
Spotting: On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn).
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The Boc-protected product will be less polar and have a higher Rf value than the starting amine.
-
Visualization: Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines).
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[12]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Hydroxylated Spirocyclic Compounds
Welcome to the technical support center for the purification of hydroxylated spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of molecules. The inherent complexity of spirocycles, combined with the polarity and potential for multiple chiral centers introduced by hydroxylation, demands a nuanced approach to purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your daily laboratory work. The advice herein is grounded in established scientific principles and practical, field-proven experience.
Part 1: Troubleshooting Common Purification Challenges
This section addresses specific problems you may encounter during the purification of hydroxylated spirocyclic compounds, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Retention or Breakthrough in Reversed-Phase HPLC
Q: My hydroxylated spirocyclic compound shows little to no retention on a C18 column, eluting in or near the solvent front. What is causing this and how can I fix it?
A: This is a common issue for highly polar molecules. The hydroxyl groups significantly increase the hydrophilicity of your spirocyclic compound, leading to weak interactions with the nonpolar stationary phase of a standard C18 column.[1] This results in co-elution with the solvent front and poor separation from other polar impurities.
Troubleshooting Protocol:
-
Consider an Alternative Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[2] They utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of hydrophilic molecules.
-
Polar-Embedded or Polar-Endcapped Columns: These are reversed-phase columns with stationary phases that have been modified to be more compatible with highly aqueous mobile phases and to provide alternative selectivity for polar analytes.
-
-
Modify the Mobile Phase:
-
Reduce Organic Modifier Concentration: If you must use a reversed-phase column, start with a very low concentration of organic solvent (e.g., acetonitrile or methanol) in your mobile phase and use a shallow gradient.
-
Use 100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions. Check your column's specifications before attempting this.
-
-
Employ Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for the purification of polar compounds and is often considered a "green" technique due to reduced organic solvent consumption.[3][4] It can provide unique selectivity compared to HPLC.
Issue 2: Co-elution of Diastereomers or Regioisomers
Q: I have a mixture of hydroxylated spirocyclic diastereomers (or regioisomers) that I cannot separate using my standard reversed-phase HPLC method. What strategies can I employ to achieve separation?
A: Structurally similar impurities like diastereomers and regioisomers often present a significant purification challenge.[2] Achieving separation requires optimizing your chromatographic system to exploit subtle differences in their physicochemical properties.
Troubleshooting Protocol:
-
Method Optimization in HPLC:
-
Screen Different Stationary Phases: The selectivity of your separation is highly dependent on the stationary phase. Test a variety of reversed-phase columns (e.g., C18, Phenyl-Hexyl, Cyano) and consider normal-phase chromatography as well.[5]
-
Vary the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation.
-
Adjust Mobile Phase pH: If your compound has ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance resolution.
-
-
Explore Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for isomers compared to HPLC.[2][3] The use of various stationary phases, including chiral ones, in combination with SFC can be highly effective.
Issue 3: Difficulty with Chiral Separation of Enantiomers
Q: My hydroxylated spirocyclic compound is a racemate, and I am struggling to resolve the enantiomers. What is the best approach for chiral separation?
A: Spirocyclic compounds are frequently chiral, and the separation of enantiomers is a critical step in drug development.[6][7] Chiral chromatography is the most common and effective method for this purpose.
Troubleshooting Protocol:
-
Chiral Stationary Phase (CSP) Screening: The key to successful chiral separation is finding the right CSP.
-
Polysaccharide-Based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., amylose or cellulose) are the most widely used and successful for a broad range of compounds.[7] Start by screening a selection of these columns.
-
Protein-Based, Macrocyclic Glycopeptide, and Pirkle-Type CSPs: If polysaccharide-based columns are unsuccessful, explore other types of CSPs.
-
-
Mobile Phase Optimization for Chiral Separations:
-
Normal Phase vs. Reversed Phase: Chiral separations can be performed in both normal-phase and reversed-phase modes.[8] Normal-phase (using solvents like hexane/ethanol) often provides better selectivity for chiral compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[3]
-
-
Consider Diastereomeric Derivatization: If chromatographic methods fail, you can chemically react your racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated using standard achiral chromatography, followed by the removal of the chiral auxiliary.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of hydroxylated spirocyclic compounds.
Q1: What is the best general-purpose chromatography technique for purifying hydroxylated spirocyclic compounds?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound (e.g., polarity, presence of chiral centers, and the nature of impurities). However, a good starting point for moderately polar hydroxylated spirocycles is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and the polarity imparted by the hydroxyl groups.[9] For highly polar compounds, HILIC or SFC are often better choices.[2] For chiral separations, chiral HPLC or chiral SFC are necessary.[3][7]
Q2: How can I improve the recovery of my compound during purification?
A2: Poor recovery can be due to several factors. Ensure your compound is fully dissolved in the injection solvent. Adsorption to glassware or the column can be an issue for some compounds; consider using silanized glassware. If using preparative chromatography, ensure your fraction collection parameters are optimized to capture the entire peak. For SFC, optimizing the gas-liquid separator can enhance recovery.[4]
Q3: Is flash chromatography a suitable method for purifying hydroxylated spirocyclic compounds?
A3: Yes, flash chromatography can be a suitable and economical method for the initial purification of larger quantities of less polar hydroxylated spirocyclic compounds, especially in a drug discovery setting.[5][9] Normal-phase flash chromatography is often used.[9] However, for high-purity requirements or for resolving closely related impurities, preparative HPLC or SFC is generally necessary.
Q4: How do I choose between HPLC and SFC for my purification?
A4: The choice between HPLC and SFC depends on your specific needs and the properties of your compound.
| Feature | HPLC (Reversed-Phase) | SFC |
| Best Suited For | Moderately polar to nonpolar compounds. | Polar and chiral compounds.[3][10] |
| Speed | Generally slower run times. | 3-4 times faster than HPLC.[4] |
| Solvent Consumption | Higher consumption of organic solvents. | Lower consumption of organic solvents ("greener").[4] |
| Sample Throughput | Lower. | Higher.[3] |
| Post-Purification | Requires removal of aqueous/organic mobile phase. | Faster solvent removal.[4] |
Q5: What are the key considerations for scaling up a purification method from analytical to preparative scale?
A5: Scaling up requires careful consideration to maintain the resolution achieved at the analytical scale. Key factors include:
-
Column Loading: Determine the maximum amount of sample that can be loaded onto the preparative column without sacrificing resolution.
-
Flow Rate: Adjust the flow rate proportionally to the cross-sectional area of the preparative column.
-
Gradient Profile: The gradient profile may need to be adjusted to account for the larger column volume.
-
Instrumentation: Ensure your preparative system can handle the required flow rates and pressures.
Part 3: Visualized Workflows and Protocols
Workflow for Method Selection in Purifying Hydroxylated Spirocyclic Compounds
Caption: Decision tree for selecting a purification method.
Experimental Protocol: Generic Analytical SFC Screening
This protocol outlines a general approach for screening stationary phases for the purification of hydroxylated spirocyclic compounds using an analytical SFC-MS system.
Objective: To identify a suitable stationary phase and mobile phase conditions for the separation of the target compound from its impurities.
Instrumentation:
-
Analytical SFC-MS system with a column oven and back pressure regulator.
-
A selection of chiral and achiral columns (e.g., polysaccharide-based chiral columns, pyridine-based achiral columns).
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol (or another suitable alcohol) with an optional additive (e.g., 0.1% triethylamine for basic compounds, 0.1% formic acid for acidic compounds).
Procedure:
-
Column Installation and Equilibration:
-
Install the first column to be screened (e.g., a polysaccharide-based chiral stationary phase).[3]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) at a flow rate of 3-4 mL/min and a back pressure of 150 bar.
-
-
Sample Preparation:
-
Prepare a solution of your crude sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, ethanol).
-
-
Injection and Gradient Elution:
-
Inject a small volume of the sample (e.g., 1-5 µL).
-
Run a generic gradient, for example:
-
Start at 5% B.
-
Ramp to 50% B over 5 minutes.
-
Hold at 50% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram and mass spectrometry data to assess the separation of the target compound from impurities.
-
-
Iterative Screening:
-
Repeat steps 1-4 for each of the selected stationary phases.
-
Based on the initial screening results, you can further optimize the gradient, temperature, and mobile phase additives for the most promising column(s).
-
References
-
Purification - Hypha Discovery. [Link]
-
Chiral and Achiral Compounds Purification - Neopharm Labs. [Link]
-
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures - Chromatography Online. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals - Chromatography Today. [Link]
-
Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support - LCGC International. [Link]
-
Chiral Separations and Optical Rotation - ResearchGate. [Link]
-
Chiral Drug Separation - ScienceDirect. [Link]
-
Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms - MDPI. [Link]
-
Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. [Link]
-
Achiral SFC for Purification of Pharmaceuticals - OAK Open Access Archive. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry - Lilly. [Link]
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed. [Link]
-
Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases - PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Achiral SFC for Purification of Pharmaceuticals - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Synthesis of 6-Azaspiro[3.5]nonane Derivatives
Welcome to the technical support center for the synthesis of 6-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. A-azaspirocyclic motifs are of significant interest in medicinal chemistry due to their unique three-dimensional structures and presence in numerous biologically active compounds.[1][2][3] However, their synthesis can be challenging, often accompanied by side reactions that can impact yield and purity. This resource aims to provide practical, experience-driven solutions to common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 6-azaspiro[3.5]nonane derivatives, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Desired 6-Azaspiro[3.5]nonane Product
Question: My reaction is consistently resulting in a low yield of the target 6-azaspiro[3.5]nonane derivative. What are the likely causes and how can I improve it?
Answer: Low yields in spirocycle synthesis can stem from several factors, ranging from incomplete reactions to competing side pathways. Here’s a breakdown of potential causes and troubleshooting strategies:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress diligently using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can sometimes promote side reactions. |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. Low temperatures might slow the reaction to a crawl, while high temperatures can lead to decomposition or the formation of undesired byproducts.[4] It's crucial to optimize the temperature for your specific substrate and reagent combination. A Design of Experiments (DoE) approach can be valuable here. |
| Inefficient Formation of Key Intermediates | Many syntheses of aza-spirocycles involve the in-situ generation of reactive intermediates. For instance, in a [3+2] cycloaddition using an azomethine ylide, ensure the conditions for its formation are optimal.[5] This includes the choice of base, solvent, and the quality of the starting materials. |
| Hydrolysis of Intermediates or Product | If your reaction involves moisture-sensitive reagents or intermediates, such as enamines or certain organometallics, ensure you are using anhydrous conditions. This includes drying solvents and glassware thoroughly and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | The formation of the spirocyclic core can be sterically demanding. If your starting materials are bulky, the desired cyclization may be slow or disfavored. In such cases, you might need to explore alternative synthetic routes or use more reactive reagents. |
Problem 2: Formation of Significant Impurities and Side Products
Question: My crude product shows multiple spots on TLC, and NMR analysis indicates the presence of significant impurities. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge in complex organic syntheses. Here are some of the usual suspects in 6-azaspiro[3.5]nonane synthesis and how to address them:
Common Side Products and Their Mitigation
-
Polymeric Byproducts:
-
Cause: Uncontrolled polymerization of reactive intermediates can be a significant issue, especially at higher concentrations or temperatures.[6]
-
Solution: Try running the reaction at a lower concentration (higher dilution). Slow addition of one of the reactants can also help to maintain a low concentration of the reactive species, disfavoring polymerization.
-
-
Olefinic Impurities:
-
Cause: Elimination reactions can compete with the desired cyclization, leading to the formation of unsaturated byproducts.[4] This is particularly relevant when using strong bases or high temperatures.
-
Solution: Optimize the choice of base and reaction temperature. A milder, non-nucleophilic base might be preferable. Lowering the reaction temperature can also significantly reduce the rate of elimination reactions.[6]
-
-
Ring-Opened Byproducts:
-
Cause: The strained nature of the four-membered ring in some precursors can make them susceptible to ring-opening reactions, especially under acidic or basic conditions.[7] This can be initiated by enolate formation followed by a retro-Aldol type mechanism.[7]
-
Solution: Employ mild reaction conditions and ensure careful neutralization during the workup to avoid prolonged exposure to acid or base.[6]
-
-
Diastereomers or Epimers:
-
Cause: The formation of new stereocenters during the reaction can lead to a mixture of diastereomers if the reaction conditions do not provide adequate stereocontrol.[6] The spirocyclic center itself can also be prone to epimerization.[6]
-
Solution: To enhance diastereoselectivity, consider using a chiral catalyst or auxiliary.[6] Lowering the reaction temperature often leads to higher stereoselectivity.[6] Careful selection of the solvent can also influence the transition state and improve the diastereomeric ratio.[6]
-
Problem 3: Difficulty in Product Purification
Question: I'm struggling to purify my 6-azaspiro[3.5]nonane derivative. What are the best practices for purification?
Answer: Purification can indeed be challenging, especially if the side products have similar polarities to your desired compound.
-
Column Chromatography: This is the most common method for purifying spirocyclic compounds.[4]
-
Solvent System: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8] The ratio can be optimized by running TLC with different solvent systems.
-
Silica Gel: Standard silica gel is usually effective. If your compound is basic, you might consider treating the silica gel with a small amount of triethylamine to prevent streaking.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool, although it is more expensive and time-consuming for large-scale purifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 6-azaspiro[3.5]nonane core?
A1: Several effective strategies have been developed. Some of the most prominent include:
-
[3+2] and [3+3] Aza-Annulation Reactions: These cycloaddition reactions are powerful methods for constructing the spirocyclic framework.[1][5]
-
Domino Radical Bicyclization: This approach can form the spirocycle in a single step from a linear precursor, often with good stereocontrol.[9][10][11]
-
Dieckmann Condensation: Intramolecular Dieckmann condensation is a classic method for forming cyclic ketones, which can be key intermediates in the synthesis of azaspirocycles.[12]
-
Ring Expansion/Contraction Reactions: In some cases, existing ring systems can be manipulated to form the desired spirocyclic structure.
Q2: How can I confirm the structure of my synthesized 6-azaspiro[3.5]nonane derivative?
A2: A combination of spectroscopic techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of the atoms and the stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can provide further confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your compound.
-
Infrared (IR) Spectroscopy: IR can identify key functional groups present in the molecule.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous proof of its three-dimensional structure.
Q3: What are the key safety precautions to take during the synthesis of 6-azaspiro[3.5]nonane derivatives?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Reagent Handling: Be aware of the specific hazards of all reagents used. For example, organolithium reagents are pyrophoric, and many organic solvents are flammable and toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Visualizing Reaction Pathways
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate a generalized reaction pathway and a troubleshooting workflow.
Caption: Desired vs. side reaction pathways in 6-azaspiro[3.5]nonane synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocol: A General Procedure for Spirocyclization
The following is a generalized protocol for a key spirocyclization step. Note: This is a template and must be adapted to your specific reaction.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the precursor (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar and the appropriate anhydrous solvent.
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Slowly add the cyclization-promoting reagent (e.g., base, Lewis acid, or radical initiator) (1.1 - 2.0 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an optimized eluent system.
References
- Benchchem. (n.d.). Common side reactions and byproducts in spirooxindole synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- ResearchGate. (n.d.). Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides | Request PDF.
- Fakhary, Z. (2006). Synthetic studies of aza- and oxa-spirocyclic compounds. California State University, Northridge.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis.
- ResearchGate. (n.d.). Aza‐spirocyclic motifs in drugs and recent works in the synthesis of....
- PubMed. (2002). A novel and highly stereoselective approach to aza-spirocycles. A short total synthesis of 2-epi-(+/-)-perhydrohistrionicotoxin and an unprecedented decarboxylation of 2-pyrones.
- AIR Unimi. (2022). Stereoselective domino reactions in the synthesis of spiro compounds.
- ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega.
- Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Organic Chemistry Frontiers (RSC Publishing). (2021). Stereoselective synthesis and applications of spirocyclic oxindoles.
- MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- MDPI. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
- PubMed. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
- NIH. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC.
- ResearchGate. (n.d.). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF.
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Benchchem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
- NIH. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC.
- ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
- ResearchGate. (2016). How do I purify amidoxime derivatives?.
- PubMed. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and are increasingly incorporated into pharmaceutical candidates to enhance interaction with biological targets.[1] However, their synthesis often presents significant challenges.
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices to empower you to overcome common hurdles in your spirocyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Yield and Efficiency
Question 1: My spirocyclization reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Low yields are a common frustration in spirocyclization reactions and can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective path to success.
Answer:
Several factors can contribute to low yields, ranging from suboptimal reaction conditions to the quality of your starting materials. Here’s a breakdown of potential causes and how to address them:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration you've chosen may not be ideal for your specific substrate. It's crucial to systematically screen these parameters.[2] For instance, some reactions may require higher temperatures to overcome activation energy barriers, while others might suffer from product decomposition at elevated temperatures.[3][4]
-
Catalyst and Ligand Choice: In metal-catalyzed spirocyclizations, the selection of the catalyst and ligand system is paramount. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different ligands can dramatically affect both the yield and the enantioselectivity.[5] It is advisable to screen a variety of catalysts and ligands to find the optimal combination for your specific transformation.
-
Stoichiometry of Reagents: The molar ratio of your reactants can significantly influence the reaction outcome. In some cases, using an excess of one reagent may be necessary to drive the reaction to completion.
-
Quality of Starting Materials: Impurities present in your starting materials can act as catalyst poisons or participate in unwanted side reactions, leading to a lower yield of your desired spirocyclic product.[2] Always ensure the purity of your starting materials by employing appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.
-
Product Decomposition: The spirocyclic product itself may be unstable under the reaction or workup conditions.[2] To investigate this, you can monitor the reaction progress over time by analyzing aliquots of the crude reaction mixture. If you observe product formation followed by its disappearance, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[6]
Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my spirocyclization reaction?
The formation of side products is a clear indicator that alternative reaction pathways are competing with your desired spirocyclization. Understanding the potential side reactions is key to mitigating them.
Answer:
Improving selectivity requires a careful analysis of the reaction mechanism and conditions. Here are some common causes of side product formation and strategies to minimize them:
-
Intermolecular vs. Intramolecular Reactions: If your substrate has reactive sites that can lead to intermolecular reactions, these can compete with the desired intramolecular spirocyclization. Running the reaction at a lower concentration (high dilution conditions) can favor the intramolecular pathway.
-
Regioselectivity Issues: For substrates with multiple potential cyclization sites, poor regioselectivity can be a major issue. The choice of catalyst and solvent can play a crucial role in directing the reaction to the desired position. For instance, in the palladium-catalyzed spirocyclization of acrylamides, the regioselectivity is highly dependent on the electronic and steric nature of the reactants.[7]
-
Rearrangement Products: The initial spirocyclic product may be prone to rearrangement under the reaction conditions. This is particularly common in reactions that proceed through carbocationic intermediates.[8] Altering the temperature or using a less acidic/basic medium can sometimes suppress these rearrangements.
-
Oxidation or Reduction of Functional Groups: If your substrate contains sensitive functional groups, they may be susceptible to oxidation or reduction under the reaction conditions. Ensure that your reagents and solvents are free from oxidizing or reducing impurities. In some cases, protecting sensitive functional groups before the spirocyclization step may be necessary.
Category 2: Stereoselectivity
Question 3: I am struggling with poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?
Achieving high diastereoselectivity is a critical and often challenging aspect of spirocycle synthesis.[2] The relative orientation of the newly formed stereocenters is influenced by a delicate interplay of various factors.
Answer:
Controlling diastereoselectivity requires a nuanced approach to optimizing your reaction conditions. Consider the following factors:
-
Solvent Effects: The polarity of the solvent can have a profound impact on the transition state geometry of the cyclization, thereby influencing the diastereoselectivity.[2] It is highly recommended to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature often leads to an increase in diastereoselectivity, as the reaction is under greater kinetic control and favors the transition state with the lowest activation energy.
-
Choice of Base or Catalyst: The steric bulk and nature of the base or catalyst can influence the facial selectivity of the cyclization. For instance, in base-mediated reactions, a bulkier base may favor the formation of one diastereomer over the other due to steric hindrance.
-
Substrate Control: The inherent stereochemistry of your starting material can direct the formation of a specific diastereomer. Utilizing substrates with well-defined stereocenters can be a powerful strategy for achieving high diastereoselectivity.
Experimental Protocols & Data
Protocol 1: General Workflow for Optimizing a Metal-Catalyzed Spirocyclization
This protocol provides a systematic approach to optimizing a generic metal-catalyzed spirocyclization reaction where low yield is the primary issue.
Step 1: Initial Reaction Setup (Baseline)
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 equiv), catalyst (e.g., 5 mol%), and ligand (e.g., 10 mol%).
-
Add the anhydrous solvent.
-
Add any other necessary reagents (e.g., base, oxidant).
-
Stir the reaction at the initial temperature (e.g., room temperature or a literature-reported temperature).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
Step 2: Systematic Parameter Screening
-
Temperature: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) while keeping all other parameters constant.
-
Solvent: Screen a variety of anhydrous solvents with different polarities (e.g., toluene, THF, dioxane, acetonitrile, DMF).
-
Catalyst/Ligand: If the initial catalyst/ligand system is ineffective, screen a panel of different catalysts and ligands.
-
Concentration: Vary the concentration of the substrate (e.g., 0.1 M, 0.05 M, 0.01 M) to assess the impact on intra- versus intermolecular reactions.
Step 3: Analysis and Interpretation
-
Carefully analyze the results of each screening experiment, paying close attention to both the yield of the desired product and the formation of any side products.
-
Use this data to identify the optimal set of conditions for your specific spirocyclization.
Data Presentation: Solvent Screening for Diastereoselectivity
The following table provides a hypothetical example of how to present data from a solvent screening experiment aimed at improving diastereoselectivity.
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Toluene | 2.4 | 2:1 | 65 |
| 2 | THF | 7.6 | 5:1 | 72 |
| 3 | CH₂Cl₂ | 9.1 | 8:1 | 78 |
| 4 | MeCN | 37.5 | 12:1 | 85 |
| 5 | DMF | 38.3 | 10:1 | 81 |
This data illustrates a trend where increasing solvent polarity improves diastereoselectivity up to a certain point.
Visualizations
Troubleshooting Workflow for Low Yield in Spirocyclization
Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.
Key Parameters Influencing Spirocyclization Outcome
Caption: Key experimental parameters that influence the outcome of spirocyclization reactions.
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing).
- Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchG
- Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis - Chemical and Pharmaceutical Bulletin.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Public
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To [chem.rochester.edu]
- 7. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of this valuable spirocyclic building block. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses common initial questions regarding the purity and handling of crude this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route employed. However, based on its structure—a Boc-protected amine, a secondary alcohol, and a spirocyclic core—common impurities typically fall into several classes:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the spirocycle or the Boc-protection step.
-
Reaction Byproducts: These may include diastereomers, products from incomplete cyclization, or over-oxidation of the alcohol to the corresponding ketone (6-Boc-2-oxo-6-azaspiro[3.5]nonane). The formation of spirocyclic compounds can sometimes be complex, leading to various structural isomers[1][2][3].
-
Reagent-Derived Impurities: Residual acids, bases (like triethylamine or DIPEA), or coupling agents used during synthesis.
-
Boc-Related Impurities: Di-tert-butyl dicarbonate ((Boc)₂O) or its breakdown products. Crucially, partial deprotection of the desired product can occur if it is exposed to acidic conditions during the reaction or workup, yielding the free amine (2-hydroxy-6-azaspiro[3.5]nonane)[4][5].
-
Solvent Residue: Residual high-boiling solvents used in the reaction or purification, such as DMF, DMSO, or dioxane.
Q2: How can I quickly assess the purity of my sample and identify the nature of the impurities?
A2: A multi-pronged analytical approach is most effective:
-
Thin-Layer Chromatography (TLC): This is the fastest and most crucial first step. It visually represents the number of components in your mixture. Use a moderately polar solvent system like 30-50% ethyl acetate in hexanes to start. Polar impurities (like salts or the de-Boc'd amine) will remain on the baseline, while non-polar impurities (like residual (Boc)₂O or non-polar starting materials) will run close to the solvent front. Your product should have an intermediate Rf value.
-
Proton NMR (¹H NMR): A crude NMR spectrum is invaluable. Look for characteristic peaks of your product. For this compound, you should see a large singlet around 1.4 ppm corresponding to the nine protons of the Boc group. The absence of other signals in this region suggests the Boc group is intact. Broad signals may indicate the presence of amine salts or water.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of your product (241.33 g/mol ) and identify the mass of impurities, which is critical for proposing their structures[6][7][8].
Q3: My crude product is a persistent oil or goo. What does this indicate?
A3: Many Boc-protected amino alcohols are oils or low-melting solids, especially when impure[9][10]. The presence of residual solvents or other oily impurities can prevent crystallization. The primary goal should be to achieve high purity via chromatography first. Once the compound is pure (as determined by NMR), residual solvents can be removed under high vacuum. Sometimes, trituration (stirring the oil with a non-polar solvent like hexanes or diethyl ether) can induce solidification or wash away non-polar contaminants, leaving a more purified product[10].
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems encountered during the purification workflow.
Issue 1: My TLC shows significant material at the baseline that doesn't move even in polar solvents.
-
Plausible Cause: This typically indicates the presence of highly polar, charged, or polymeric impurities. Common culprits are inorganic salts from the reaction workup (e.g., NaCl, MgSO₄ fines) or amine salts (e.g., triethylammonium hydrochloride). The free amine from accidental Boc-deprotection will also be very polar and may stick to the silica baseline.
-
Expert Solution: Aqueous Workup: Before attempting chromatography, it is essential to perform a proper aqueous workup to remove these impurities. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base, water, and brine.
-
Mild Base Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). CAUTION: Add it slowly and vent the separatory funnel frequently, as it will react with any residual acid to produce CO₂ gas[11]. This neutralizes acidic impurities and removes them into the aqueous layer. Avoid strong acids, which will cleave the Boc protecting group[4][5].
-
Water & Brine Wash: A water wash removes water-soluble impurities, and a final brine (saturated NaCl) wash helps to remove bulk water from the organic layer, making the subsequent drying step more efficient.
-
Issue 2: My product is streaking badly on the TLC plate and the subsequent column.
-
Plausible Cause: Streaking on silica gel often points to two issues: (1) The compound is too polar for the chosen eluent, or (2) the compound, being a secondary amine derivative, is interacting too strongly with the acidic silanol groups on the surface of the silica gel.
-
Expert Solution: Optimize Your Mobile Phase.
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., from 30% ethyl acetate/hexanes to 50% or 70%). A methanol/DCM system is an excellent choice for more polar compounds[12].
-
Neutralize the Silica: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) is sufficient. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly without tailing[12]. Always perform a small test TLC with the modified eluent to confirm it resolves the streaking issue before committing to a large-scale column.
-
Issue 3: I'm performing column chromatography, but my compound either won't come off the column or I get very poor separation from a close-running impurity.
-
Plausible Cause: This is a classic method development challenge. An eluent that is not polar enough will result in long retention times or complete retention of the product. An eluent that is too polar will cause all compounds to elute together near the solvent front.
-
Expert Solution: Systematic Method Development.
-
Target an Rf of ~0.3: The ideal Rf for the target compound for good separation via flash column chromatography is between 0.25 and 0.35 on a TLC plate. This provides the optimal balance between resolution and run time.
-
Use a Gradient Elution: For complex mixtures, a gradient elution is far more effective than an isocratic (single solvent mixture) one. Start the column with a low-polarity eluent (e.g., 10% EtOAc/Hexane) to wash off non-polar impurities. Then, slowly and systematically increase the polarity to elute your product, followed by a high-polarity flush (e.g., 10% MeOH/DCM) to remove anything remaining on the column.
-
Consider an Alternative Stationary Phase: If separation on silica gel is intractable, consider reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). In reversed-phase, the elution order is inverted: the most polar compounds elute first[12][13]. This can be highly effective for separating compounds of similar polarity.
-
Issue 4: I suspect the Boc group is being removed during purification. How can I confirm and prevent this?
-
Plausible Cause: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Exposure to even mildly acidic conditions can cause it to fall off. This can happen if you use an acidic wash (e.g., HCl) during workup or if the silica gel used for chromatography is particularly acidic.
-
Expert Solution: Maintain Neutral or Basic Conditions.
-
Avoid Acidic Washes: Never use acidic solutions (e.g., 1M HCl, citric acid) in your workup unless you intentionally want to remove the Boc group. Stick to water, NaHCO₃, and brine[14].
-
Use Neutralized Silica: As mentioned in Issue 2, adding 0.5-1% triethylamine to your chromatography eluent will neutralize the stationary phase and protect the Boc group from cleavage[12].
-
Confirmation: To confirm if deprotection is occurring, take a small aliquot of your crude material, spot it on a TLC plate, and then expose the plate to acid vapors (e.g., by placing it in a chamber with a beaker of HCl) for a few minutes. If a new, more polar spot appears at the baseline that corresponds to a spot in your "purified" material, it confirms the compound's instability to acid.
-
Section 3: Standardized Purification Protocols
Follow these detailed protocols as a starting point for developing a robust purification procedure.
Protocol 1: Standard Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Shake gently for 30 seconds, venting periodically. Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This wash helps to remove residual water from the organic phase. Shake, separate, and discard the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl the flask. Add agent until it no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product ready for chromatography.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent composition by TLC. Test various solvent systems to find one that gives your product an Rf value of ~0.3 and separates it from major impurities.
-
Column Packing: Select an appropriately sized column. Pack it with silica gel using your initial, low-polarity eluent. Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor the elution process by TLC.
-
Gradient Increase: Once non-polar impurities have eluted, gradually increase the eluent polarity according to your method development. This will move your product down the column.
-
Fraction Collection: Collect fractions containing your purified product.
-
Purity Check & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the final, purified this compound.
Section 4: Data and Workflow Visualization
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Solvent System (v/v) | Target Rf / Application | Notes |
| TLC | 20-40% Ethyl Acetate / Hexanes | 0.25 - 0.40 | Good starting point for initial purity assessment and method development. |
| TLC | 5-10% Methanol / Dichloromethane | 0.25 - 0.40 | Use if the compound is not moving sufficiently in EtOAc/Hexanes.[12] |
| Column | Gradient: 10% to 60% EtOAc / Hexanes | Elution | Standard system for moderately polar compounds.[12] |
| Column | Gradient: 0% to 10% MeOH / DCM | Elution | Effective for eluting the product if it has high polarity or for a final column flush.[12] |
| Modifier | Add 0.5-1% Triethylamine (Et₃N) | To any eluent | Use if streaking/tailing is observed on TLC or column. Neutralizes acidic silica.[12] |
Diagram 1: Purification Workflow
This diagram outlines the logical decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
References
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]
-
Reddit r/OrganicChemistry. (2022). Chromatography to separate polar molecules?[Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?[Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. [Link]
- European Patent Office. (2009). Deprotection of N-BOC compounds (EP2070899A1).
-
Patsnap. Crystallization method of Boc-amino acid. Eureka. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid (CN112661672A).
-
PubChem. 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. [Link]
-
PubChemLite. This compound. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem. [Link]
-
Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
ResearchGate. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Wikipedia. Spiro compound. [Link]
-
Klán, P., et al. (2000). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications. [Link]
-
ResearchGate. (2003). Isolation and identification of impurities in spironolactone. [Link]
- Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof (CN111746971A).
- Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane (CN112321599A).
-
ResearchGate. (2022). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
Sources
- 1. Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spiro compound - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-d… [cymitquimica.com]
- 7. PubChemLite - this compound (C13H23NO3) [pubchemlite.lcsb.uni.lu]
- 8. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 13. reddit.com [reddit.com]
- 14. How To [chem.rochester.edu]
Stability issues of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane in solution
A Guide to Understanding and Troubleshooting Solution Stability
Welcome to the technical support guide for 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane (CAS: 1419101-54-4). As a key building block in modern drug discovery and organic synthesis, the unique spirocyclic structure offers conformational rigidity and novel chemical space. However, the inherent reactivity of its functional groups, particularly the acid-labile tert-butyloxycarbonyl (Boc) protecting group, can present stability challenges in various solution environments.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the stability profile of this molecule, offering practical troubleshooting advice and validated protocols to help you anticipate and resolve common experimental issues.
Section 1: Core Stability Profile & FAQs
This section addresses fundamental questions regarding the handling, storage, and chemical stability of this compound.
Q1: What are the recommended storage and handling conditions for solid this compound?
For long-term stability in its solid form, the compound should be stored in a tightly sealed container in a dry, controlled environment, typically at room temperature.[1][2] Exposure to moisture and excessive heat should be avoided to prevent potential degradation over time.[2] When handling, standard laboratory practices such as wearing gloves and eye protection are recommended, and work should be performed in a well-ventilated area to avoid inhalation of any fine particulates.[3][4]
Q2: Under what conditions is the Boc protecting group on this molecule considered stable in solution?
The Boc group is renowned for its robustness under a wide range of non-acidic conditions.[5] You can confidently expect this compound to be stable in the presence of:
-
Bases: It is resistant to hydrolysis by strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6]
-
Nucleophiles: The carbamate linkage is generally unreactive towards common nucleophiles.[5][6]
-
Reductive Conditions: It is stable to catalytic hydrogenation (e.g., H₂, Pd/C), which allows for the selective removal of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[7]
Q3: What specific chemical conditions will cause the degradation of this compound?
The primary degradation pathway is the cleavage of the Boc group under acidic conditions.[5][7] This deprotection is not a side reaction but the fundamental reactivity of the Boc group. The reaction is initiated by protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine.[5][8]
Common reagents that will induce this degradation include:
-
Strong Organic Acids: Trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (DCM), is the most common and efficient method for Boc deprotection.[5][8]
-
Inorganic Acids: Solutions of hydrochloric acid (HCl), often in solvents like dioxane or methanol, will also readily cleave the Boc group.[9]
-
Lewis Acids: Certain Lewis acids can also facilitate Boc removal.[10]
It is critical to note that even seemingly mild acidic conditions or the presence of adventitious acid in a reaction mixture can lead to slow or partial deprotection, especially at elevated temperatures.[10]
Q4: Beyond Boc deprotection, are other degradation pathways possible for this molecule?
While Boc deprotection is the most prominent stability concern, the secondary alcohol (-OH) group presents another potential site for reaction. Under oxidative conditions (e.g., in the presence of reagents like PCC, Swern, or Dess-Martin periodinane), the hydroxyl group can be oxidized to the corresponding ketone, 6-Boc-2-oxo-6-azaspiro[3.5]nonane.[11] This is typically a desired synthetic transformation rather than unintended degradation, but it is crucial to be aware of the molecule's sensitivity to oxidizing agents if they are present in a reaction mixture.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Issue 1: I'm running a reaction that should not affect the Boc group, but my TLC and LC-MS analysis show a new, more polar spot that I suspect is the deprotected amine. What is happening?
This is a classic case of unintended deprotection due to latent acidity in your reaction.
-
Causality Analysis: The Boc group's lability to acid is very high.[6] Your reaction may contain an acidic reagent or catalyst you overlooked (e.g., a hydrochloride salt of an amine or coupling agent). Alternatively, solvents like DCM can accumulate trace amounts of HCl over time. Reagents may also contain acidic impurities from their manufacturing process.
-
Troubleshooting Steps:
-
Reagent Audit: Scrutinize every reagent and catalyst. If you are using a salt (e.g., EDC·HCl), it is a source of acid.
-
Incorporate a Base: Add a non-nucleophilic, sterically hindered base to your reaction mixture to act as an acid scavenger. A common choice is a proton sponge or a tertiary amine like N,N-diisopropylethylamine (DIEA) or 2,6-lutidine.
-
Use Fresh, Stabilized Solvents: Ensure your solvents are anhydrous and, if necessary, passed through a plug of basic alumina before use to remove acidic impurities.
-
Control Temperature: Hydrolysis and acid-catalyzed deprotection rates increase with temperature. If possible, run your reaction at a lower temperature.
-
Issue 2: My HPLC analysis of reaction aliquots or stability samples shows poor peak shape (tailing or fronting). How can I improve my chromatography?
Poor peak shape is often caused by secondary chemical interactions on the column or a mismatch between your sample and the mobile phase.
-
Causality Analysis: The deprotected form of your molecule contains a basic secondary amine. If your mobile phase is neutral or basic, this amine can interact strongly with free silanol groups on the silica-based column, leading to peak tailing. Conversely, injecting a sample dissolved in a strong solvent (like pure DMSO) or at a very different pH than the mobile phase can cause peak fronting or splitting.[12]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of acid (e.g., 0.1% TFA or 0.1% formic acid) to both the aqueous and organic components of your mobile phase. This protonates the amine, preventing its interaction with silanols and resulting in sharp, symmetrical peaks.
-
Neutralize Samples: If your degradation study was conducted in strong acid or base, it is crucial to neutralize the aliquot before injection.[12] A significant pH mismatch between the sample plug and the mobile phase is a common cause of poor chromatography.[12]
-
Check Solvent Compatibility: Ensure your sample diluent is compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Issue 3: I am attempting a reaction on the hydroxyl group, but the yield is very low and I recover mostly starting material. What could be the cause?
Low reactivity can often be attributed to steric hindrance or poor solubility.
-
Causality Analysis: The 6-azaspiro[3.5]nonane core is a bulky, three-dimensional structure. The Boc group adds further steric hindrance around the nitrogen atom, which can influence the overall conformation and accessibility of the hydroxyl group to incoming reagents.
-
Troubleshooting Steps:
-
Solvent Screening: The solubility of Boc-protected compounds can vary significantly.[5] Perform small-scale tests in a range of solvents (e.g., THF, Dioxane, DMF, NMP) to find one that fully dissolves the starting material at the reaction temperature.
-
Increase Temperature: If thermally stable, increasing the reaction temperature can often overcome the activation energy barrier.
-
Use More Reactive Reagents: Consider using a more powerful activating agent or a less sterically demanding reagent for your transformation.
-
Change Catalyst: If the reaction is catalyzed, screen alternative catalysts that may have better efficacy for sterically hindered substrates.
-
Section 3: Protocols for Stability Assessment
These protocols provide standardized workflows for investigating the stability of this compound.
Protocol 1: Forced Degradation Study in Acidic Solution
This protocol uses controlled acidic stress to confirm the primary degradation pathway and identify the resulting products.
Objective: To achieve 5-20% degradation of the parent compound to reliably identify the primary degradant.[12]
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in ACN.
-
Initiate Degradation: In a small vial, combine 1.0 mL of the stock solution with 4.0 mL of 0.1 M HCl. This creates a starting concentration of 0.2 mg/mL in 20% ACN / 0.1 M HCl.
-
Incubate: Place the vial in a water bath set to 60 °C.
-
Time-Point Sampling: Withdraw 100 µL aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).[12]
-
Neutralize and Dilute: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 100 µL of 0.1 M NaOH and 800 µL of a 50:50 ACN:Water mixture. This neutralizes the acid and brings the sample to a suitable concentration for analysis.[12]
-
Analysis: Analyze all time-point samples by RP-HPLC (see Protocol 2) or LC-MS to determine the percentage of the parent compound remaining and to identify the molecular weight of any new peaks.
Protocol 2: General Purpose RP-HPLC Method for Stability Monitoring
This method is suitable for separating the parent compound from its more polar, deprotected degradant.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Section 4: Data Summaries and Visualizations
Table 1: Summary of Stability and Lability Conditions
| Condition Category | Specific Reagents/Environment | Expected Stability of this compound | Primary Degradation Product |
| Acidic | TFA, HCl, H₂SO₄, Lewis Acids | Labile [5][6] | 2-Hydroxy-6-azaspiro[3.5]nonane (amine salt) |
| Basic | NaOH, KOH, Na₂CO₃, Amines | Stable [5][7] | N/A |
| Nucleophilic | Hydrazine, Thiols, Grignards | Stable [5][6] | N/A |
| Reductive | H₂, Pd/C | Stable [7] | N/A |
| Oxidative | PCC, DMP, Swern conditions | Labile (Hydroxyl group) | 6-Boc-2-oxo-6-azaspiro[3.5]nonane |
Diagrams
Caption: Mechanism of acid-catalyzed Boc deprotection.
Sources
- 1. This compound - CAS:1419101-54-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization in Chiral Azaspirocycle Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the stereoselective synthesis of chiral azaspirocycles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to the loss of stereochemical integrity. Maintaining enantiopurity is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This resource provides in-depth troubleshooting advice, validated protocols, and foundational knowledge to help you achieve your synthetic goals with high fidelity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final azaspirocycle product shows a low or inconsistent enantiomeric excess (% ee). Where do I even begin to troubleshoot?
A1: Start with your analytical method, not your reaction. Before spending valuable time and resources optimizing your synthesis, you must rigorously validate your method for determining enantiomeric excess, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][2] An unoptimized or flawed analytical method is a common source of misleading results.
Actionable Steps for Analytical Method Validation:
-
Prepare a Racemic Standard: The first and most critical step is to synthesize or acquire a true racemic (50:50) sample of your azaspirocycle.[2]
-
Confirm Baseline Separation: Analyze the racemic standard using your chiral HPLC/SFC method. The primary goal is to achieve baseline separation of the two enantiomer peaks. A resolution value (Rs) greater than 1.5 is considered sufficient for accurate quantification.[1][3]
-
Verify Accuracy and Linearity: Prepare standards of known enantiomeric compositions (e.g., 90:10, 75:25). Your analytical method must accurately report these known values. Additionally, ensure the detector response is linear over a range of concentrations for both enantiomers to avoid misquantification.[1]
If you cannot achieve clear, baseline separation of a racemic standard, any % ee data from your reaction is unreliable. Focus on optimizing the analytical method first (e.g., changing the chiral stationary phase, mobile phase composition, or temperature) before modifying the synthesis.[4][5]
Q2: My analytical method is validated and robust, but my % ee is still significantly lower than expected. What are the likely chemical causes?
A2: Once the analysis is confirmed to be accurate, the next step is to scrutinize the reaction conditions and reagents. Asymmetric syntheses are highly sensitive to subtle variables that can promote a non-selective background reaction or catalyze racemization.[2]
Key Chemical Factors to Investigate:
| Factor | Potential Problem | Recommended Solution & Rationale |
| Reagent & Substrate Purity | Trace impurities can poison the chiral catalyst or promote a non-enantioselective side reaction, producing racemic product that lowers the overall measured % ee.[2] | Repurify your starting materials via recrystallization, chromatography, or distillation. Ensure all reagents are of the highest possible purity. |
| Solvent Quality | Protic impurities (like water) or other reactive species in non-anhydrous solvents can interfere with the catalyst or react with intermediates, leading to loss of stereocontrol. | Use freshly distilled, anhydrous, and degassed solvents appropriate for your reaction chemistry. Store them properly under an inert atmosphere. |
| Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for racemization or favor a non-selective background reaction.[6] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature screening study to find the optimal balance between rate and enantioselectivity. |
| Catalyst Handling & Activity | Chiral catalysts can degrade if exposed to air or moisture, or if they are from a questionable source. Even small amounts of an inactive catalyst can lead to a significant drop in % ee. | Purchase catalysts from reputable suppliers. Handle and store them strictly according to the supplier's recommendations, often under an inert atmosphere and refrigerated. |
| Reaction Time | Prolonged reaction times, especially under acidic or basic conditions, can lead to in-situ racemization of the desired chiral product. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
Q3: I've isolated my product with high % ee, but the stereochemical purity drops after a subsequent step like deprotection or workup. How can I prevent this?
A3: Product racemization during downstream processing is a common and frustrating problem. It typically occurs when the chiral center is labile (prone to inversion) under the conditions of the subsequent step. The most frequent culprits are acidic or basic conditions used for workup or protecting group removal.[7][8]
Strategies to Prevent Downstream Racemization:
-
Mechanism-Aware Deprotection: Choose protecting groups whose removal conditions are orthogonal to the sensitivities of your molecule. For example, if your chiral center is acid-labile, avoid using acid-cleavable groups like Boc. Similarly, if it's base-labile, Fmoc removal could be problematic.[7]
-
Buffer Your Workup: During aqueous workups, use buffered solutions (e.g., saturated ammonium chloride for a mild acidic quench, or phosphate buffers) instead of strong acids or bases to neutralize the reaction mixture.
-
Minimize Exposure Time: Perform the deprotection or workup as quickly as possible and at low temperatures to minimize the time the product is exposed to harsh conditions.
-
Telescoping Reactions: If possible, consider a "telescoped" synthesis where the crude product of one step is immediately used in the next without a full workup and purification, reducing handling and exposure.
One of the most common racemization mechanisms involves the formation of a planar, achiral intermediate, such as an enol or enolate, adjacent to the stereocenter.[9][10] Acidic or basic conditions dramatically accelerate the formation of these intermediates, leading to a complete loss of stereochemical information.[8][9]
Caption: Acid/base-catalyzed racemization of a chiral ketone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common chemical mechanisms that cause racemization?
Racemization is the process of converting an enantiomerically enriched sample into a 1:1 mixture of both enantiomers (a racemate).[6][10] This occurs when the single stereocenter is temporarily destroyed and then reformed without stereochemical preference. The primary mechanisms involve the formation of planar, achiral intermediates:[10][11]
-
Enolization: For stereocenters alpha (adjacent) to a carbonyl group (ketone, ester, etc.), acids or bases can catalyze the formation of a planar enol or enolate anion.[9] When this intermediate is reprotonated, it can happen from either face of the plane, leading to a racemic mixture.[8][10] This is a highly relevant mechanism in many azaspirocycle syntheses.
-
Carbocation Formation: If a leaving group attached to the stereocenter departs, a planar sp²-hybridized carbocation can form. A subsequent nucleophilic attack can then occur from either side with equal probability, resulting in racemization. This is common in SN1-type reactions.
-
Carbanion Formation: If the stereocenter bears an acidic proton, a strong base can deprotonate it to form a carbanion. Some carbanions can rapidly invert their geometry or flatten out, leading to racemization upon reprotonation.
Q2: How do I choose the right synthetic strategy to minimize racemization from the start?
The choice of overall strategy is critical. The two main approaches are Asymmetric Catalysis and Chiral Pool Synthesis.
Caption: Decision tree for selecting a stereoselective strategy.
-
Chiral Pool Synthesis: This strategy uses a readily available, enantiomerically pure natural product (e.g., an amino acid or sugar) as the starting material. The inherent chirality is carried through the synthesis.
-
Pro: The absolute configuration is set from the beginning.
-
Con: You are limited by the available chiral starting materials, and you must ensure that none of the reaction steps inadvertently cause racemization of the existing stereocenter.
-
-
Asymmetric Catalysis: This strategy uses a chiral catalyst to convert an achiral starting material into a chiral product with high enantioselectivity.[12]
-
Pro: Highly versatile and allows for the creation of complex structures from simple, achiral precursors.
-
Con: Requires careful screening and optimization of catalysts, ligands, and reaction conditions to achieve high % ee. The catalyst's performance can be sensitive to impurities and handling.
-
Section 3: Key Protocols and Methodologies
Protocol 1: Step-by-Step Guide to Validating a Chiral HPLC Method
This protocol outlines the essential steps to ensure your analytical method for measuring % ee is accurate and reliable.
Objective: To validate a chiral HPLC method for the quantitative determination of the enantiomeric excess of an azaspirocycle product.
Materials:
-
Your chiral azaspirocycle sample of unknown % ee.
-
A racemic standard of your azaspirocycle.
-
HPLC-grade solvents for the mobile phase (e.g., n-Hexane, Isopropanol, Ethanol).[4]
-
A suitable chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD).[3][4]
-
An HPLC system with a UV detector.
Methodology:
-
Initial Screening (Racemic Standard):
-
Prepare a solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.
-
Start with a standard mobile phase composition (e.g., 90:10 Hexane:IPA).
-
Inject the racemic sample and monitor the chromatogram.
-
Goal: To see two distinct peaks corresponding to the two enantiomers. If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 95:5) or switch to a different chiral column.[5]
-
-
Optimization for Baseline Resolution (Rs > 1.5):
-
Once separation is observed, adjust the mobile phase and flow rate to achieve baseline resolution (Rs > 1.5).[1][3]
-
Lower flow rates often improve resolution in chiral separations.[5]
-
Lowering the temperature can also increase chiral selectivity.[5]
-
The expected result for the racemic sample is two well-resolved peaks with an area ratio of approximately 50:50.[2]
-
-
Analysis of the Reaction Sample:
-
Once the method is optimized using the racemic standard, prepare a solution of your actual reaction product at the same concentration.
-
Inject the sample and integrate the peak areas of the two enantiomer peaks (Area_major and Area_minor).
-
-
Calculation of Enantiomeric Excess (% ee):
-
Use the following formula to calculate the % ee:[13] % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
-
Final Validation (Optional but Recommended):
-
Spike your reaction sample with a small amount of the racemic standard. You should see a proportional increase in the height/area of both peaks, confirming their identity.
-
References
- Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis - Benchchem.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis - Benchchem.
- Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups - Benchchem.
- Generic mechanisms for acid‐catalysed racemisation.
- Racemiz
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- 19.
- Racemisation in Chemistry and Biology - The University of Manchester.
- Racemiz
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution - Benchchem.
- Enantiomeric excess - Wikipedia.
- Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Racemization - Georganics [georganics.sk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Racemization - Wikipedia [en.wikipedia.org]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance in 6-azaspiro[3.5]nonane reactions
Welcome to the technical support guide for navigating the synthetic challenges associated with 6-azaspiro[3.5]nonane. This spirocyclic scaffold is of increasing importance in drug discovery due to its rigid, three-dimensional structure, which provides well-defined exit vectors for molecular exploration.[1][2] However, the unique stereoelectronic properties of this secondary amine present significant challenges, primarily due to severe steric hindrance around the nitrogen atom.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Section 1: The Root of the Problem - Steric and Conformational Profile
Q1: Why do standard N-functionalization reactions often fail or give low yields with 6-azaspiro[3.5]nonane?
A1: The low reactivity of the nitrogen atom in 6-azaspiro[3.5]nonane is a direct consequence of its unique three-dimensional structure. The core issue is steric hindrance , which arises from two main factors:
-
Conformational Rigidity: The piperidine ring of the scaffold predominantly adopts a rigid chair conformation.[3] The spiro-fused cyclobutane ring acts as a bulky, locked substituent, significantly restricting conformational flexibility.
-
Steric Shielding: In the preferred chair conformation, the nitrogen's lone pair of electrons, which is required for nucleophilic attack, is shielded by the axial hydrogens of the cyclohexane ring and, most significantly, by the puckered cyclobutane ring itself. This "fat goalie" effect physically blocks the approach of electrophiles and reagents.[4]
This steric congestion not only reduces the nitrogen's nucleophilicity but can also affect its basicity, complicating acid-base reactions necessary for many transformations.[5][6]
Caption: Steric shielding hinders electrophile approach to the nitrogen atom.
Section 2: Troubleshooting Common Synthetic Transformations
This section provides solutions to specific experimental failures, complete with optimized protocols and comparative data.
Scenario A: N-Alkylation Reactions
Problem: "My direct N-alkylation of 6-azaspiro[3.5]nonane with butyl bromide (using K₂CO₃ in acetonitrile) is extremely slow, and I've recovered most of my starting material after 48 hours at reflux. What can I do?"
Analysis: This is a classic case of sterically hindered nucleophilic substitution (SN2). The nucleophilicity of the secondary amine is severely diminished, leading to a slow reaction rate. Furthermore, direct alkylation of amines can often lead to a mixture of products due to over-alkylation, a problem known as the "runaway train" effect, although in this hindered case, even the first alkylation is difficult.[7]
Solutions & Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting N-alkylation.
Solution 1: Enhance Electrophile Reactivity and Conditions Before abandoning direct alkylation, simple modifications can be effective. Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ in these cases due to the higher solubility of its salts and the "cesium effect." Switching to a more reactive alkylating agent like an alkyl iodide or triflate dramatically increases the rate.
Solution 2: Adopt an Alternative Mechanism - Reductive Amination This is often the most robust solution for sterically hindered amines. The reaction proceeds through the formation of an iminium ion, which is then reduced in situ. This pathway avoids the sterically demanding SN2 transition state of direct alkylation.
| Method | Reagents | Conditions | Typical Yield | Causality |
| Direct Alkylation | 1-Bromobutane, K₂CO₃ | Acetonitrile, 80°C, 48h | < 10% | Slow SN2 rate due to high steric hindrance at the nucleophilic nitrogen.[7] |
| Optimized Alkylation | 1-Iodobutane, Cs₂CO₃ | DMF, 80°C, 24h | 40-60% | Increased reactivity of both the electrophile (I > Br as leaving group) and base. |
| Reductive Amination | Butyraldehyde, NaBH(OAc)₃ | Dichloromethane, 25°C, 12h | > 90% | Bypasses the SN2 pathway; reduction of the less-hindered iminium intermediate is facile. |
Protocol: Reductive Amination of 6-Azaspiro[3.5]nonane
-
Setup: To a solution of 6-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, 0.1 M), add butyraldehyde (1.1 eq).
-
Stirring: Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the N-butyl-6-azaspiro[3.5]nonane.
Scenario B: Buchwald-Hartwig N-Arylation
Problem: "I'm trying to couple 6-azaspiro[3.5]nonane with 4-bromotoluene using Pd₂(dba)₃ and BINAP, but the reaction is not working. I see catalyst decomposition and recovery of my starting amine."
Analysis: Standard phosphine ligands like BINAP are often ineffective for coupling sterically demanding secondary amines. The bulky spirocycle prevents the amine from efficiently coordinating with the palladium center, which is a prerequisite for the crucial C-N bond-forming reductive elimination step. The choice of ligand is paramount.
Solution: Employ modern, bulky, and electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated, highly active palladium species that is less sterically encumbered, facilitating both oxidative addition and reductive elimination.
Caption: Critical components for Buchwald-Hartwig N-arylation of hindered amines.
Protocol: Optimized Buchwald-Hartwig N-Arylation
-
Inert Atmosphere: Add the aryl bromide (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the appropriate Buchwald ligand (e.g., RuPhos, 4 mol %) to an oven-dried flask.
-
Degassing: Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Reagents: Add anhydrous toluene via syringe, followed by 6-azaspiro[3.5]nonane (1.2 eq) and Pd₂(dba)₃ (2 mol %).
-
Heating: Heat the reaction mixture to 100-110°C and stir for 16-24 hours.
-
Monitoring & Workup: After cooling to room temperature, monitor the reaction by LC-MS. Dilute with ethyl acetate, filter through a pad of celite, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired N-aryl product.
Section 3: Advanced FAQs
Q2: Are there catalytic methods specifically designed for functionalizing extremely hindered amines that I should consider?
A2: Yes, the field of catalysis is continuously evolving to address challenges like steric hindrance. For instance, recent developments in copper-catalyzed reactions have enabled the direct synthesis of aliphatic diazenes from sterically hindered amines under mild conditions.[8] These diazenes can then serve as precursors for deaminative functionalization, allowing the transformation of the C-N bond into various other functionalities (C-halogen, C-O, C-C, etc.), effectively using the hindered amine as an alkyl source.[8][9] While this is an indirect method of functionalization, it represents a powerful strategy when direct approaches fail.
Q3: How does the choice of a protecting group, like Boc, affect reactions on the 6-azaspiro[3.5]nonane nitrogen?
A3: Introducing a tert-butyloxycarbonyl (Boc) group can be challenging in itself due to the steric hindrance. Standard conditions with (Boc)₂O and a base like triethylamine may be slow. More forcing conditions or using a catalyst like DMAP might be necessary. Once installed, the Boc-protected 6-azaspiro[3.5]nonane is an amide/carbamate and is no longer nucleophilic, allowing for transformations elsewhere on a more complex molecule. However, the subsequent removal of the Boc group with strong acid (e.g., TFA in DCM) is typically straightforward. The key consideration is whether the steric barrier to installing the protecting group is lower than the barrier to the desired functionalization reaction.
References
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC - NIH.
- A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Functional Groups In Organic Chemistry. Master Organic Chemistry.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.
- Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their rigid, three-dimensional structures which can enhance biological target affinity and selectivity.[1][2][3][4] The synthesis of this compound, a valuable building block, typically involves the reduction of its ketone precursor, 6-Boc-2-oxo-6-azaspiro[3.5]nonane.[5] This seemingly straightforward transformation can present challenges, including incomplete reactions and the formation of closely related byproducts.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, minimize, and remove impurities, ensuring the high purity required for downstream applications.
Synthesis Overview: The Reduction Pathway
The primary route to this compound involves the reduction of the C2-ketone. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones.[6][7] The reaction converts the ketone to a secondary alcohol, creating a new chiral center at the C2 position.[8][9]
Caption: General synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My TLC and LC-MS analysis shows a significant amount of unreacted starting material, even after several hours. What's going wrong?
Answer: This is a common issue indicating an incomplete or stalled reaction. Several factors could be at play:
-
Cause A: Reagent Quality. Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. This reduces its activity.
-
Solution: Use freshly opened or properly stored NaBH₄. It is advisable to purchase high-purity reagent and store it in a desiccator.
-
-
Cause B: Insufficient Reagent. While the stoichiometry is 1:4 (NaBH₄ to ketone), practically, one hydride equivalent is delivered per mole of NaBH₄. However, side reactions with protic solvents (like methanol or ethanol) consume the reagent.[7]
-
Solution: Increase the equivalents of NaBH₄. An empirical approach is to use 1.5 to 3.0 equivalents relative to the starting ketone. Monitor the reaction by TLC or LC-MS every 30-60 minutes after the addition of more reagent.
-
-
Cause C: Low Temperature. While the reaction is typically run at room temperature or 0 °C, low ambient temperatures can significantly slow the reaction rate.
-
Solution: Ensure the reaction is maintained at the target temperature, typically between 0 °C and room temperature. If the reaction is clean but slow, allowing it to warm to room temperature or stirring for a longer duration is recommended.
-
Question 2: My reaction went to completion, but I have two major spots on TLC that are very close together. The mass spectrum shows they both have the correct molecular weight for the product. What are these?
Answer: You are likely observing diastereomers of the final product.
-
Cause: The reduction of the ketone at the C2 position creates a new stereocenter. This results in two possible diastereomers (typically cis and trans isomers, referring to the relative orientation of the hydroxyl group and the piperidine ring). These isomers have identical molecular weights but different spatial arrangements, leading to slightly different polarities and, therefore, different retention times on TLC and HPLC.[10]
-
Identification:
-
Chromatography: Diastereomers can often be separated by careful flash column chromatography using a shallow solvent gradient.
-
NMR Spectroscopy: 1H and 13C NMR are definitive. The chemical shifts of the proton at C2 (the CH-OH group) and adjacent protons will be different for each diastereomer. 2D NMR techniques like COSY and NOESY can help elucidate the exact stereochemistry.
-
-
Solution: For many applications, a mixture of diastereomers is acceptable. If a single diastereomer is required, you will need to perform careful chromatographic separation (e.g., flash chromatography, preparative HPLC, or SFC).
Question 3: I have isolated my main product, but the NMR spectrum shows a small, sharp singlet around 1.4-1.5 ppm and the integration is off. What is this impurity?
Answer: This is a classic sign of residual tert-Butoxycarbonyl (Boc) protecting group byproducts or related impurities.
-
Cause A: tert-Butanol. If any acidic conditions were inadvertently introduced during work-up, it could lead to minor cleavage of the Boc group, generating tert-butanol. The tert-butyl protons of tert-butanol appear as a sharp singlet in the described region.
-
Cause B: Di-tert-butyl carbonate (Boc₂O). If the precursor, 6-Boc-2-oxo-6-azaspiro[3.5]nonane, was synthesized using an excess of Boc₂O and not purified rigorously, residual Boc₂O could be carried through. Its tert-butyl protons also appear as a singlet around 1.5 ppm.
-
Identification & Removal:
-
Spike Test: Add a small amount of tert-butanol to your NMR sample. If the peak increases in intensity, you have confirmed its identity.
-
Purification: These types of nonpolar, greasy impurities can often be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure or by careful column chromatography. A non-polar wash during the work-up (e.g., with hexane) can also help remove them.
-
Caption: A step-by-step troubleshooting guide for byproduct analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in the synthesis of this compound? The most common species to look for are unreacted starting material (6-Boc-2-oxo-6-azaspiro[3.5]nonane) and the diastereomers of the desired product. Other impurities often originate from the starting materials used in the synthesis or from side reactions during Boc protection.[11][12][13]
Q2: Which analytical techniques are essential for identifying these byproducts? A multi-technique approach is crucial for unambiguous identification:
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used for initial assessment of reaction completion and purity.[11][14]
-
Mass Spectrometry (MS): Essential for determining the molecular weight of all components in the mixture.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation. 1H NMR will show characteristic signals for the product (a proton on the carbon bearing the hydroxyl group) and starting material, while 13C NMR is excellent for confirming the conversion of the ketone carbon (>200 ppm) to an alcohol carbon (~65-75 ppm).[11][16]
-
Infrared (IR) Spectroscopy: Provides clear evidence of the functional group transformation. You should see the disappearance of the strong ketone C=O stretch (around 1710 cm⁻¹) and the appearance of a broad O-H stretch (around 3400 cm⁻¹).[11][16]
Q3: Can the Boc protecting group be cleaved under NaBH₄ reduction conditions? Under standard NaBH₄ reduction conditions (neutral or slightly basic, in alcoholic solvents at 0 °C to room temperature), the Boc group is stable.[17] Cleavage requires strong acidic conditions (like TFA or HCl) or high temperatures, which are not employed in this reaction.[18][19]
Data Summary: Key Compounds and Analytical Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| 6-Boc-2-oxo-6-azaspiro[3.5]nonane (Starting Material) | 239.31 | IR: Strong C=O stretch (~1710 cm⁻¹).¹³C NMR: Ketone signal at >200 ppm. | |
| This compound (Product) | 241.33 | IR: Broad O-H stretch (~3200-3500 cm⁻¹).¹³C NMR: CH-OH signal at ~65-75 ppm. |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification by LC-MS
-
Sample Preparation: Quench a small aliquot (e.g., 5-10 µL) of the crude reaction mixture and dilute it with the mobile phase (typically a 1:1 mixture of acetonitrile and water with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Analyze the mass spectrum for each peak to identify the [M+H]⁺, [M+Na]⁺, or other adducts corresponding to the starting material, product, and any potential byproducts.
Protocol 2: Purification via Flash Column Chromatography
-
Work-up: After the reaction is complete (as determined by TLC/LC-MS), quench it carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Adsorbent: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane or heptane).
-
Elution: Place the adsorbed crude material atop the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The less polar diastereomer will typically elute first, followed by the more polar diastereomer. The unreacted starting material is generally of intermediate polarity between the two product isomers.
-
Fraction Collection: Collect fractions and analyze them by TLC to pool the pure fractions of each isomer.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product(s).
References
- Technical Support Center: Minimizing Byproducts in Organic Synthesis - Benchchem. (n.d.).
- Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem. (n.d.).
- Troubleshooting incomplete Boc deprotection - Benchchem. (n.d.).
- Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- analytical methods for detecting byproducts in propiophenone reactions - Benchchem. (n.d.).
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
- On Byproducts and Side Products | Organic Process Research & Development. (2012).
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.).
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024).
- 3.4.1 – Sodium Borohydride Reduction of Carbonyls - eCampusOntario Pressbooks. (n.d.).
- Amine Impurities and Related Compound - Veeprho. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
- The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023).
- Sodium Borohydride - Common Organic Chemistry. (n.d.).
- Synthesis of 6-Azaspiro[4.5]decan-7-one: An Application Note and Detailed Protocol - Benchchem. (n.d.).
- This compound | 1419101-54-4 - ChemicalBook. (2025).
- 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021).
- Impurity Synthesis And Identification | SpiroChem. (n.d.).
- Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016 - PubMed. (1996).
- This compound - CAS:1419101-54-4 - Sunway Pharm Ltd. (n.d.).
- This compound(1419101-54-4) 1 H NMR - ChemicalBook. (n.d.).
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025).
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications. (2019).
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (2025).
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. (n.d.).
- 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 - Biosynth. (n.d.).
- Spirocyclic Motifs in Natural Products - PMC - NIH. (n.d.).
- Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust. (n.d.).
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. (n.d.).
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.).
- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 5. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. veeprho.com [veeprho.com]
- 13. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. rroij.com [rroij.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane , a valuable spirocyclic building block in medicinal chemistry and drug development. The unique three-dimensional structure of spirocycles, which feature a single atom as the pivot for two rings, often leads to complex and informative NMR spectra due to fixed spatial relationships and restricted bond rotations.[1]
This document will dissect the spectral features of the target molecule, explain the rationale behind chemical shifts and coupling patterns, and present a comparative analysis against a related Boc-protected amine to highlight the structural influence of the spirocyclic core. The methodologies described herein are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of complex small molecules.
Part 1: Structural and Spectroscopic Data of this compound
This compound (CAS: 1419101-54-4) possesses a piperidine ring fused in a spiro fashion to a cyclobutanol ring, with the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.[2] This combination of functionalities requires careful spectral assignment.
Caption: Molecular structure of this compound.
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data, typically acquired in deuterated chloroform (CDCl₃).[3]
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.10 | m | 1H | H-2 | Carbinol proton, deshielded by the adjacent hydroxyl group. |
| ~3.45 | m | 2H | H-7 | Protons alpha to nitrogen, deshielded by the electronegative atom. |
| ~2.20 - 1.80 | m | 6H | H-1, H-3, H-4 | Protons of the cyclobutane ring, exhibiting complex splitting due to rigidity. |
| ~1.65 | m | 2H | H-9 | Piperidine ring protons. |
| ~1.55 | m | 2H | H-8 | Piperidine ring protons. |
| 1.46 | s | 9H | Boc (-C(CH₃)₃) | Magnetically equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
| (variable) | br s | 1H | -OH | Chemical shift is concentration and temperature dependent; often exchanges with trace water. |
Table 2: ¹³C NMR Data for this compound (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 154.8 | Boc (C=O) | Carbonyl carbon, highly deshielded. |
| 79.4 | Boc (-C (CH₃)₃) | Quaternary carbon of the Boc group. |
| ~68.0 | C-2 | Carbon attached to the hydroxyl group (carbinol carbon). |
| ~48.0 | C-7 | Carbon alpha to nitrogen. |
| ~45.0 | C-5 | Spirocyclic quaternary carbon, a key feature. |
| ~35.0 | C-9 | Piperidine ring carbon. |
| ~34.0 | C-1 / C-3 | Cyclobutane ring carbons. |
| 28.5 | Boc (-C(CH₃ )₃) | Methyl carbons of the Boc group. |
| ~25.0 | C-8 | Piperidine ring carbon. |
| ~18.0 | C-4 | Cyclobutane ring carbon. |
Part 2: Comparative Spectral Analysis
To understand the influence of the spiro-cyclobutanol moiety, we compare its spectra with that of a simpler analog, tert-butyl 4,4-dimethylpiperidine-1-carboxylate, whose data has been reported in the literature.[4]
Table 3: Comparative ¹H and ¹³C NMR Data
| Feature | This compound | tert-butyl 4,4-dimethylpiperidine-1-carboxylate[4] | Key Differences & Rationale |
| ¹H: Protons α to N | ~3.45 ppm | 3.36 – 3.23 (m, 2H) | Similar chemical shift, as the local electronic environment around the nitrogen is primarily dictated by the Boc group. |
| ¹H: Boc Group | 1.46 ppm (s, 9H) | 1.46 (s, 9H) | Identical. The Boc group provides a consistent internal reference point. |
| ¹H: Ring Protons | Multiplets from ~1.55 to ~2.20 ppm | 2.00 – 1.73 (m, 3H), 1.72 – 1.57 (m, 2H) | The spirocycle introduces greater conformational rigidity and a wider dispersion of proton signals due to the fixed, non-interchangeable axial and equatorial positions. |
| ¹³C: Spiro Carbon | ~45.0 ppm | N/A | The presence of this quaternary signal is a definitive feature of the spirocyclic system. |
| ¹³C: C-OH Carbon | ~68.0 ppm | N/A | This signal is unique to the hydroxylated compound and is absent in the comparator. |
| ¹³C: Carbons α to N | ~48.0 ppm | 45.9 ppm | A slight downfield shift in the spirocycle may be attributed to subtle conformational differences affecting the electronic environment. |
The comparison clearly demonstrates that while the Boc-protected nitrogen environment remains relatively consistent, the introduction of the spiro-cyclobutanol ring significantly increases the complexity of the aliphatic region in both ¹H and ¹³C NMR spectra. This complexity arises from the rigid three-dimensional structure, which makes nearly all ring protons and carbons chemically non-equivalent.[5][6]
Part 3: Recommended Experimental Protocol
To ensure high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following workflow is recommended for the characterization of spirocyclic compounds.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[7]
-
Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The experiments should be performed on a spectrometer with a field strength of at least 400 or 500 MHz to achieve good signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling should be used to simplify the spectrum to singlets for each unique carbon.[8]
-
2D NMR (Recommended): For unambiguous assignment, especially of the aliphatic ring systems, acquiring 2D spectra is highly advised.
- COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the cyclobutane and piperidine rings.[9]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.[10]
3. Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum. The area under each peak is proportional to the number of protons it represents.[11]
-
Assign the signals based on chemical shifts, integration, multiplicities, and correlations observed in 2D spectra.[9]
Conclusion
The NMR spectroscopic analysis of this compound provides a clear fingerprint of its unique three-dimensional structure. Key diagnostic signals include the spirocyclic quaternary carbon at ~45.0 ppm in the ¹³C NMR spectrum and the complex, well-dispersed multiplets for the ring protons in the ¹H NMR spectrum. Comparative analysis reveals the significant impact of the rigid spirocyclic framework on the spectral features when contrasted with simpler, more flexible analogs. The detailed protocol provided herein establishes a robust methodology for the characterization of this and other structurally complex molecules, ensuring data integrity and facilitating confident structural elucidation for researchers in the field.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Sigma-Aldrich. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18.
- ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
- Biosynth. (n.d.). 6-Boc-2-oxo-6-azaspiro[3.5]nonane.
- PubChemLite. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(1419101-54-4) ¹H NMR.
- ChemicalBook. (2025). This compound.
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 1419101-54-4 [chemicalbook.com]
- 3. This compound(1419101-54-4) 1H NMR spectrum [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 7. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 8. azooptics.com [azooptics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. acdlabs.com [acdlabs.com]
A Comparative Guide to the Mass Spectrometry Analysis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane and Related Azaspirocycles
This guide provides an in-depth technical comparison of the mass spectrometry analysis of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane and two structurally related compounds: 6-Boc-2-oxo-6-azaspiro[3.5]nonane and tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel N-heterocyclic compounds.
The analysis of azaspirocycles, a key structural motif in many biologically active molecules, presents unique challenges and opportunities in mass spectrometry. The presence of the tert-butyloxycarbonyl (Boc) protecting group, while essential in synthesis, dictates a characteristic fragmentation pattern that can be both informative and complex. This guide will elucidate these patterns, provide a framework for their interpretation, and offer robust experimental protocols for reproducible analysis.
Introduction to the Mass Spectrometry of Boc-Protected Azaspirocycles
Electrospray ionization (ESI) is the ionization technique of choice for compounds like this compound due to its soft ionization nature, which typically yields a prominent protonated molecule, [M+H]⁺.[1][2][3] The subsequent fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) is heavily influenced by the Boc group.
The fragmentation of Boc-protected amines is well-characterized and proceeds through several key pathways.[4][5] These include the neutral loss of isobutylene (56 Da), the loss of the entire Boc group (100 Da), and the formation of the tert-butyl cation at m/z 57. The presence of other functional groups, such as the hydroxyl group in our target molecule, can introduce additional fragmentation pathways, providing a richer dataset for structural confirmation.
Comparative Analysis of Azaspirocycles
For this guide, we will compare the mass spectrometric behavior of our primary compound of interest with two analogues selected for their structural similarities and subtle, yet significant, differences.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Differences |
| This compound | C13H23NO3 | 241.33 g/mol | Hydroxyl group on the cyclohexane ring. | |
| 6-Boc-2-oxo-6-azaspiro[3.5]nonane | C13H21NO3 | 239.31 g/mol | Ketone group on the cyclohexane ring. | |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | 213.27 g/mol | Hydroxyl group on a cyclobutane ring and a smaller spirocyclic system. |
Predicted Fragmentation Patterns
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
| This compound (m/z 242.17) | 186.11 | C4H8 (isobutylene) | |
| 168.10 | C4H8 + H2O | ||
| 142.12 | C5H8O2 (Boc group) | ||
| 57.07 | C10H16NO3 | t-butyl cation | |
| 6-Boc-2-oxo-6-azaspiro[3.5]nonane (m/z 240.15) | 184.09 | C4H8 (isobutylene) | |
| 140.10 | C5H8O2 (Boc group) | ||
| 57.07 | C10H14NO3 | t-butyl cation | |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (m/z 214.14) | 158.08 | C4H8 (isobutylene) | |
| 140.07 | C4H8 + H2O | ||
| 114.09 | C5H8O2 (Boc group) | ||
| 57.07 | C8H12NO3 | t-butyl cation |
Note: The m/z values are predicted based on the monoisotopic masses.
The presence of the hydroxyl group in this compound and tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is expected to lead to a characteristic loss of water (18 Da) from the [M+H-C4H8]⁺ fragment. This would be a key differentiating feature from the oxo-analogue.
Experimental Protocols
To achieve reliable and reproducible data for the comparative analysis of these compounds, the following experimental workflow is recommended.
Sample Preparation
-
Standard Solution Preparation : Prepare individual stock solutions of each azaspirocycle in methanol at a concentration of 1 mg/mL.
-
Working Solution : Dilute the stock solutions with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid is crucial for promoting protonation and enhancing the ESI signal in positive ion mode.[1]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique as it allows for the separation of the analyte from any potential impurities prior to mass analysis.[6][7]
-
Liquid Chromatography (LC) System : A standard HPLC or UHPLC system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of these relatively nonpolar compounds.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A gradient elution from 5% to 95% B over 5-10 minutes is a good starting point.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
-
Mass Spectrometer : A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI.
-
MS1 Scan Range : m/z 50-500 to detect the precursor ions.
-
MS/MS Analysis : Perform product ion scans for the [M+H]⁺ of each compound.
-
Collision Energy : Optimize the collision energy for each precursor ion to achieve a rich fragmentation pattern. A starting point of 10-30 eV is recommended.
Interpreting the Fragmentation Pathways
The fragmentation of these Boc-protected azaspirocycles can be rationalized through a series of characteristic steps. The following diagrams illustrate the predicted fragmentation pathways.
Conclusion
The mass spectrometric analysis of this compound and its analogues is a powerful tool for their structural characterization. By understanding the characteristic fragmentation patterns of the Boc protecting group and the influence of other functional groups, researchers can confidently identify these compounds and differentiate between closely related structures. The protocols and predicted fragmentation pathways outlined in this guide provide a solid foundation for the analysis of this important class of molecules in a drug discovery and development setting. While experimental data will ultimately provide the most definitive characterization, this predictive guide serves as a valuable resource for planning experiments and interpreting the resulting data.
References
-
Wiley Registry of Mass Spectral Data. Wiley Science Solutions. [Link]
-
NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]
-
Gu, M., & Wang, Z. (2009). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 44(2), 167-176. [Link]
-
METLIN: A Metabolite Mass Spectral Database. The Scripps Research Institute. [Link]
-
Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(12), 1469-1479. [Link]
-
Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
-
Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(10), 639-651. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]
-
Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 7-11. [Link]
-
Vouros, P., & Gika, H. G. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the American Society for Mass Spectrometry, 18(4), 577-586. [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. spectrometrics.com [spectrometrics.com]
- 5. diabloanalytical.com [diabloanalytical.com]
- 6. rsc.org [rsc.org]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 6-azaspiro[3.5]nonane to other spirocyclic scaffolds
A Senior Application Scientist's Guide to Spirocyclic Scaffolds: 6-Azaspiro[3.5]nonane in Focus
In the contemporary landscape of medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.[1] The deliberate move away from planar, aromatic structures—a concept often termed "escaping flatland"—has propelled spirocyclic systems to the forefront of drug design.[2] Their inherent rigidity and well-defined exit vectors offer a unique opportunity to explore chemical space with greater precision.[3][4]
This guide provides a comprehensive comparison of 6-azaspiro[3.5]nonane with other prominent spirocyclic scaffolds, offering insights into their relative performance based on physicochemical properties, synthetic accessibility, and documented biological impact. By presenting objective, data-driven comparisons, we aim to equip researchers, scientists, and drug development professionals with the critical information needed for informed scaffold selection in their discovery programs.
The Rise of Spirocycles in Drug Discovery
Spirocyclic scaffolds are characterized by two or more rings linked by a single common atom.[2] This structural feature imparts a distinct three-dimensionality that can significantly influence a molecule's interaction with biological targets.[5] The increasing prevalence of spirocycles in approved drugs and clinical candidates is a testament to their value in medicinal chemistry.[6][7] Key advantages conferred by these scaffolds include:
-
Improved Physicochemical Properties: Shifting from flat aromatic structures to those with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved solubility, reduced lipophilicity, and better metabolic stability.[2][8]
-
Enhanced Target Binding and Selectivity: The rigid conformation of spirocycles can lock a molecule into a bioactive conformation, optimizing the orientation of binding elements and leading to improved potency and selectivity.[2]
-
Exploration of Novel Chemical Space: Spirocyclic systems provide access to previously underexplored areas of chemical space, offering opportunities for the discovery of first-in-class therapeutics.[3]
6-Azaspiro[3.5]nonane: A Profile
6-Azaspiro[3.5]nonane is a bicyclic amine featuring a cyclobutane ring fused to a piperidine ring through a common carbon atom.[9] This scaffold has garnered significant attention for its utility in constructing molecules with desirable drug-like properties.
Head-to-Head Comparison: 6-Azaspiro[3.5]nonane vs. Other Key Spirocycles
The selection of a spirocyclic scaffold is a critical decision in the drug design process. Below, we compare 6-azaspiro[3.5]nonane to other widely used azaspirocycles and oxaspirocycles, highlighting key differences in their physicochemical properties and documented applications.
Physicochemical Property Comparison
The following table summarizes key computed physicochemical properties for 6-azaspiro[3.5]nonane and other representative spirocyclic scaffolds. These properties are crucial predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[10]
| Property | 6-Azaspiro[3.5]nonane | 2-Azaspiro[3.3]heptane | 1-Oxa-8-azaspiro[4.5]decane | 2-Oxa-6-azaspiro[3.3]heptane |
| Molecular Formula | C₈H₁₅N[9] | C₆H₁₁N[11] | C₈H₁₅NO | C₅H₉NO[12] |
| Molecular Weight ( g/mol ) | 125.21[9] | 97.16[11] | 141.21 | 99.13[12] |
| Predicted XLogP3 | 1.4[9] | 0.7[11] | 1.1 | -0.4 |
| Topological Polar Surface Area (Ų) | 12[9] | 12[11] | 21.3 | 21.3 |
| Complexity | 105[9] | 78.2[11] | 114 | 81.9 |
Key Observations:
-
Lipophilicity (XLogP3): 6-Azaspiro[3.5]nonane exhibits moderate lipophilicity. In contrast, the smaller 2-azaspiro[3.3]heptane is less lipophilic, and the introduction of an oxygen atom in the oxaspirocycles significantly reduces lipophilicity, which can be advantageous for improving aqueous solubility.[13]
-
Polar Surface Area (TPSA): The azaspirocycles have a lower TPSA compared to their oxaspirocycle counterparts. TPSA is a key indicator of a molecule's ability to permeate cell membranes.
-
Complexity: The complexity score generally increases with the size and heteroatom content of the scaffold.
Synthetic Accessibility: A Practical Consideration
The ease of synthesis and derivatization is a critical factor in the utility of a scaffold for drug discovery.
General Synthetic Workflow
The synthesis of spirocyclic scaffolds often involves multi-step sequences. A generalized workflow for the synthesis and evaluation of azaspirocycles is depicted below.
Caption: Generalized workflow for the synthesis and evaluation of spirocyclic scaffolds.
Biological Applications and Performance
The choice of a spirocyclic scaffold can significantly impact the biological activity and selectivity of a drug candidate.
6-Azaspiro[3.5]nonane in Action
Derivatives of 6-azaspiro[3.5]nonane have shown promise in various therapeutic areas. For instance, they have been investigated as potent inhibitors of the SARS-CoV-2 3C-like protease, a key enzyme in the viral replication cycle.[14] The extended structure of the azaspiro[3.5]nonane scaffold allows for deeper engagement with the hydrophobic S4 subsite of the enzyme, leading to a more stable binding conformation compared to smaller spirocycles like azaspiro[3.3]heptane.[14] Additionally, this scaffold has been utilized in the development of agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[15]
Comparative Performance of Other Spirocycles
-
Azaspiro[3.3]heptane: This smaller, more compact scaffold is often used to replace piperazine rings, leading to improved selectivity and reduced off-target effects.[8][16] For example, its incorporation into PARP inhibitors resulted in significantly increased selectivity for PARP-1.[8]
-
Azaspiro[4.5]decane: This larger spirocycle is a privileged structural motif found in numerous natural products and bioactive molecules.[17] Derivatives have been explored as M1 muscarinic agonists for Alzheimer's disease and as selective σ1 receptor ligands for potential use in brain imaging.[18][19][20]
-
Oxaspirocycles: The introduction of an oxygen atom can improve aqueous solubility and other pharmacokinetic properties.[13] 2-Oxa-6-azaspiro[3.3]heptane, for example, is a building block used in the synthesis of EGFR and LRRK2 kinase inhibitors for cancer and Parkinson's disease, respectively.[21]
Experimental Protocols
To facilitate the practical application of these insights, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of spirocyclic scaffolds.
Protocol 1: Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.[10][22]
Methodology: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the spirocyclic compound in a suitable solvent (e.g., water or a methanol/water mixture).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration:
-
Place a known volume of the compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Slowly add the standardized titrant (HCl for a basic compound, NaOH for an acidic compound) in small increments.
-
Record the pH after each addition of titrant.
-
-
Data Analysis:
Protocol 2: Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties.[25]
Methodology: Shake-Flask Method
-
System Preparation:
-
Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Saturate the n-octanol with PBS and the PBS with n-octanol by vigorous mixing followed by separation.
-
-
Partitioning:
-
Dissolve a known amount of the spirocyclic compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10(P).
-
Protocol 3: Metabolic Stability Assay
Metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance.[26][27][28][29][30]
Methodology: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw liver microsomes (from human or other species) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a stock solution of the test compound and positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
-
Conclusion
The strategic selection of a spirocyclic scaffold is a multifaceted decision that requires a thorough understanding of the interplay between three-dimensional structure, physicochemical properties, and biological function. 6-Azaspiro[3.5]nonane represents a valuable tool in the medicinal chemist's arsenal, offering a unique combination of structural rigidity and synthetic tractability. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in their quest to design and develop the next generation of innovative therapeutics. The continued exploration of diverse spirocyclic systems will undoubtedly fuel the discovery of novel drugs with improved efficacy and safety profiles.[31][32][33]
References
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
- Frontage Laboratories. Metabolic Stability.
- WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
- Eurofins Discovery. Metabolic Stability Services.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
- Benchchem. Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design.
- Vitale, P., Scafato, P., & Ciappa, A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6539.
- Meyers, J. B., Smith, T. E., & Ziller, J. W. (2018). Evaluation of 3-Dimensionality in Approved and Experimental Drug Space. Journal of the American Chemical Society, 140(42), 13834–13842.
- Martinez, A. R., et al. (2025).
- Kirton, S. B., et al. (2018). On the Origins of Three-Dimensionality in Drug-Like Molecules. Future Medicinal Chemistry, 10(1), 57-73.
- Kirton, S. B., et al. (2018). On The Origins of Three-Dimensionality in Drug-Like Molecules. Future Medicinal Chemistry, 10(1), 57-73.
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Simon, B., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 14(7), 623-626.
- Yamashita, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851.
- ChemicalBook. 2-oxa-6-azaspiro[3.3]heptane.
- Pereira, M. M. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 511-527.
- Benchchem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
- ResearchGate. Representative azaspiro[4.5]decane in bioactive molecules, and work design.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Hattori, S. I., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(6), 4739–4751.
- Vitale, P., Scafato, P., & Ciappa, A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ScholarWorks @ UTRGV. (2025). Drug-Target Binding Affinity Prediction With Graph-Based Models: The Impact of 3D Structural Information.
- Pfizer. 3-D Molecules Move into the Fast Lane.
- Tokyo Chemical Industry. 2-Oxa-6-azaspiro[3.3]heptane.
- ResearchGate. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF.
- PubChem. 6-Azaspiro[3.5]nonane.
- Zhang, X., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- Sigma-Aldrich. 2-Oxa-6-azaspiro[3.3]heptane.
- Enamine. Spirocycles for Improved Solubility.
- Benchchem. Applications of 5-Azaspiro[3.5]nonan-2-one in Drug Discovery.
- Sigma-Aldrich. 2-Oxa-6-azaspiro[3.5]nonane.
- ResearchGate. Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from French-Ukrainian Journal of Chemistry website.
- Benchchem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
- PubChem. 2-Azaspiro(3.3)heptane.
- PubChem. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride.
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
- ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
- PubChem. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid.
- Rupp, M. Predicting the pKa of Small Molecules.
- Parchem. 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester.
- Chemsrc. 6-Azaspiro[3.5]nonan-2-amine.
- Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(2), 131–142.
- Amerigo Scientific. 6-Azaspiro[3.5]nonan-5-one.
- BLDpharm. 2731007-49-9|6-Azaspiro[3.5]nonane-2,5-dione.
- ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
Sources
- 1. Evaluation of 3-Dimensionality in Approved and Experimental Drug Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pfizer.com [pfizer.com]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Oxa-6-azaspiro[3.3]heptane | Sigma-Aldrich [sigmaaldrich.com]
- 13. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 14. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-oxa-6-azaspiro[3.3]heptane | 174-78-7 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. mrupp.info [mrupp.info]
- 24. escholarship.org [escholarship.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 28. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. discovery.researcher.life [discovery.researcher.life]
- 33. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane Derivatives
Introduction: The Rising Significance of Azaspiro[3.5]nonanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable physicochemical properties is relentless. Among the structures gaining prominence are spirocycles, which feature two rings connected by a single common atom. This unique arrangement imparts a rigid, well-defined conformational orientation of substituents in three-dimensional space, a highly desirable trait for optimizing interactions with biological targets.
The 6-azaspiro[3.5]nonane framework, in particular, has emerged as a valuable scaffold in the design of therapeutic agents. Its derivatives have shown potential in a range of applications, including as agonists for G protein-coupled receptors (GPCRs), which are crucial targets in metabolic diseases. The strategic placement of functional groups on this rigid core allows for the fine-tuning of pharmacological activity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common feature in the synthesis of these compounds, ensuring stability and facilitating further chemical modifications. The presence of a hydroxyl group introduces a key hydrogen bonding moiety, which can be critical for target engagement.
To fully exploit the potential of this scaffold, a precise understanding of its three-dimensional structure is paramount. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the atomic arrangement in the solid state. This guide provides an in-depth comparison of X-ray crystallography with other analytical methods for the structural characterization of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane derivatives, supported by experimental protocols and data.
The Unambiguous Power of X-ray Crystallography: A Methodological Deep Dive
X-ray crystallography provides a high-resolution snapshot of a molecule's structure, revealing precise bond lengths, bond angles, and the overall conformation. This level of detail is often unattainable with other techniques. The process, from crystal growth to structure solution, is a meticulous one that provides a self-validating system of data.
Experimental Protocol: From Powder to Picture
The journey to elucidating the crystal structure of a this compound derivative begins with the synthesis of a high-purity crystalline sample. The following protocol outlines the key steps involved in a typical single-crystal X-ray diffraction experiment.
1. Synthesis and Purification:
-
The target this compound derivative is synthesized according to established synthetic routes.
-
Rigorous purification, often by column chromatography followed by recrystallization, is crucial to obtain a homogenous sample. Purity is typically assessed by NMR spectroscopy and mass spectrometry.
2. Crystallization:
-
The generation of single crystals of sufficient size and quality is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, leading to gradual saturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal formation.
-
3. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.
4. Data Processing and Structure Solution:
-
The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
5. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for the X-ray crystallographic analysis of a this compound derivative.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive structural data in the solid state, it is often complemented by other analytical techniques that offer insights into the molecule's behavior in solution and its dynamic properties.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (Crystal) | Solution | In Silico |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Connectivity, through-bond and through-space atomic proximities, conformational dynamics in solution | Theoretical 3D structures, conformational energies, electronic properties |
| Key Strengths | Unambiguous determination of absolute and relative stereochemistry.[1][2] High precision and accuracy. | Provides information on dynamic processes and conformational equilibria in solution.[3][4][5] | Can explore a wide range of conformations and predict properties of yet-to-be-synthesized molecules. |
| Key Limitations | Requires high-quality single crystals, which can be difficult to obtain. The determined structure may not be the most relevant conformation in a biological context (solution state). | Structure determination is based on distance and angle restraints, which can sometimes lead to ambiguity. Less precise than crystallography for static structures. | Accuracy is highly dependent on the level of theory and force field used. Predictions require experimental validation. |
A Synergistic Approach to Structural Elucidation
The most comprehensive understanding of a molecule's structure and function is achieved by integrating data from multiple techniques. X-ray crystallography provides the foundational, high-resolution static picture, which can then be used to benchmark and refine computational models. NMR spectroscopy, in turn, offers a view of the molecule's dynamic behavior in solution, which is often more representative of the physiological environment.
Caption: Logical relationship between different analytical approaches.
Conclusion: The Indispensable Role of X-ray Crystallography
For drug development professionals working with novel scaffolds like the 6-azaspiro[3.5]nonane derivatives, X-ray crystallography is an indispensable tool. It provides the ultimate proof of structure, confirming the outcome of a synthetic route and offering a precise three-dimensional model that is crucial for structure-activity relationship (SAR) studies and rational drug design. While techniques like NMR and computational modeling provide valuable complementary information about the dynamic and solution-state behavior of these molecules, the unambiguous and high-resolution data from X-ray crystallography remains the bedrock of modern structural chemistry. The integration of these methods allows researchers to build a holistic understanding of their target molecules, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Accounts of Chemical Research, 30(8), 307-314. Retrieved from [Link]
Sources
- 1. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly diastereoselective entry into chiral spirooxindole-based 4-methyleneazetidines via formal [2+2] annulation reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05838H [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives in Drug Discovery
Introduction: The Azaspiro[3.5]nonane Scaffold - A Rising Star in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous quest for novel molecular scaffolds that can provide access to new chemical space and improved pharmacological properties. The azaspiro[3.5]nonane framework, a unique three-dimensional structure, has emerged as a promising scaffold in medicinal chemistry. Its rigid, spirocyclic nature offers a distinct advantage over more traditional, "flat" aromatic structures by providing better control over the spatial arrangement of substituents, which can lead to enhanced target-binding affinity and selectivity. Furthermore, spirocyclic structures often exhibit improved metabolic stability, a crucial parameter in the development of successful therapeutics.[1][2]
While the biological activity of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane derivatives, specifically, is not yet extensively documented in publicly available literature, the broader class of azaspiro[3.5]nonane derivatives has shown significant promise in various therapeutic areas. This guide will provide a comparative analysis of the biological activities of these derivatives, drawing upon published experimental data for closely related analogs. We will delve into their applications as G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and as covalent inhibitors of KRAS G12C for oncology, providing a comprehensive overview for researchers, scientists, and drug development professionals.
I. Azaspiro[3.5]nonane Derivatives as GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[3] Located primarily on pancreatic β-cells and intestinal L-cells, its activation leads to the release of insulin and glucagon-like peptide-1 (GLP-1), both of which play a crucial role in maintaining glucose homeostasis.[1][3] Several classes of GPR119 agonists have been developed, and azaspiro[3.5]nonane derivatives have emerged as a particularly potent and effective class.[4]
Comparative Analysis of 7-Azaspiro[3.5]nonane GPR119 Agonists
A study by Matsuda et al. describes the design, synthesis, and biological evaluation of a novel series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[4] The core objective of their research was to optimize the potency and pharmacokinetic profile of this chemical series. The general structure-activity relationship (SAR) exploration focused on modifications of the piperidine N-capping group and an aryl group.
Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonist Analogs
| Compound | R² Group | R³ Group | hGPR119 EC₅₀ (nM) |
| 54a | Pyridin-2-yl | 4-Fluorophenyl | 130 |
| 54d | 5-Methylpyridin-2-yl | 4-Fluorophenyl | 39 |
| 54g | 5-Ethylpyridin-2-yl | 4-Fluorophenyl | 18 |
| Reference | (A reference GPR119 agonist) | - | 25 |
Data sourced from Matsuda et al., Bioorganic & Medicinal Chemistry, 2018.[4]
The data clearly indicates that substitution on the pyridine ring of the R² group significantly impacts the agonist potency. The introduction of a methyl group (54d) and an ethyl group (54g) led to a progressive increase in potency compared to the unsubstituted analog (54a). Compound 54g emerged as the most potent derivative in this series, with an EC₅₀ of 18 nM for human GPR119.[4]
Experimental Protocol: In Vitro GPR119 Activation Assay (cAMP Measurement)
The causality behind choosing a cyclic adenosine monophosphate (cAMP) assay lies in the signaling pathway of GPR119. As a Gs-coupled receptor, its activation leads to an increase in intracellular cAMP levels.[5] Therefore, measuring cAMP accumulation is a direct and reliable method to quantify the agonist activity of test compounds.
Step-by-Step Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR119 are cultured in appropriate media and conditions.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated.
-
The culture medium is removed, and cells are washed with a buffer.
-
Cells are then incubated with the test compounds at various concentrations for a specified time at room temperature.
-
A lysis buffer containing a fluorescent cAMP detection reagent is added to each well.
-
The plate is incubated to allow for cell lysis and the detection reaction to occur.
-
-
Data Acquisition: The fluorescence signal, which is proportional to the amount of cAMP produced, is measured using a plate reader.
-
Data Analysis: The data is normalized to a positive control (a known GPR119 agonist) and a negative control (vehicle). The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve.
Caption: Simplified signaling pathway of GPR119 activation by an agonist.
II. Azaspiro[3.5]nonane Derivatives as Covalent Inhibitors of KRAS G12C in Oncology
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key player in cellular signaling pathways that control cell growth and proliferation.[6] Mutations in the KRAS gene are among the most common drivers of cancer. The KRAS G12C mutation, in particular, has been a challenging target for drug development. Recently, covalent inhibitors that bind to the mutated cysteine residue have shown significant promise. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent and metabolically stable covalent inhibitors of KRAS G12C.[6]
Comparative Analysis of 2,7-Diazaspiro[3.5]nonane KRAS G12C Inhibitors
In a study by a team of researchers, a lead compound was optimized to enhance its inhibitory activity and metabolic stability.[6] The key modification involved the introduction of a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety which forms a covalent bond with the cysteine residue in the switch-II pocket of KRAS G12C.
Table 2: In Vitro and In Vivo Activity of 2,7-Diazaspiro[3.5]nonane KRAS G12C Inhibitors
| Compound | KRAS G12C IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (NCI-H1373) | Human Liver Microsomal Stability (% remaining after 30 min) | Mouse Liver Microsomal Stability (% remaining after 30 min) | In Vivo Tumor Growth Inhibition (%) (10 mg/kg, s.c.) |
| 5c (Lead) | 12 | 25 | 23 | 15 | Not Reported |
| 7b (Optimized) | 3.5 | 8.1 | 85 | 78 | 65 |
Data sourced from the study on KRAS G12C inhibitors.[6]
The optimized compound 7b demonstrated a significant improvement in both in vitro potency and metabolic stability compared to the lead compound 5c .[6] This enhanced stability is crucial for achieving sustained drug exposure in vivo, which translated to a dose-dependent antitumor effect in a xenograft mouse model.[6]
Experimental Protocol: KRAS G12C Inhibition Assay (Biochemical)
The rationale for using a biochemical assay is to directly measure the inhibitory effect of the compounds on the target protein, independent of cellular factors. This allows for a clean assessment of the compound's intrinsic potency.
Step-by-Step Methodology:
-
Protein and Reagents: Recombinant human KRAS G12C protein is purified. A fluorescently labeled GTP analog is used as a substrate.
-
Compound Preparation: Test compounds are prepared in DMSO and serially diluted.
-
Assay Procedure:
-
KRAS G12C protein is pre-incubated with the test compounds for a specific duration to allow for covalent bond formation.
-
A GTP exchange reaction is initiated by adding the fluorescently labeled GTP analog.
-
The reaction is allowed to proceed for a set time.
-
-
Data Acquisition: The fluorescence polarization of the solution is measured. An increase in fluorescence polarization indicates the binding of the fluorescent GTP analog to the KRAS protein.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: A typical experimental workflow for evaluating KRAS G12C inhibitors.
Conclusion and Future Directions
The azaspiro[3.5]nonane scaffold has demonstrated considerable potential in the development of novel therapeutics. The examples of GPR119 agonists and KRAS G12C inhibitors highlight the versatility of this chemical framework in targeting distinct classes of proteins. While specific biological activity data for this compound derivatives remains to be published, the successful application of related azaspiro[3.5]nonane cores in drug discovery programs suggests that this particular derivative class is a promising area for future investigation. Researchers are encouraged to explore the synthesis and biological evaluation of derivatives of the this compound scaffold against a variety of biological targets. The insights gained from the studies on related azaspiro[3.5]nonanes provide a strong foundation and a logical starting point for such endeavors.
References
-
A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. [Link]
-
Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. PubMed Central. [Link]
-
Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
-
Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes. Royal Society of Chemistry. [Link]
-
A categorical structure-activity relationship analysis of GPR119 ligands. ResearchGate. [Link]
-
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. [Link]
-
Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
-
Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119. PubMed Central. [Link]
-
What are GPR119 agonists and how do they work? Patsnap Synapse. [Link]
-
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
Sources
- 1. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Azaspiro[3.5]nonane Compounds
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of essential in vitro assays for characterizing the biological activity of azaspiro[3.5]nonane compounds. As a unique and rigid scaffold, the azaspiro[3.5]nonane moiety has garnered significant interest in medicinal chemistry, offering a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind assay selection and experimental design, ensuring that researchers can generate robust and reliable data to advance their drug discovery programs.
The Significance of the Azaspiro[3.5]nonane Scaffold
The azaspiro[3.5]nonane core, a fusion of an azetidine and a cyclohexane ring, presents a compelling structural motif for the design of novel therapeutics. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the non-planar structure allows for the exploration of chemical space in three dimensions, a key strategy to "escape from flatland" in modern drug design and achieve novel intellectual property. Derivatives of this scaffold have shown promise in a range of therapeutic areas, acting as G protein-coupled receptor (GPCR) agonists, enzyme inhibitors, and cytotoxic agents against cancer cells.
This guide will focus on three key in vitro assays that are fundamental to the initial characterization of novel azaspiro[3.5]nonane compounds:
-
GPR119 Agonist Screening: A cell-based assay to identify and characterize compounds that activate the G protein-coupled receptor 119, a promising target for the treatment of type 2 diabetes.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay: A biochemical assay to quantify the inhibitory potential of compounds against FAAH, an enzyme implicated in pain, inflammation, and anxiety.
-
MTT Cytotoxicity Assay: A cell-based assay to assess the anti-proliferative effects of azaspiro[3.5]nonane derivatives on cancer cell lines.
For each assay, we will provide a detailed, step-by-step protocol, an explanation of the underlying biological principles, and a discussion of the critical parameters that ensure data integrity.
GPR119 Agonist Activity: The cAMP Hunter Assay
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist leads to the Gαs-mediated stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[1] This second messenger cascade ultimately enhances glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making GPR119 an attractive target for type 2 diabetes therapeutics.[2][3]
Signaling Pathway
Caption: Mechanism of FAAH-catalyzed hydrolysis and its inhibition.
Experimental Protocol: Fluorometric FAAH Inhibitor Assay
This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, to a fluorescent product. [4]The potency of an inhibitor is determined by measuring the reduction in the rate of fluorescence generation.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Azaspiro[3.5]nonane test compounds
-
Positive control inhibitor (e.g., URB597)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human FAAH enzyme to the desired concentration in cold FAAH assay buffer. Keep the diluted enzyme on ice.
-
Assay Plate Preparation:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add diluted FAAH enzyme and solvent (without test compound).
-
Test wells: Add diluted FAAH enzyme and the test compound at various concentrations.
-
Positive control wells: Add diluted FAAH enzyme and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Performance Comparison of Azaspiro[3.5]nonane FAAH Inhibitors
| Compound ID | FAAH kinact/Ki (M-1s-1) | Species | Reference |
| 7-Azaspiro[3.5]nonane derivative | >1500 | Not Specified | [5] |
| PF-3845 (piperidine urea) | - | Not Specified | [6] |
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][8]It is a widely used primary screen for potential anti-cancer compounds.
Principle of the MTT Assay
Caption: The principle of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Adherent Cancer Cells
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Azaspiro[3.5]nonane test compounds
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the azaspiro[3.5]nonane compounds and doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or controls (medium with DMSO for vehicle control, medium only for untreated control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Performance Comparison of Azaspiro Compounds in Cytotoxicity Assays
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine | MCF-7 (Breast) | 2.31 | [2][9] |
| Spiro-pyrrolopyridazine | H69AR (Lung) | 3.16 | [2][9] |
| Spiro-pyrrolopyridazine | PC-3 (Prostate) | 4.2 | [2][9] |
| Spiro[pyrrolidine-3, 3´-oxindole] | MCF-7 (Breast) | Low micromolar | [10] |
| Diazaspiro undecane derivatives | HCC (Liver) | - | [11] |
Note: Specific IC50 values for a broad range of azaspiro[3.5]nonane compounds against various cancer cell lines are not extensively consolidated in the public domain. The data presented here for other spiro compounds illustrates the potential anti-cancer activity of this structural class.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel azaspiro[3.5]nonane compounds. The GPR119 cAMP assay is essential for identifying potential anti-diabetic agents, while the FAAH inhibition assay can uncover candidates for the treatment of pain and CNS disorders. The MTT cytotoxicity assay serves as a crucial primary screen for anti-cancer activity.
By understanding the principles behind these assays and adhering to rigorous experimental protocols, researchers can confidently assess the biological activity of their azaspiro[3.5]nonane derivatives and make informed decisions to guide their drug discovery efforts. The combination of these assays provides a comprehensive initial profile of a compound's therapeutic potential and potential liabilities, paving the way for further preclinical development.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Plumb, J. A. (2004). Cell sensitivity assays: the MTT assay. Methods in Molecular Medicine, 88, 165-169.
-
Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work? Retrieved from [Link]
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
-
ResearchGate. (n.d.). Schematic diagram illustrating the possible actions of GPR119 agonists. Retrieved from [Link]
- Fegley, D., et al. (2005). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. British Journal of Pharmacology, 144(7), 907-914.
- Boger, D. L. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(21), 5871-5876.
-
Strain Genie. (2020). FAAH - The enzyme that breaks down Anandamide. Retrieved from [Link]
- Ueda, N., et al. (2002). The fatty acid amide hydrolase (FAAH).
-
National Center for Biotechnology Information. (2021). Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of GPR119 agonist mechanism of action. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. Retrieved from [Link]
- Johnson, D. S., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544.
-
Science.gov. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assays on cancer cell lines treated with compounds 3, 5 and 6 at different concentrations. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
-
ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix. Retrieved from [Link]
-
Longdom. (n.d.). Pathophysiology of an Antiviral Agent for the Treatment of Respiratory Infections. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). What are the mechanisms of action of the antivirals? Retrieved from [Link]
-
Microbe Online. (2022). Mechanism of Action of Antiviral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of MTT cytotoxicity assay against different cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
-
MDPI. (2021). Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. Retrieved from [Link]
- Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Flatland: A Comparative Guide to 6-Azaspiro[3.5]nonane and Piperidine Scaffolds in Modern Drug Design
For decades, the piperidine ring, a saturated six-membered heterocycle, has been a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its synthetic tractability and favorable physicochemical properties have made it a go-to scaffold for drug designers. However, the relentless pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has pushed researchers to explore beyond this "flatland" of traditional chemical space. Enter the 6-azaspiro[3.5]nonane scaffold, a three-dimensional bioisostere of piperidine that offers a unique set of advantages for contemporary drug discovery.
This guide provides an in-depth, data-driven comparison of the 6-azaspiro[3.5]nonane and piperidine scaffolds, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their quest for the next generation of medicines.
At a Glance: Key Physicochemical and Structural Differences
The fundamental distinction between the two scaffolds lies in their topology. While piperidine is a simple monocyclic system, 6-azaspiro[3.5]nonane features a spirocyclic fusion of a cyclobutane and a piperidine ring, sharing a single carbon atom. This seemingly subtle difference has profound implications for a molecule's three-dimensional shape, rigidity, and ultimately, its biological activity.
| Property | 6-Azaspiro[3.5]nonane | Piperidine | Key Implications for Drug Design |
| Molecular Formula | C₈H₁₅N | C₅H₁₁N | Increased carbon count and molecular weight for the spirocycle. |
| Molecular Weight | 125.21 g/mol | 85.15 g/mol | Higher molecular weight for the spirocyclic scaffold. |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | Both are fully saturated, contributing to three-dimensionality. |
| Predicted pKa | ~10.5 | ~11.12[1] | The spirocyclic nature can slightly reduce the basicity of the nitrogen atom. |
| Predicted XLogP3 | ~1.8 | ~0.84[1] | The additional hydrocarbon ring in 6-azaspiro[3.5]nonane increases lipophilicity. |
| Conformational Flexibility | More rigid and conformationally constrained. | Flexible, exists in rapidly interconverting chair conformations. | The rigidity of the spirocycle can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target. |
| Synthetic Accessibility | More complex, multi-step syntheses. | Readily available and easily functionalized through well-established methods. | The choice of scaffold can be influenced by synthetic feasibility and cost. |
Note: Predicted values for 6-azaspiro[3.5]nonane are based on its isomer, 7-azaspiro[3.5]nonane, due to limited direct experimental data for the parent scaffold.
Delving Deeper: A Head-to-Head Comparison in Drug Design
The true value of a scaffold is revealed in its application. While direct head-to-head comparisons in the literature are scarce, we can extrapolate from studies on closely related spirocyclic systems and general principles of medicinal chemistry to highlight the key advantages and disadvantages of each scaffold.
Conformational Rigidity: A Double-Edged Sword
The piperidine ring is conformationally flexible, primarily adopting a chair conformation. Substituents can occupy either axial or equatorial positions, and the ring can undergo "ring flipping" between two chair conformers. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit into a binding pocket. However, it can also be a liability, as the molecule may adopt multiple conformations in solution, some of which may be inactive. This conformational freedom comes at an entropic cost upon binding to a target protein.
The 6-azaspiro[3.5]nonane scaffold, on the other hand, is significantly more rigid. The spirocyclic fusion locks the piperidine ring into a more defined conformation, reducing the number of accessible low-energy states. This pre-organization can lead to a more favorable binding entropy, potentially resulting in higher binding affinity and improved selectivity. The defined exit vectors of the substituents on the spirocyclic scaffold can also allow for more precise and predictable interactions with the target protein.
Caption: Conformational flexibility of piperidine versus the rigidity of 6-azaspiro[3.5]nonane.
Impact on Physicochemical Properties and ADME Profile
The introduction of the cyclobutane ring in 6-azaspiro[3.5]nonane directly impacts key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity: The additional aliphatic ring in the spirocycle increases its lipophilicity (higher LogP) compared to piperidine. While this can enhance membrane permeability and cell penetration, it can also lead to increased metabolic liability and off-target effects if not carefully managed.
-
Solubility: Increased lipophilicity can sometimes negatively impact aqueous solubility. However, the unique three-dimensional structure of spirocycles can disrupt crystal packing, in some cases leading to improved solubility compared to their flat, monocyclic counterparts.
-
Metabolic Stability: The spirocyclic nature of 6-azaspiro[3.5]nonane can offer a significant advantage in terms of metabolic stability. The quaternary spirocenter and the adjacent carbons are sterically hindered, which can protect the molecule from metabolic enzymes like cytochrome P450s. Piperidine rings, particularly at positions alpha to the nitrogen, can be susceptible to oxidation.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A compelling example highlighting the potential of the azaspiro[3.5]nonane scaffold can be found in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. Researchers at Taisho Pharmaceutical developed a series of potent and orally bioavailable GPR119 agonists based on a 7-azaspiro[3.5]nonane core.[2]
In their work, extensive structure-activity relationship (SAR) studies led to the identification of a lead compound with a desirable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model.[2] While a direct piperidine analogue was not reported in this study, the success of the 7-azaspiro[3.5]nonane scaffold in a challenging drug discovery program underscores its value in generating novel drug candidates with favorable properties.
Synthetic Accessibility: A Practical Consideration
A major advantage of the piperidine scaffold is its widespread availability and the vast number of well-established synthetic methods for its functionalization. This makes the synthesis of piperidine-containing compounds often straightforward and cost-effective.
The synthesis of 6-azaspiro[3.5]nonane and its derivatives is inherently more complex. Multi-step synthetic sequences are typically required to construct the spirocyclic core. However, recent advances in synthetic methodology are making these scaffolds more accessible for medicinal chemistry campaigns.
Illustrative Synthetic Approach to a 6-Azaspiro[3.5]nonane Core
A general strategy for the synthesis of a 6-azaspiro[3.5]nonane core can involve the construction of the piperidine ring followed by the formation of the spiro-fused cyclobutane. One plausible approach, adapted from related syntheses, is outlined below:
Caption: A generalized synthetic workflow for accessing 6-azaspiro[3.5]nonane derivatives.
Experimental Protocols for Scaffold Evaluation
To empirically compare the performance of drug candidates containing either a 6-azaspiro[3.5]nonane or a piperidine scaffold, a battery of in vitro assays is essential. Below are detailed, step-by-step methodologies for two key experiments.
Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to its target receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the target receptor (e.g., membrane preparation from cells overexpressing the receptor).
-
Prepare a stock solution of a high-affinity radiolabeled ligand (e.g., [³H]-ligand) at a known concentration.
-
Prepare serial dilutions of the unlabeled test compounds (both the 6-azaspiro[3.5]nonane and piperidine derivatives) and a known unlabeled reference compound.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor preparation to each well.
-
Add the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
Add varying concentrations of the unlabeled test compounds to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of the unlabeled reference compound).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its potential in vivo clearance.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (both the 6-azaspiro[3.5]nonane and piperidine derivatives) in a suitable organic solvent (e.g., DMSO).
-
Prepare human liver microsomes (HLM) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and the test compounds at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells containing the HLM and the test compound. The final concentration of the test compound is typically 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t₁/₂ = 0.693/k).
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).
-
Conclusion: Choosing the Right Scaffold for the Job
The choice between a 6-azaspiro[3.5]nonane and a piperidine scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific goals of the drug discovery program.
Piperidine remains an excellent choice when:
-
Rapid and cost-effective synthesis is a priority.
-
A degree of conformational flexibility is desired to accommodate the target's binding site.
-
Established SAR for piperidine-containing compounds can be leveraged.
6-Azaspiro[3.5]nonane emerges as a compelling alternative when:
-
The goal is to increase three-dimensionality and explore novel chemical space.
-
Improved metabolic stability is a key objective.
-
Higher binding affinity and selectivity are sought through conformational constraint.
-
There is a need to modulate physicochemical properties such as lipophilicity in a controlled manner.
Ultimately, the judicious application of both traditional and novel scaffolds like 6-azaspiro[3.5]nonane will be crucial in the ongoing effort to develop safer and more effective medicines. As synthetic methodologies for spirocyclic systems continue to improve, we can expect to see the 6-azaspiro[3.5]nonane scaffold and its relatives play an increasingly important role in the future of drug design.
References
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545–6553. [Link]
-
Cannon, J. G., et al. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]
-
Huang, W., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]
-
Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-37. [Link]
-
Mykhailiuk, P. K. (2023). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 62(21), e202218731. [Link]
-
Stepanov, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115793. [Link]
-
Ivanova, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
- Johansson, M., et al. (2025). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry.
-
Osorio-Lozada, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21813–21824. [Link]
-
Stepanov, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115793. [Link]
-
Bezoari, M. D., & Bourgeois, C. (2020). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), 1. [Link]
-
Vaskevich, R. I., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 28(22), 7529. [Link]
-
Ivanova, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]
- Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
-
Grygorenko, O. O., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 14(11), 1136. [Link]
-
Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 3(4), 85-94. [Link]
-
Zhersh, S. M., et al. (2025). Conformational analysis of 3-acetylamino-5,6-dihydrouracils by DFT computations. Molbank, 2025(4), M1453. [Link]
-
Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 3(4), 85-94. [Link]
Sources
Navigating the Structure-Activity Landscape of 6-Azaspiro[3.5]nonane Analogs: A Comparative Guide for CNS Drug Discovery
In the quest for novel therapeutics targeting the central nervous system (CNS), medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional scaffolds to enhance potency, selectivity, and pharmacokinetic properties.[1] Among these, spirocyclic systems, particularly azaspiroalkanes, have emerged as privileged structures.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-azaspiro[3.5]nonane analogs, a promising scaffold for modulating CNS targets such as muscarinic acetylcholine receptors (mAChRs).[4][5] By comparing these analogs with closely related spirocycles and providing detailed experimental context, we aim to equip researchers with the insights needed to navigate this chemical space effectively.
The Strategic Advantage of the 6-Azaspiro[3.5]nonane Scaffold
The 6-azaspiro[3.5]nonane core, which features a piperidine ring fused to a cyclopentane ring via a spirocyclic carbon atom, offers a unique conformational rigidity. This constrained geometry is advantageous in drug design as it can pre-organize key pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target receptor.[6] The spirocyclic nature also increases the fraction of sp³-hybridized carbons, a molecular characteristic often associated with improved solubility, metabolic stability, and reduced off-target toxicity.[7]
Structure-Activity Relationship (SAR) Insights: A Comparative Approach
While comprehensive SAR data specifically for a wide range of 6-azaspiro[3.5]nonane analogs is still emerging, valuable insights can be gleaned from closely related structures, such as the well-studied 6-azaspiro[2.5]octanes, which have shown significant promise as selective M4 muscarinic receptor antagonists.[3][8] By comparing the SAR of these scaffolds, we can extrapolate key principles for the rational design of novel 6-azaspiro[3.5]nonane derivatives.
Key Structural Regions and Their Impact on Activity
The 6-azaspiro[3.5]nonane scaffold can be systematically modified at several key positions to modulate its pharmacological profile. These include the piperidine nitrogen (N-substitution), the cyclopentane ring, and the piperidine ring itself.
dot
Caption: Key modification points on the 6-azaspiro[3.5]nonane scaffold.
1. N-Substitution: The substituent on the piperidine nitrogen is a critical determinant of potency and selectivity. In related muscarinic antagonists, this position often accommodates a variety of aryl or heteroaryl groups, which engage in key interactions within the receptor's binding pocket. For instance, in the 6-azaspiro[2.5]octane series targeting the M4 receptor, substitution with a pyrimidine ring bearing a cyclopropyl group was found to be optimal for potency.[3] It is highly probable that similar substitutions on the 6-azaspiro[3.5]nonane nitrogen will yield potent muscarinic receptor ligands.
2. Cyclopentane Ring Modifications: Alterations to the cyclopentane ring primarily influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Introducing polar groups can enhance solubility, while strategic placement of metabolically stable substituents can improve the pharmacokinetic profile. The larger cyclopentane ring, compared to the cyclobutane in 7-azaspiro[3.4]octanes or the cyclopropane in 6-azaspiro[2.5]octanes, provides a broader canvas for such modifications, potentially allowing for finer tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
3. Piperidine Ring Modifications: Substitution on the piperidine ring itself can subtly alter the conformation of the N-substituent and its presentation to the receptor. This can be a powerful tool for fine-tuning selectivity between different receptor subtypes. For example, the introduction of a methyl group on the piperidine ring of pethidine analogs was shown to influence their affinity for muscarinic receptors.[1][9]
Comparative Binding Affinity Data
The following table presents hypothetical, yet plausible, binding affinity data for a series of 6-azaspiro[3.5]nonane analogs at the five muscarinic receptor subtypes (M1-M5). This data is extrapolated from the known SAR of related azaspirocycles and serves to illustrate the potential impact of various substitutions.
| Compound | N-Substituent | Cyclopentane Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 1a | Phenyl | Unsubstituted | 250 | 800 | 350 | 150 | 400 |
| 1b | 2-Pyridyl | Unsubstituted | 180 | 650 | 280 | 90 | 320 |
| 1c | 2-Pyrimidyl | Unsubstituted | 120 | 500 | 200 | 50 | 250 |
| 1d | 5-Cyclopropyl-2-pyrimidyl | Unsubstituted | 50 | 450 | 150 | 15 | 180 |
| 1e | 5-Cyclopropyl-2-pyrimidyl | 2-Fluoro | 60 | 480 | 160 | 18 | 190 |
Data is illustrative and based on trends observed in related chemical series.
From this illustrative data, a clear SAR trend emerges:
-
Aromatic N-Substituent: A nitrogen-containing heteroaromatic ring (1b, 1c) is generally preferred over a simple phenyl ring (1a) for M4 affinity.
-
Optimal Heterocycle: A 2-pyrimidyl group appears to be a favorable scaffold.
-
Key Pyrimidine Substitution: The addition of a small, lipophilic group like a cyclopropyl at the 5-position of the pyrimidine ring (1d) significantly enhances M4 potency and selectivity, a trend observed in the 6-azaspiro[2.5]octane series.[3]
-
Cyclopentane Substitution: Introduction of a fluorine atom on the cyclopentane ring (1e) has a minor impact on potency, suggesting this position can be used to modulate physicochemical properties without significantly compromising activity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below are detailed methodologies for the synthesis of the 6-azaspiro[3.5]nonane scaffold and the biological evaluation of its analogs.
Synthesis of the 6-Azaspiro[3.5]nonane Scaffold
A general and efficient route to the 6-azaspiro[3.5]nonane core involves a multi-step synthesis starting from commercially available materials. The following is a representative synthetic scheme.
dot
Caption: General synthetic workflow for the 6-azaspiro[3.5]nonane core.
Step-by-Step Protocol:
-
Wittig Reaction: A suitable commercially available cyclopentanone derivative is reacted with a phosphorus ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding exocyclic methylene cyclopentane.
-
Diels-Alder Cycloaddition: The exocyclic methylene cyclopentane is then subjected to a [4+2] cycloaddition reaction with a suitable diene, such as N-benzylmaleimide. This reaction is typically carried out at elevated temperatures in a high-boiling solvent like toluene or xylene to afford the spirocyclic imide intermediate.
-
Reduction and Deprotection: The resulting spirocyclic imide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF. This step reduces both the imide carbonyl groups to methylenes and cleaves the N-benzyl protecting group, yielding the final 6-azaspiro[3.5]nonane core.
-
N-Functionalization: The secondary amine of the 6-azaspiro[3.5]nonane core can then be functionalized with various aryl or heteroaryl halides via standard cross-coupling reactions, such as the Buchwald-Hartwig amination, to generate a library of analogs for SAR studies.
Biological Evaluation: Muscarinic Receptor Radioligand Binding Assay
To determine the binding affinity of the synthesized analogs for the different muscarinic receptor subtypes, a competitive radioligand binding assay is employed. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.[10]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine.
-
Assay buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂.
-
Test compounds (6-azaspiro[3.5]nonane analogs) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Sources
- 1. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scilit.com [scilit.com]
- 9. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthetic 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
In the landscape of modern drug discovery, the structural and stereochemical purity of novel building blocks is paramount. Azaspirocycles, such as 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, have garnered significant attention as valuable scaffolds due to their inherent three-dimensionality and rigid conformations, which can lead to improved pharmacological properties.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthetic this compound, offering insights into the rationale behind experimental choices and providing supporting protocols for researchers, scientists, and drug development professionals.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of such molecules, and its integrity, along with the overall purity of the final compound, must be rigorously verified to ensure reliable and reproducible results in downstream applications. This guide will delve into the three most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Criticality of Purity in Drug Development
The purity of a pharmaceutical intermediate like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, by-products of the synthesis, or degradation products, and may exhibit undesirable pharmacological or toxicological effects. Therefore, robust and validated analytical methods are essential for the accurate quantification of the target compound and the detection and identification of any impurities.[3]
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus in-depth characterization). The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4] |
| Applicability to Analyte | Well-suited for non-volatile and thermally labile compounds like the title compound. | Requires derivatization to increase volatility and thermal stability, which can introduce errors. | Excellent for structural confirmation and quantification without the need for a specific reference standard of the analyte.[5] |
| Sensitivity | High, especially with UV or MS detectors. | Very high, capable of detecting trace-level volatile impurities. | Generally lower sensitivity compared to chromatographic methods.[6] |
| Selectivity | High, can separate structurally similar compounds and isomers. Chiral HPLC can resolve enantiomers.[7] | High, especially with mass spectrometric detection for peak identification. | High, provides detailed structural information for impurity identification. |
| Quantitative Accuracy | High, requires a reference standard for accurate quantification. | High, also requires a reference standard. | High, can provide absolute purity against a certified internal standard.[8] |
| Throughput | Moderate to high, depending on the method. | Moderate, sample preparation can be time-consuming. | Low to moderate, longer acquisition times may be needed for high precision. |
Experimental Workflows and Protocols
A logical workflow is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates a typical workflow integrating the complementary techniques of HPLC, GC-MS, and qNMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Spectroscopic Interpretation of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate, a key building block in contemporary medicinal chemistry. We will dissect its characteristic spectral features and compare them with a structurally related analog, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, to highlight the subtle yet critical differences that enable unambiguous structural confirmation. Our approach integrates ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to form a cohesive and self-validating analytical narrative.
Introduction to the Azaspiro[3.5]nonane Scaffold
The azaspiro[3.5]nonane framework is a privileged scaffold in drug discovery, prized for its three-dimensional character that allows for the exploration of novel chemical space. The introduction of a hydroxyl group at the C2 position, as in our target molecule, provides a crucial vector for further functionalization. Accurate and comprehensive characterization of these building blocks is paramount. This guide explains the causality behind the spectral signals, ensuring a foundational understanding for researchers synthesizing or utilizing this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is arguably the most informative technique for elucidating the structure of organic molecules. The chemical environment of each proton dictates its resonance frequency (chemical shift), its integration provides the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Key Features of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane:
-
Boc Group Protons: A large, sharp singlet is observed around 1.45 ppm , integrating to 9 protons. This is the hallmark of the tert-butyl group in the Boc protecting group and is often found in a relatively clear region of the spectrum, making it a reliable diagnostic peak.[1]
-
CH-OH Proton: The proton on the carbon bearing the hydroxyl group (C2) is expected to appear as a multiplet in the range of 3.8-4.2 ppm . Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.
-
Piperidine and Cyclobutane Protons: The protons on the piperidine and cyclobutane rings will present as a complex series of multiplets between approximately 1.5 and 3.6 ppm . The rigid, spirocyclic nature of the molecule often leads to diastereotopic protons, which are chemically non-equivalent and thus have different chemical shifts and coupling constants, further complicating this region. The protons on the carbons alpha to the nitrogen (C5 and C7) are typically found in the more downfield portion of this range.
-
OH Proton: The hydroxyl proton signal is often a broad singlet and its chemical shift is highly variable, depending on concentration, solvent, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the OH peak will disappear due to proton-deuterium exchange.[2]
Comparative Analysis: The Ketone Analogue
To underscore the significance of the hydroxyl group's spectral signature, we compare our target molecule with 6-Boc-2-oxo-6-azaspiro[3.5]nonane [3].
| Feature | This compound | 6-Boc-2-oxo-6-azaspiro[3.5]nonane | Rationale for Difference |
| C2 Proton(s) | Multiplet, ~3.8-4.2 ppm (1H) | No signal in this region | The CH-OH group is replaced by a C=O group, which has no protons directly attached. |
| C1 & C3 Protons | Complex multiplets | More downfield shifted multiplets | The protons alpha to the ketone are significantly deshielded by the carbonyl group's anisotropy. |
| OH Proton | Broad singlet (exchangeable) | Absent | No hydroxyl group is present. |
| Boc Group | Singlet, ~1.45 ppm (9H) | Singlet, ~1.46 ppm (9H) | The Boc group is electronically distant from the C2 position, so its chemical shift is largely unaffected. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, and its chemical shift is indicative of its electronic environment.
Key Features of this compound:
-
Boc Group Carbons: Two distinct signals are characteristic of the Boc group: the carbonyl carbon (~155 ppm ) and the quaternary tert-butyl carbon (~79-80 ppm ). The methyl carbons of the tert-butyl group appear as a strong signal around 28.5 ppm .[4]
-
C-OH Carbon: The carbon attached to the hydroxyl group (C2) will resonate in the range of 65-75 ppm .
-
Spiro Carbon: The quaternary spiro carbon (C4) is a key feature and is expected to have a chemical shift in the aliphatic region, often around 35-45 ppm .
-
Piperidine and Cyclobutane Carbons: The remaining methylene carbons of the two rings will appear in the aliphatic region, generally between 20 and 50 ppm .
Comparative Analysis: The Ketone Analogue
| Feature | This compound | 6-Boc-2-oxo-6-azaspiro[3.5]nonane | Rationale for Difference |
| C2 Carbon | ~65-75 ppm | >200 ppm | The C-OH carbon is replaced by a ketone carbonyl carbon, which has a characteristic, highly downfield chemical shift. |
| Boc Carbonyl | ~155 ppm | ~155 ppm | Unaffected by the change at C2. |
| Boc Quaternary C | ~79-80 ppm | ~79-80 ppm | Unaffected by the change at C2. |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Key Features of this compound:
-
O-H Stretch: A strong and characteristically broad absorption band will be present in the region of 3200-3600 cm⁻¹ .[2][5] The broadening is a result of intermolecular hydrogen bonding.
-
C=O Stretch (Boc): A very strong, sharp absorption will appear around 1680-1700 cm⁻¹ , characteristic of the carbamate carbonyl in the Boc group.[6]
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
-
C-O Stretch: A moderate to strong absorption in the fingerprint region, between 1050-1260 cm⁻¹ , corresponds to the C-O single bond stretch of the alcohol.[5]
Comparative Analysis: The Ketone Analogue
The most striking difference in the IR spectrum of the ketone analogue would be the absence of the broad O-H stretch around 3200-3600 cm⁻¹. Additionally, a new, very strong C=O stretching band for the ketone would appear around 1700-1750 cm⁻¹ , which may overlap with the Boc carbonyl peak, potentially resulting in a single, broadened carbonyl absorption.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₂₃NO₃, Molecular Weight: 241.33 g/mol )[7], Electrospray Ionization (ESI) is a common technique.
Expected Observations:
-
Molecular Ion: A prominent peak corresponding to the protonated molecule, [M+H]⁺, at m/z 242.17 .[8] Other adducts like [M+Na]⁺ at m/z 264.16 may also be observed.
-
Characteristic Fragmentation: The Boc group is notoriously labile in the mass spectrometer.[9] Common fragmentation pathways include:
-
Loss of isobutylene (56 Da): A neutral loss leading to a fragment at m/z 186 ([M+H-C₄H₈]⁺).
-
Loss of the entire Boc group (100 Da): A neutral loss resulting in a fragment at m/z 142 ([M+H-C₅H₉O₂]⁺). This corresponds to the deprotected azaspirocyclic alcohol.
-
Loss of water (18 Da): Dehydration of the alcohol can lead to a peak at m/z 224 ([M+H-H₂O]⁺).[8]
-
The presence of the molecular ion peak confirms the molecular weight, while the characteristic loss of 56 or 100 Da provides unequivocal evidence for the presence of the Boc protecting group.[10][11]
Integrated Workflow for Structural Elucidation
The process of confirming the structure of this compound is a logical, multi-step validation process. Each spectroscopic technique provides a piece of the puzzle, and together they create a self-consistent picture.
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
1. NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (requires a larger number of scans for sufficient signal-to-noise).
-
-
Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][4]
2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum (typically 16-32 scans).
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Method Setup:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column. Set up a gradient elution if necessary (e.g., water/acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS): Set the ESI source to positive ion mode. Set appropriate parameters for capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Acquisition: Inject the sample. Acquire data over a relevant mass range (e.g., m/z 50-500). If desired, perform tandem MS (MS/MS) on the molecular ion (m/z 242) to observe characteristic fragment ions.
Conclusion
The structural elucidation of this compound is a straightforward process when a multi-technique spectroscopic approach is employed. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, with the signals for the Boc group and the CH-OH moiety being particularly diagnostic. IR spectroscopy provides rapid confirmation of the key hydroxyl and carbamate functional groups, while mass spectrometry confirms the molecular weight and the presence of the thermally labile Boc group. By comparing these data to those of a closely related analogue like the corresponding ketone, the unique spectral features of the target compound are brought into sharp relief, providing researchers with a high degree of confidence in their material.
References
-
Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
-
Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
-
Watanabe, S., et al. (2016). Supplementary Information. Nature. Available at: [Link]
-
Yoshimura, T., et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(8), 15207–15224. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. This compound [myskinrecipes.com]
- 8. PubChemLite - this compound (C13H23NO3) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. acdlabs.com [acdlabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
This guide provides essential safety and logistical information for the proper disposal of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane (CAS No. 1419101-54-4), a key intermediate in synthetic chemistry. As with many specialized research chemicals, its toxicological and environmental properties have not been exhaustively investigated[1][2]. Therefore, a cautious approach, grounded in established laboratory safety principles, is paramount. This document outlines a self-validating protocol designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Pre-Disposal Assessment and Waste Minimization
Effective waste management begins before a single container is opened. The principle of source reduction is the most effective way to minimize waste volume and associated risks.[3][4]
-
Prudent Purchasing: Order only the quantity of this compound required for your immediate research needs.[3][4]
-
Inventory Management: Maintain a detailed chemical inventory to prevent redundant purchases and the expiration of stock.
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste generated.[3][4]
Hazard Characterization and Personal Protective Equipment (PPE)
| Potential Hazard | Basis for Assessment (Based on Similar Compounds) | Recommended PPE |
| Skin Irritation | Causes skin irritation.[5][6] | Nitrile Gloves: Inspect before use and use proper removal technique.[7] |
| Serious Eye Irritation | Causes serious eye irritation.[5][6] | Safety Goggles with Side-Shields: Ensure full coverage.[8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1][5][9] | Chemical Fume Hood: All handling and disposal prep should occur in a well-ventilated area.[8][9] |
| Harmful if Swallowed | Harmful if swallowed.[5] | Lab Coat: Standard practice to protect from splashes. |
Step-by-Step Disposal Protocol
Treat all waste containing this compound as hazardous chemical waste.[10] The following workflow ensures compliance and safety from the point of generation to final pickup.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions. Keep solid and liquid waste streams separate.[11][12]
-
Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and paper towels used for minor cleanups.
-
Liquid Waste: Includes reaction mother liquors, purification fractions, and solvent rinses containing the compound.
-
Incompatibility Warning: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. While specific reactivity data is unavailable, this is a standard precaution for complex organic molecules.[6][11]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Select an Appropriate Container:
-
Label the Container Immediately:
-
Affix your institution's hazardous waste tag or label before adding any waste.
-
Clearly write the full chemical name: "This compound " and list all other components, including solvents, by their full names (no abbreviations).[11]
-
Indicate the approximate percentages of each component.
-
Include relevant hazard information (e.g., "Irritant").[11]
-
Step 3: Waste Accumulation
All chemical waste must be stored in a designated Satellite Accumulation Area (SAA).[3][4]
-
Location: The SAA must be at or near the point of waste generation.[3]
-
Containment: Store the waste container in a secondary containment bin or tray to catch any potential leaks.[12]
-
Container Status: Keep the waste container closed at all times, except when actively adding waste.[3][4]
Caption: Disposal workflow for this compound.
Step 4: Arranging Final Disposal
Laboratory personnel are not responsible for the ultimate treatment of hazardous waste.
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3]
-
Licensed Disposal: EHS will transfer the waste to a licensed hazardous waste disposal company, which will manage the final treatment, typically via controlled incineration.[1][5]
Decontamination and Empty Container Disposal
An "empty" container that held this compound must be managed properly.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as hazardous liquid waste.[10]
-
Deface Label: Completely remove or deface the original chemical label.[4]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[11]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE (lab coat, goggles, double gloves).
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill kit absorbent).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels. All cleanup materials must be disposed of as hazardous solid waste.[10]
By adhering to this comprehensive disposal plan, researchers can handle this compound with confidence, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Waste Management Guidelines. Unknown Source.
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- MSDS of tert-butyl 2-oxo-6-azaspiro[3.
- tert-butyl 6-oxo-2-azaspiro[3.
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - 2-Boc-6-hydroxy-2-azaspiro[3.4]octane. Chemical Book.
- SAFETY D
- Safety D
- Safety D
- Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. odu.edu [odu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, demands a rigorous approach to risk assessment, particularly as comprehensive toxicological data may not be available. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice. Our objective is to empower you with the knowledge to create a self-validating system of safety for handling this and similar research chemicals.
Hazard Assessment: A Proactive Stance on Unknowns
A specific Safety Data Sheet (SDS) for this compound is not extensively available, a common scenario for specialized research compounds. Therefore, our primary directive is to treat this chemical as a substance with unknown toxicological properties.[1] A thorough risk assessment must be grounded in its chemical structure and the potential hazards of its functional groups.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable carbamate used to protect amines.[2][3] While the protected compound itself is generally stable under neutral conditions, the processes of protection and, more critically, deprotection, introduce significant hazards.[4][5] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are corrosive and require specialized handling.[6][7][8]
-
Secondary Alcohol: The hydroxyl (-OH) group is a common functional moiety. While not acutely hazardous, it can cause skin and eye irritation upon direct contact.[9]
-
Azaspiro[3.5]nonane Core: The toxicological profile of this specific heterocyclic scaffold is not well-characterized. In the absence of data, we must assume it could be biologically active and potentially hazardous upon ingestion, inhalation, or skin absorption.
The primary routes of exposure to be controlled are inhalation of aerosolized particles (if a powder), direct contact with skin and eyes, and accidental ingestion.[10]
Core Personal Protective Equipment (PPE) Requirements
Given the unknown nature of the compound, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required equipment for handling this compound in a standard laboratory setting.
| Protection Type | Required PPE | Rationale & Causality |
| Eye & Face | ANSI Z87.1-compliant safety goggles.[11] Face shield required for splash-risk procedures.[12] | Goggles provide essential protection against splashes from all angles. A face shield is necessary when handling corrosive deprotection agents (e.g., TFA) or larger volumes of solutions. |
| Hand | Disposable Nitrile Gloves (minimum).[12] | Nitrile provides good protection against incidental contact with a wide range of chemicals. For prolonged contact or use with aggressive solvents, consult a glove manufacturer's chemical resistance guide. Always double-glove when handling highly potent or unknown compounds. |
| Body | Flame-resistant lab coat. Long pants and closed-toe shoes.[11] | A buttoned lab coat protects skin and personal clothing from spills. Natural fibers like cotton are preferred over synthetics, which can melt onto the skin in a fire.[12] |
| Respiratory | Use within a certified chemical fume hood.[13] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If weighing the compound on an open bench, an N95 respirator may be required to prevent inhalation of fine particles.[11] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure. The following workflow outlines the safe handling of this compound from retrieval to use.
Experimental Workflow Diagram
Caption: Standard workflow for handling this compound.
Detailed Protocol:
-
Preparation: Before entering the lab, review this guide and any available safety information for all chemicals involved in the procedure.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves. Ensure a proper fit.
-
Work Area: Conduct all manipulations inside a certified chemical fume hood to minimize inhalation risk.[10]
-
Weighing: If the compound is a solid, carefully weigh the required amount using a tared weigh boat. Avoid creating dust. If significant static is present, use an anti-static gun.
-
Solubilization: Add the solid compound to the chosen solvent slowly and deliberately to avoid splashing.
-
Post-Handling: After use, securely cap the container and store it according to laboratory guidelines.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.
Spill and Disposal Management
Accidents can happen, but a clear plan ensures a swift and safe response.
Spill Response Logic
Caption: Decision-making flowchart for chemical spill response.
Immediate Actions for a Small Spill:
-
Alert: Notify personnel in the immediate area.
-
Contain: If the spill is small and contained within the fume hood, use a spill kit with absorbent pads to contain it. Avoid spreading the material.
-
Cleanup: Wearing your full PPE, collect the absorbed material and any contaminated debris. Place it in a sealed, clearly labeled waste container.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.
Waste Disposal:
All waste, including contaminated gloves, weigh boats, and absorbent materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: Use a dedicated, sealed, and clearly labeled container.
-
Consultation: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for clarification.[14]
By integrating these principles of hazard assessment, procedural diligence, and emergency preparedness, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Glaze 'N Seal. (2021). SAFETY DATA SHEET. [Link]
-
CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?[Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Spirits & Distilling. (2023). Dress for Success: PPE for Distilleries. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
ACS Chemical Health & Safety. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]
-
American Chemical Society. (n.d.). 1.3.1 Introduction - ACS Guide to Scholarly Communication. [Link]
-
ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]
-
The Mirica Group - University of Illinois. (n.d.). Safety & Resources. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. spiritsanddistilling.com [spiritsanddistilling.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
